Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)13-8(5-11)12-7/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXBOPGNCMMISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682157 | |
| Record name | Methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636574-35-1 | |
| Record name | Methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate: A Technical Guide
An In-depth Examination of the Synthetic Pathway, Mechanistic Principles, and Practical Considerations for a Key Pharmaceutical Intermediate
Abstract
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique structure, featuring a reactive chloromethyl group and a site for further molecular elaboration, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the predominant synthetic pathway to this compound, delving into the mechanistic underpinnings of each step, offering detailed experimental protocols, and discussing the critical parameters that influence reaction outcomes. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The title compound, Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, serves as a crucial precursor for creating diverse libraries of benzimidazole derivatives. The chloromethyl group at the 2-position is a key electrophilic handle, readily undergoing nucleophilic substitution with various amines, thiols, and other nucleophiles to introduce diverse functionalities.[2][3] The methyl ester at the 7-position provides a site for further modification, such as conversion to amides or other ester analogs, which has been explored in the development of potent receptor antagonists.[4]
Primary Synthetic Pathway: A Two-Step Approach
The most common and efficient synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a two-step process. This pathway begins with the condensation of 2,3-diaminobenzoic acid with a suitable C2-building block to form the benzimidazole ring, followed by the esterification of the carboxylic acid moiety.
Overall Synthetic Scheme:
Caption: Overall two-step synthesis of the target compound.
Step 1: Benzimidazole Ring Formation via Phillips Condensation
The initial and crucial step is the formation of the benzimidazole ring. This is typically achieved through a Phillips condensation reaction, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid in the presence of a mineral acid.[5][6] In this case, 2,3-diaminobenzoic acid reacts with chloroacetic acid.
Reaction: 2,3-Diaminobenzoic Acid + Chloroacetic Acid → 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
Mechanistic Insight: The Phillips reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine derivative by the carboxylic acid.[7] This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the newly formed amide carbonyl. Subsequent dehydration leads to the formation of the aromatic benzimidazole ring. The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the initial acylation.
Caption: Simplified mechanism of the Phillips condensation.
Experimental Considerations:
-
Acid Catalyst: Dilute hydrochloric acid is commonly employed. It serves to activate the carboxylic acid and keep the diamine in solution.
-
Solvent: The reaction is often carried out in an aqueous medium.
-
Temperature: Heating is required to drive the condensation and dehydration steps. Refluxing conditions are typical.
-
Work-up: The intermediate, 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylic acid, often precipitates from the reaction mixture upon cooling and neutralization.
Step 2: Esterification of the Carboxylic Acid
The second step involves the conversion of the carboxylic acid group on the benzimidazole intermediate to its corresponding methyl ester. A common and straightforward method for this transformation is the Fischer esterification.
Reaction: 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylic acid + Methanol → Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Mechanistic Insight: Fischer esterification is an acid-catalyzed reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.
Experimental Considerations:
-
Reagents: An excess of methanol is typically used, serving as both the reactant and the solvent.
-
Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is essential.[2]
-
Temperature: The reaction mixture is usually heated to reflux to achieve a reasonable reaction rate.
-
Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then typically neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.
Detailed Experimental Protocols
Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylic acid (Intermediate)
-
To a round-bottom flask equipped with a reflux condenser, add 2,3-diaminobenzoic acid and chloroacetic acid in equimolar amounts.
-
Add a suitable amount of 4N hydrochloric acid to dissolve the reactants.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate (Final Product)
-
Suspend the crude 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylic acid in an excess of methanol in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate.
Data Summary
| Step | Reactants | Key Reagents/Catalysts | Typical Conditions | Product |
| 1 | 2,3-Diaminobenzoic Acid, Chloroacetic Acid | 4N HCl | Reflux, 4-6 h | 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylic acid |
| 2 | 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | Methanol, H₂SO₄ | Reflux, 8-12 h | Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate |
Alternative Synthetic Considerations
While the Phillips condensation followed by Fischer esterification is the most direct route, other synthetic strategies can be envisioned. For instance, one could start with a pre-functionalized benzene ring, such as 3-amino-4-nitrobenzoic acid. The nitro group could be reduced to an amine, followed by cyclization and esterification. Another approach could involve the synthesis of the methyl ester of 2,3-diaminobenzoic acid first, followed by the condensation reaction to form the benzimidazole ring. However, these alternative routes may involve more steps and potentially lower overall yields. A patent describes a method starting from 3-amino-4-methylamino acid, which is cyclized with chloroacetyl chloride.[8]
Conclusion
The synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a well-established process that relies on fundamental organic reactions. A thorough understanding of the reaction mechanisms, particularly the Phillips condensation and Fischer esterification, is crucial for optimizing reaction conditions and maximizing yields. The protocols provided in this guide offer a robust starting point for the laboratory-scale synthesis of this important pharmaceutical intermediate. Careful control of reaction parameters and appropriate purification techniques are paramount to obtaining the final product in high purity.
References
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AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
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- López-Rodríguez, M. L., et al. (2000). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(1), 1-4.
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An In-Depth Technical Guide to Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Abstract
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic organic compound of significant interest to the medicinal and synthetic chemistry communities. Its structure integrates the pharmacologically important benzimidazole scaffold with a highly reactive chloromethyl group and a methyl ester, positioning it as a versatile and valuable intermediate for the synthesis of diverse molecular libraries. The electrophilic nature of the C2-chloromethyl side chain allows for facile nucleophilic substitution, providing a strategic anchor point for structure-activity relationship (SAR) studies. This guide offers a comprehensive overview of its chemical properties, a robust synthetic protocol, detailed characterization data, reactivity profile, and safety considerations, designed to empower researchers in drug discovery and development.
Compound Identification and Physicochemical Properties
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a substituted benzimidazole, a class of compounds known for its "privileged" status in medicinal chemistry due to its presence in numerous bioactive molecules.[1] The key to its utility lies in the trifunctional nature of the molecule.
| Identifier | Data | Reference |
| IUPAC Name | Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate | |
| CAS Number | 636574-35-1 | [2] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [2][3] |
| Molecular Weight | 224.64 g/mol | [2] |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1NC(=N2)CCl |
Physicochemical Data
Quantitative physical data such as melting point and boiling point for this specific compound are not widely reported in public literature, necessitating experimental determination. However, based on related structures, it is expected to be a solid at room temperature.[4]
| Property | Value | Notes |
| Physical Form | Expected to be a solid | Based on analogous compounds. |
| Solubility | Soluble in polar organic solvents | Expected solubility in DMF, DMSO, and alcohols. |
| Storage | Store at 2-8°C under an inert atmosphere | Recommended for maintaining stability, particularly of the reactive chloromethyl group. |
Synthesis and Characterization
The synthesis of benzimidazoles is a well-established area of organic chemistry. The most common and direct route is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions. For the title compound, this involves the condensation of methyl 2,3-diaminobenzoate with chloroacetic acid.
Proposed Synthetic Protocol: Phillips Condensation
This protocol describes a reliable method for the laboratory-scale synthesis of the title compound. The choice of 4M HCl provides the acidic medium necessary to catalyze the condensation and subsequent cyclization, while refluxing ensures the reaction proceeds to completion.
Materials:
-
Methyl 2,3-diaminobenzoate
-
Chloroacetic acid
-
4M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 2,3-diaminobenzoate (1.0 equiv.) and chloroacetic acid (1.1 equiv.).
-
Acid Addition: Add 4M HCl in sufficient volume to fully dissolve and stir the reactants.
-
Reflux: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly neutralize the reaction mixture by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extraction: The resulting precipitate (the crude product) is collected by filtration. The aqueous filtrate is then extracted three times with ethyl acetate.
-
Drying and Concentration: The collected crude product and the organic extracts are combined, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude solid is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the title compound via Phillips condensation.
Analytical Characterization
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (3H, complex multiplet), CH₂Cl (2H, singlet ~δ 4.8 ppm), OCH₃ (3H, singlet ~δ 3.9 ppm), N-H (1H, broad singlet, chemical shift is concentration and solvent dependent). |
| ¹³C NMR | Signals corresponding to the 9 aromatic/imidazole carbons, the ester carbonyl carbon (~δ 165-170 ppm), the methoxy carbon (~δ 52 ppm), and the chloromethyl carbon (~δ 40-45 ppm). |
| Mass Spec (MS) | A molecular ion peak [M]⁺ at m/z 224 and an isotopic peak [M+2]⁺ at m/z 226 with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching (~3400 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), C=N stretching of the imidazole ring (~1620 cm⁻¹), and C-Cl stretching (~750 cm⁻¹). |
Chemical Reactivity and Mechanistic Insights
The Electrophilic Nature of the 2-(Chloromethyl) Group
The true synthetic power of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate stems from the high reactivity of the chloromethyl group.[4] The chlorine atom is a good leaving group, and the adjacent carbon is rendered highly electrophilic. This makes the compound an excellent substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions. A wide variety of nucleophiles can readily displace the chloride to form new carbon-heteroatom bonds.[5][6]
This reactivity is the cornerstone of its use as a building block. By reacting it with different nucleophiles, chemists can rapidly generate a library of analogues, each with a unique side chain at the C2 position, which is crucial for exploring structure-activity relationships in drug development.[4]
Visualization of Reactivity Profile
Caption: Sₙ2 reactivity of the title compound with common nucleophiles.
Experimental Protocol: Nucleophilic Substitution with p-Aminophenol
This protocol serves as a self-validating system. The successful synthesis of the derivative, confirmed by analytical techniques showing the incorporation of the p-aminophenol moiety and the loss of the chlorine atom, retroactively validates the identity and reactivity of the starting material.
Materials:
-
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate (1.0 equiv.)
-
p-Aminophenol (1.0 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate and p-aminophenol in anhydrous DMF.
-
Base Addition: Add K₂CO₃ to the mixture. This acts as a base to facilitate the reaction.
-
Reaction: Stir the mixture at 60-80°C for 8-12 hours. The reaction is monitored by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Validation: The product is purified and characterized by NMR and Mass Spectrometry. The validation of success includes:
-
¹H NMR: Disappearance of the singlet for CH₂Cl and appearance of new signals for the p-aminophenol aromatic protons.
-
MS: A molecular ion peak corresponding to the new, heavier compound.
-
Applications in Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antifungal, anticancer, and antiviral properties.[1][7] The title compound is a key intermediate for accessing novel molecules within this chemical space.
-
Antifungal Agents: The chloromethyl handle can be used to introduce thioether or amine linkages, which have been shown to be critical for the antifungal activity of benzimidazole derivatives against various phytopathogens.[6][7]
-
Anticancer Research: Benzimidazole-based compounds have been investigated as inhibitors of various cancer-related targets. For instance, derivatives of the related 1H-benzo[d]imidazole-4,7-dione have been explored as inhibitors of transglutaminase 2, a protein implicated in the progression of renal cell carcinoma.[8] The title compound provides a direct route to modify the C2 position, which can be crucial for tuning binding affinity and selectivity for such targets.
Safety, Handling, and Storage
GHS Hazard Classification (Inferred):
| Hazard Class | Statement | Reference |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [9] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [9][10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [9] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [9] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Avoid skin contact.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is 2-8°C.
-
Keep away from incompatible materials such as strong bases and oxidizing agents.
References
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Li, Q., et al. (2015). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. [Link]
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Pharmaffiliates. (n.d.). 2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic Acid. Retrieved from Pharmaffiliates. [Link]
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An In-Depth Technical Guide to Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Abstract: This guide provides a comprehensive technical overview of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, a pivotal chemical intermediate in the field of medicinal chemistry. We will delve into its core physicochemical properties, outline a representative synthetic pathway with mechanistic insights, and explore its reactivity and strategic applications in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel bioactive molecules.
Core Compound Identification and Physicochemical Properties
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic organic compound featuring a benzimidazole core. This scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The molecule's utility is significantly enhanced by two key functional groups: a reactive chloromethyl group at the 2-position, which serves as an electrophilic handle for derivatization, and a methyl ester at the 7-position.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 636574-35-1 [1][2][3]
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
| IUPAC Name | Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate | N/A |
| Synonym(s) | methyl 2-(chloromethyl)-1H-benzimidazole-7-carboxylate | [2] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.65 g/mol | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | 4°C, protect from light | [2] |
| GHS Signal Word | Warning | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Codes | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P405, P501 | [2] |
Synthesis and Structural Elucidation
The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine precursor with a carboxylic acid or its equivalent. For Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, a common strategy involves the cyclization of a substituted o-phenylenediamine with a chloroacetic acid derivative, followed by esterification if the carboxyl group is not already protected.[4]
Generalized Synthetic Pathway
A plausible synthetic route begins with methyl 2,3-diaminobenzoate. This precursor undergoes a condensation reaction with chloroacetic acid, typically under acidic conditions (Phillips condensation), to form the benzimidazole ring system directly incorporating the chloromethyl group. The acid catalyst facilitates the dehydration and cyclization steps.
Caption: Generalized synthesis of the title compound.
Protocol: Synthesis via Phillips Condensation
-
Reaction Setup: To a solution of methyl 2,3-diaminobenzoate (1 equiv.) in 4M hydrochloric acid, add chloroacetic acid (1.1 equiv.).
-
Cyclization: Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The acidic environment is crucial for protonating the carbonyl oxygen of chloroacetic acid, rendering it more electrophilic for the nucleophilic attack by the diamine.
-
Neutralization and Isolation: After cooling to room temperature, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution) until pH 7-8. The product will precipitate out of the aqueous solution.
-
Purification: Collect the crude solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Characterization (Self-Validation): The structural integrity and purity of the synthesized compound must be confirmed using standard analytical techniques.[4]
-
¹H and ¹³C NMR: To confirm the chemical structure and substituent positions.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.[4]
-
Chemical Reactivity and Applications in Drug Discovery
The primary value of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate in drug discovery lies in the high reactivity of its chloromethyl group. This group functions as a potent electrophile, making the entire molecule an excellent building block for creating diverse chemical libraries through nucleophilic substitution.
The Electrophilic Handle: Nucleophilic Substitution
The chlorine atom is a good leaving group, allowing for facile reaction with a wide array of nucleophiles, including amines, thiols, and phenols.[4][5][6] This reactivity enables researchers to systematically modify the structure and explore structure-activity relationships (SAR).[4] For instance, reacting the title compound with a library of primary or secondary amines yields a corresponding library of 2-(aminomethyl)benzimidazole derivatives.
This approach has been successfully used to synthesize compounds with a range of biological activities, including antimicrobial and antifungal properties.[5][6][7]
Caption: Workflow for generating a derivative library.
Role in Target Binding
Beyond its role as a synthetic handle, the chloro-substituted benzimidazole motif can directly contribute to biological activity. In some contexts, the chlorine atom can participate in halogen bonding within the hydrophobic pockets of enzyme active sites, such as the epidermal growth factor receptor (EGFR), thereby enhancing binding affinity and potency.[4]
Exemplar Protocol: Synthesis of a 2-(Aminomethyl) Derivative
This protocol details a typical nucleophilic substitution reaction to demonstrate the utility of the title compound.
-
Reagents:
-
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate (1 equiv.)
-
Desired primary or secondary amine (1.2 equiv.)
-
A non-nucleophilic base (e.g., K₂CO₃ or Diisopropylethylamine) (2 equiv.)
-
Aprotic polar solvent (e.g., Dimethylformamide - DMF or Acetonitrile)
-
-
Procedure:
-
Dissolve Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate in the chosen solvent in a round-bottom flask.
-
Add the base and stir for 10 minutes at room temperature.
-
Add the amine to the suspension and stir the reaction mixture at room temperature (or with gentle heating, e.g., 50-60°C) until TLC indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Pour the reaction mixture into cold water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product via flash column chromatography to yield the pure amine derivative.
-
-
Validation: Confirm the structure of the final product using NMR and HRMS.
Conclusion
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate (CAS: 636574-35-1) is a high-value, versatile intermediate for chemical and pharmaceutical research. Its benzimidazole core provides a biologically relevant scaffold, while the strategically placed chloromethyl group offers a reliable and efficient point for chemical modification. This combination allows for the rapid generation of diverse molecular libraries, accelerating the hit-to-lead optimization process in modern drug discovery programs. Proper understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to exploit its full potential.
References
- Vertex AI Search. (n.d.). Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate.
- Sigma-Aldrich. (n.d.). Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate | 636574-35-1.
- Benchchem. (n.d.). Methyl 2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole-6-carboxylate.
- PubChem. (n.d.). 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid.
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. (n.d.).
-
Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved January 19, 2026, from [Link]
- ResearchGate. (n.d.). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.
- LookChem. (n.d.). Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate CAS NO.636574-35-1.
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An In-Depth Technical Guide to Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional architecture, comprising a benzimidazole core, a reactive chloromethyl group at the 2-position, and a methyl ester at the 7-position, offers a versatile platform for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and potential applications, with a focus on its role as a pivotal intermediate in the development of novel therapeutic agents.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in drug discovery.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Benzimidazole derivatives have been successfully developed as anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer agents.[1] The inherent versatility of the benzimidazole ring system, which allows for substitution at multiple positions, enables the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity.
Molecular Structure and Physicochemical Properties
The molecular structure of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is characterized by the planar benzimidazole ring system. The key functional groups, the chloromethyl group at C2 and the methyl carboxylate at C7, are crucial for its reactivity and utility as a synthetic intermediate.
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.65 g/mol |
| CAS Number | 636574-35-1 |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in polar organic solvents such as DMF, DMSO, and methanol |
Synthesis and Mechanistic Insights
The synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate typically involves a multi-step sequence, beginning with the appropriate substituted o-phenylenediamine. A plausible and commonly employed synthetic strategy is the Phillips-Ladenburg condensation.
Proposed Synthetic Pathway
A logical synthetic route commences with the cyclocondensation of methyl 2,3-diaminobenzoate with chloroacetic acid. This reaction is typically acid-catalyzed and proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring.
Caption: Proposed synthetic pathway for Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on established methods for the synthesis of related benzimidazole derivatives.
Step 1: Cyclocondensation
-
To a solution of methyl 2,3-diaminobenzoate (1 equivalent) in 4M hydrochloric acid, add chloroacetic acid (1.1 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired product.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the benzene ring (3H, complex multiplet), a singlet for the chloromethyl protons (~4.8 ppm), a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester (~167 ppm), the chloromethyl carbon (~45 ppm), and the methyl ester carbon (~52 ppm). |
| Mass Spec. | A molecular ion peak [M]+ corresponding to the molecular weight, along with a characteristic [M+2]+ peak due to the chlorine isotope. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (~3400-3200 cm⁻¹), C=O stretch of the ester (~1720 cm⁻¹), and C-Cl stretch (~750 cm⁻¹). |
Reactivity and Synthetic Applications
The primary utility of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate lies in its capacity to serve as a versatile intermediate for the synthesis of more elaborate molecules. The 2-chloromethyl group is a highly reactive electrophilic site, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles.
Caption: Reactivity of the 2-chloromethyl group.
This reactivity allows for the introduction of various functional groups at the 2-position, enabling the construction of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. For instance, reaction with primary or secondary amines yields 2-(aminomethyl)benzimidazole derivatives, while reaction with thiols affords 2-(thiomethyl)benzimidazoles.[2]
Potential Biological Activities and Therapeutic Targets
Given the broad biological profile of the benzimidazole scaffold, derivatives of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate are anticipated to exhibit a range of pharmacological activities. Potential therapeutic applications could include:
-
Antifungal Agents: Benzimidazole derivatives are known to possess potent antifungal properties.[2][3]
-
Antimicrobial Agents: The benzimidazole core is a key feature in many antibacterial compounds.[1]
-
Anticancer Agents: Numerous benzimidazole-containing molecules have demonstrated significant anticancer activity.[1]
The specific substitution at the 7-position with a methyl carboxylate group may influence the pharmacokinetic properties of the resulting derivatives, potentially impacting their absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its trifunctional nature provides a robust platform for the generation of diverse molecular architectures with the potential for a wide range of biological activities. Further exploration of the reactivity of this compound and the biological evaluation of its derivatives are warranted to fully unlock its potential in the development of novel therapeutic agents and functional materials.
References
-
IUPAC. (n.d.). 2-(chloromethyl)-1H-benzimidazole. Retrieved from [Link]
- Richter, S. N., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). Journal of Agricultural and Food Chemistry, 61(10), 2775–2781.
- Synthesis and biological evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Synthesis and evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2023). International Journal of Pharmaceutical Sciences and Research, 14(8), 4133-4140.
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
- Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. (2016). Journal of Pesticide Science, 41(1), 15-19.
Sources
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a vital heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a reactive chloromethyl group appended to the benzimidazole scaffold, renders it a versatile intermediate for the synthesis of a diverse array of more complex molecular entities. The benzimidazole core is a privileged structure in pharmacology, known for its presence in numerous clinically significant agents with a broad spectrum of biological activities, including anticancer, antiviral, and antihypertensive properties. This guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, reactivity, and potential applications of this important chemical intermediate.
IUPAC Nomenclature and Structural Confirmation
The formal IUPAC name for the compound is methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate .
Structural Breakdown:
-
benzo[d]imidazole: A bicyclic heterocyclic system where a benzene ring is fused to an imidazole ring.
-
2-(chloromethyl): A chloromethyl (-CH₂Cl) group is attached to the second position of the benzimidazole ring.
-
7-carboxylate: A methyl carboxylate (-COOCH₃) group is located at the seventh position of the benzimidazole ring system.
-
1H: This designates the position of the hydrogen atom on one of the nitrogen atoms of the imidazole ring.
| Identifier | Value |
| CAS Number | 636574-35-1[1] |
| Molecular Formula | C₁₀H₉ClN₂O₂[1] |
| Molecular Weight | 224.65 g/mol [1] |
| Canonical SMILES | COC(=O)C1=CC=CC2=NC(CCl)=NC12 |
| InChIKey | FFXBOPGNCMMISO-UHFFFAOYSA-N |
Physicochemical and Safety Profile
While comprehensive experimental data for this specific isomer is not widely published, the properties can be inferred from closely related analogs and general chemical principles.
| Property | Value/Information |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in polar organic solvents such as dimethylformamide (DMF), and alcohols.[2] |
| Storage | Store at 4°C, protected from light. |
Safety Information:
The safety profile is largely dictated by the reactive chloromethyl group.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis and Mechanistic Insights
The synthesis of methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is conceptually based on the well-established Phillips cyclization reaction. This involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative.
Conceptual Synthetic Pathway
The most logical synthetic route involves a two-step process starting from commercially available precursors.
Caption: Proposed synthetic pathway for the target compound.
Step 1: Synthesis of the Key Intermediate: Methyl 2,3-diaminobenzoate
The precursor, methyl 2,3-diaminobenzoate, is synthesized via the reduction of methyl 2-amino-3-nitrobenzoate.
Protocol:
-
To a solution of methyl 2-amino-3-nitrobenzoate in anhydrous ethanol, add palladium on carbon (Pd/C) catalyst.
-
The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.[3]
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield methyl 2,3-diaminobenzoate, which can be used in the next step without further purification.[3]
Causality: The palladium-catalyzed hydrogenation is a standard and highly efficient method for the reduction of aromatic nitro groups to amines, offering high yields and clean conversions.
Step 2: Cyclization to form the Benzimidazole Ring
The formation of the benzimidazole ring is achieved by the reaction of methyl 2,3-diaminobenzoate with chloroacetic acid.
Generalized Protocol:
-
A mixture of methyl 2,3-diaminobenzoate and chloroacetic acid is heated in the presence of a strong acid, typically 4M hydrochloric acid.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the pH of the solution is carefully adjusted with a base (e.g., ammonium hydroxide) to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Mechanistic Rationale: The reaction proceeds via an initial nucleophilic attack of one of the amino groups of the diamine onto the carbonyl carbon of chloroacetic acid, followed by an intramolecular cyclization with the elimination of water to form the imidazole ring. The acidic conditions protonate the carbonyl group, making it more electrophilic and facilitating the initial attack.
Reactivity and Applications in Drug Discovery
The primary site of reactivity on methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions.[4]
Caption: General reactivity of the title compound with nucleophiles.
This reactivity allows for the facile introduction of a wide variety of functional groups and molecular scaffolds at the 2-position of the benzimidazole ring. This is a common strategy in medicinal chemistry to generate libraries of compounds for structure-activity relationship (SAR) studies. By reacting the title compound with various amines, thiols, and alcohols, researchers can systematically modify the structure to optimize biological activity and pharmacokinetic properties.[5]
Potential Therapeutic Targets:
The benzimidazole scaffold is a key component in drugs targeting a range of diseases. Derivatives synthesized from the title compound could potentially be investigated for activity as:
-
Anticancer agents: By targeting kinases or other enzymes involved in cell proliferation.[6]
-
Antiviral agents: By inhibiting viral replication enzymes.
-
Antihypertensive agents: As angiotensin II receptor blockers.
Characterization and Quality Control
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons on the benzene ring, a singlet for the chloromethyl protons, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the imidazole ring.
-
¹³C NMR: Would display distinct resonances for the carbonyl carbon of the ester, the carbons of the benzimidazole core, the chloromethyl carbon, and the methyl carbon of the ester.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching of the ester, and C-Cl stretching.
-
Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[4]
Conclusion
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a strategically important intermediate for the synthesis of novel benzimidazole-based compounds with potential therapeutic applications. Its straightforward synthesis from readily available starting materials and the high reactivity of its chloromethyl group make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and characterization is crucial for its effective utilization in the development of new drug candidates.
References
-
Amole Biotechnology Co., Ltd. Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate. [Link]
- Madkour, H. M. F., et al. "Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 181, no. 2, 2006, pp. 255-265.
-
ChemicalBook. Methyl (S)-2-(Chloromethyl)-1-(2-oxetanylmethyl)-1H-benzo[d]imidazole-6-carboxylate Request for Quotation. [Link]
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A Spectroscopic and Structural Elucidation Guide to Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
An In-Depth Technical Guide:
Abstract
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate (CAS 636574-35-1) is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] Its unique architecture, featuring a reactive chloromethyl group, a versatile methyl ester, and the biologically significant benzimidazole scaffold, makes it a valuable precursor for synthesizing a diverse range of functional molecules.[2][3][4] Unambiguous structural confirmation and purity assessment are paramount for its effective use. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By integrating theoretical principles with comparative data from closely related analogues, this document serves as a practical reference for the characterization of this important synthetic intermediate.
Molecular Structure and Key Spectroscopic Features
The structural integrity of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate dictates its chemical reactivity and suitability for downstream applications. Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 224.64 g/mol .[1]
The key functional groups that produce distinct spectroscopic signatures are:
-
Benzimidazole Core: The fused aromatic system gives rise to characteristic signals in both NMR and IR spectra. The NH proton is a key diagnostic feature.
-
C2-Chloromethyl Group (-CH₂Cl): This electrophilic handle is readily identified by its characteristic singlet in ¹H NMR and its corresponding carbon signal in ¹³C NMR. Its presence is further confirmed by the isotopic pattern in mass spectrometry.
-
C7-Methyl Carboxylate Group (-COOCH₃): This electron-withdrawing group significantly influences the electronic environment of the aromatic ring, shifting the NMR signals of nearby protons. The strong carbonyl (C=O) stretch in the IR spectrum is a definitive marker.
Figure 1: Numbered structure of the target compound.
Synthesis and Analytical Sample Preparation
A robust analytical workflow begins with a well-understood synthetic context and meticulous sample preparation.
Plausible Synthetic Workflow
The synthesis of benzimidazoles is a cornerstone of heterocyclic chemistry. A common and effective method is the Phillips-Ladenburg condensation.
Figure 2: A plausible synthetic route for the target compound.
Protocol for Sample Preparation
Objective: To prepare a pure, homogeneous sample suitable for NMR, IR, and MS analysis.
Materials:
-
Synthesized Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate powder.
-
Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR.
-
Spectroscopic grade potassium bromide (KBr) for IR.
-
Methanol (HPLC grade) for MS.
-
NMR tube, agate mortar and pestle, hydraulic press, vials.
Procedure:
-
NMR Sample: a. Weigh approximately 5-10 mg of the dried compound directly into a clean, dry NMR tube. b. Add ~0.6 mL of DMSO-d₆ to the tube. The choice of DMSO-d₆ is strategic as it effectively dissolves most benzimidazoles and allows for the observation of the exchangeable N-H proton.[5] c. Cap the tube and vortex gently until the solid is completely dissolved. Visually inspect for any particulates.
-
IR Sample (KBr Pellet): a. Place ~1-2 mg of the compound into an agate mortar. b. Add ~100-150 mg of dry spectroscopic grade KBr. c. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The quality of the spectrum is directly related to the particle size and homogeneity. d. Transfer a portion of the powder to a pellet-forming die and press under a hydraulic press (8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
MS Sample (ESI/APCI): a. Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of methanol. b. Create a dilute solution for injection by taking an aliquot (e.g., 10 µL) of the stock solution and diluting it with 990 µL of methanol or an appropriate mobile phase. This prevents detector saturation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for the structural elucidation of this molecule. The analysis is based on predicted values derived from known substituent effects and data from the closely related 2-(chloromethyl)-1H-benzo[d]imidazole.[5]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The placement of the carboxylate group at the C7 position breaks the symmetry of the benzene ring, resulting in three distinct aromatic proton signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Commentary |
| ~12.8 | Broad Singlet | 1H | NH | The acidic imidazole proton signal is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on concentration and temperature. |
| ~7.95 | Doublet (d) | 1H | H -4 | This proton is ortho to the electron-withdrawing C=N bond and peri to the C7-carboxylate group, leading to a significant downfield shift. |
| ~7.60 | Doublet (d) | 1H | H -6 | This proton is ortho to the C7-carboxylate group, causing a downfield shift relative to the H-5 proton. |
| ~7.25 | Triplet (t) | 1H | H -5 | This proton is expected to be the most upfield of the aromatic signals, appearing as a triplet due to coupling with both H-4 and H-6. |
| ~4.90 | Singlet (s) | 2H | -CH₂ Cl | The methylene protons adjacent to an electronegative chlorine atom and the imidazole ring appear as a sharp singlet. This is a highly diagnostic peak.[5] |
| ~3.90 | Singlet (s) | 3H | -OCH₃ | The methyl ester protons appear as a distinct, uncoupled singlet in a characteristic region. |
graph G { layout=neato; node [shape=circle, fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; edge [color="#EA4335"];H4 [label="H4", pos="0,1!"]; H5 [label="H5", pos="1,0!"]; H6 [label="H6", pos="0,-1!"]; H4 -- H5 [label=" J ≈ 8 Hz"]; H5 -- H6 [label=" J ≈ 8 Hz"];
}
Figure 3: Predicted ¹H-¹H coupling in the aromatic region.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Commentary |
| ~167.0 | C =O | The ester carbonyl carbon is highly deshielded and appears far downfield. |
| ~150.5 | C 2 | The carbon atom flanked by two nitrogen atoms in the imidazole ring is significantly downfield.[5] |
| ~142.0, ~137.0 | C 3a, C 7a | The two carbons at the ring junction of the benzimidazole system. |
| ~126.0 | C 5 | Aromatic CH carbon. |
| ~124.5 | C 4 | Aromatic CH carbon, influenced by the adjacent C=N bond. |
| ~121.0 | C 6 | Aromatic CH carbon, influenced by the adjacent carboxylate group. |
| ~115.0 | C 7 | The aromatic carbon bearing the carboxylate group. |
| ~42.0 | -C H₂Cl | The aliphatic carbon attached to chlorine is found in the upfield region.[5] |
| ~52.5 | -OC H₃ | The methyl ester carbon signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for rapidly confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200 - 2800 | Broad, Medium | N-H Stretch | Imidazole N-H |
| ~3050 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2950 | Weak | C-H Stretch | Methyl C-H |
| ~1720 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| 1620 - 1450 | Medium-Strong | C=N, C=C Stretch | Benzimidazole Ring |
| ~1280 | Strong | C-O Stretch | Ester C-O |
| ~750 | Strong | C-H Bend | ortho-disubstituted pattern |
| ~700 | Medium | C-Cl Stretch | Alkyl Halide |
The most diagnostic peaks are the very strong C=O stretch around 1720 cm⁻¹ and the broad N-H absorption, which together confirm the presence of the two most important functional groups outside the core ring system.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data that can confirm the connectivity of the molecule.
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected Molecular Ion (M⁺): m/z 224 (for ³⁵Cl) and m/z 226 (for ³⁷Cl).
-
Key Feature: The presence of a single chlorine atom will result in a characteristic M+2 peak with an intensity that is approximately one-third of the molecular ion peak (M⁺), providing definitive evidence for chlorine.[5]
Predicted Fragmentation Pathway (EI)
In EI-MS, the molecular ion fragments in a predictable manner, allowing for structural confirmation.
Figure 4: Plausible mass spectrometry fragmentation pathway.
-
[M]⁺˙ (m/z 224/226): The molecular ion, showing the characteristic 3:1 isotopic pattern for chlorine.
-
Loss of a chlorine radical (-•Cl): Leads to a fragment at m/z 189. This is often a favorable fragmentation.
-
Loss of the chloromethyl radical (-•CH₂Cl): Results in a stable benzimidazolium cation fragment at m/z 175.
-
Loss of a methoxy radical (-•OCH₃): From the ester, this would produce a fragment at m/z 193/195.
-
Decarbonylation: The fragment at m/z 175 can further lose carbon monoxide (-CO) to yield a fragment at m/z 147.
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides the complete picture. The trustworthiness of the structural assignment comes from the convergence of all spectroscopic data.
-
MS confirms the molecular formula (C₁₀H₉ClN₂O₂) and the presence of chlorine.
-
IR confirms the presence of key functional groups: N-H, C=O (ester), and the aromatic system.
-
¹³C NMR confirms the carbon count (10 distinct signals, excluding solvent) and the types of carbons present (carbonyl, aromatic, aliphatic).
-
¹H NMR provides the final, detailed blueprint of the structure, showing the number of protons, their electronic environments, and their connectivity through spin-spin coupling. The distinct pattern of the three aromatic protons, combined with the singlets for the CH₂Cl and OCH₃ groups, provides unambiguous confirmation of the 7-carboxylate regioisomer.
By systematically acquiring and interpreting these spectra, a researcher can confidently validate the synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, ensuring its quality for subsequent use in research and development.
References
- Royal Society of Chemistry. (2020). Supporting Information for an article. This source provides representative NMR data for various 2-substituted benzimidazoles.
- ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. Request PDF.
- PMC, NIH. (n.d.). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives.
- PMC, NIH. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Describes characteristic IR peaks for benzimidazole structures.
- Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Provides detailed spectroscopic data for 2-(chloromethyl)-1H-benzo[d]imidazole.
- Benchchem. (n.d.). Methyl 2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole-6-carboxylate.
- ACS Publications. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. A comprehensive review on the topic.
- Journal of Drug Delivery and Therapeutics. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative.
- IUCr Journals. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
- ResearchGate. (n.d.). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Provides context on the utility of the chloromethyl benzimidazole scaffold.
- ChemSrc. (n.d.). Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate. Provides chemical properties including CAS number, molecular formula, and molecular weight.
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A Technical Guide to the Synthesis and Reaction Mechanism of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a pivotal heterocyclic intermediate in modern medicinal chemistry. Its unique structure, featuring a reactive chloromethyl group and a versatile benzimidazole core, makes it an essential building block for synthesizing complex pharmaceutical agents. This guide provides an in-depth exploration of its synthesis, focusing on the underlying reaction mechanism, and offers practical insights into experimental protocols. We will dissect the widely employed Phillips-Ladenburg condensation reaction, detailing the step-by-step electronic movements that govern the formation of the benzimidazole ring. Furthermore, this document highlights the compound's critical role as a precursor in the industrial synthesis of Telmisartan, an angiotensin II receptor antagonist.
Introduction: The Significance of a Versatile Heterocycle
The benzimidazole scaffold is a privileged structure in drug discovery, appearing in a wide array of clinically used drugs due to its ability to interact with various biological targets.[1] Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a highly functionalized derivative of this core. The molecule's importance stems from two key features:
-
The Benzimidazole Core: A bicyclic system formed by the fusion of benzene and imidazole rings, providing a rigid and aromatic framework for molecular interactions.
-
The 2-(chloromethyl) Group: A reactive electrophilic handle that allows for straightforward nucleophilic substitution reactions. This feature is crucial for covalently linking the benzimidazole core to other molecular fragments, a common strategy in drug design.[2][3][4]
This combination makes it a sought-after intermediate, most notably in the synthesis of the antihypertensive drug Telmisartan.[5][6][7] Understanding its formation is therefore fundamental for chemists involved in the development of related pharmaceuticals.
The Core Synthesis: Phillips-Ladenburg Reaction
The most common and historically significant method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, anhydrides, or acid chlorides) under heating, often in the presence of an acid catalyst.[8][9][10][11]
For the synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, the key starting materials are:
-
Methyl 3,4-diaminobenzoate: An o-phenylenediamine derivative.
-
Chloroacetic acid (or a more reactive derivative like chloroacetyl chloride): Provides the 2-(chloromethyl) substituent.
The overall reaction is a cyclodehydration, where the two components condense and eliminate two molecules of water to form the final heterocyclic product.[10]
Elucidating the Reaction Mechanism
The Phillips-Ladenburg synthesis proceeds through a well-established multi-step mechanism involving nucleophilic acyl substitution followed by intramolecular cyclization and dehydration.
Step 1: Nucleophilic Acyl Substitution (Amide Formation) The reaction initiates with the nucleophilic attack of one of the amino groups of methyl 3,4-diaminobenzoate on the electrophilic carbonyl carbon of chloroacetic acid. This forms a tetrahedral intermediate which then collapses to eliminate a molecule of water, yielding an N-acylated intermediate, N-(2-amino-3-(methoxycarbonyl)phenyl)-2-chloroacetamide.
Step 2: Intramolecular Cyclization The second, unreacted amino group on the benzene ring then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the newly formed amide. This step is often the rate-limiting step and is facilitated by heat or acid catalysis, which protonates the carbonyl oxygen, making the carbon more electrophilic.
Step 3: Dehydration and Aromatization The resulting cyclic intermediate, a carbinolamine, is unstable and readily undergoes dehydration (loss of a second water molecule). This elimination step results in the formation of a double bond within the five-membered ring, leading to the stable, aromatic benzimidazole system.
Mechanistic Diagram
Caption: Figure 1: Reaction Mechanism of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate.
Experimental Protocol: A Representative Synthesis
This section provides a generalized, step-by-step methodology for the synthesis of the title compound.
Reagent and Solvent Data
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Role | Key Hazards |
| Methyl 3,4-diaminobenzoate | C₈H₁₀N₂O₂ | 166.18 | Starting Material | Irritant |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | Starting Material | Corrosive, Toxic |
| Polyphosphoric Acid (PPA) | (HPO₃)n | Variable | Catalyst/Solvent | Corrosive |
| Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | Neutralizing Agent | Minimal |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Flammable, Irritant |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | Minimal |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3,4-diaminobenzoate (1.0 eq) and Chloroacetic Acid (1.1 eq).
-
Catalyst Addition: Carefully add Polyphosphoric Acid (PPA) to the flask with stirring until a stirrable slurry is formed. PPA acts as both a solvent and a dehydrating agent.
-
Heating: Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.
-
Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Synthesis.
Application in Drug Development: The Telmisartan Case
The primary industrial application of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is as a key intermediate in the multi-step synthesis of Telmisartan.[6][12][13] Telmisartan is a potent and long-acting angiotensin II receptor blocker prescribed for hypertension.
In the synthesis of Telmisartan, the benzimidazole intermediate undergoes an N-alkylation reaction. The nitrogen at the 1-position of the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon of another key fragment, typically a bromomethyl-biphenyl derivative. The chloromethyl group at the 2-position of the initial building block is essential for subsequent transformations to complete the final drug structure.[7][13] This strategic use of a reactive intermediate allows for the efficient and convergent assembly of a complex drug molecule.
Conclusion
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is more than just a chemical compound; it is a testament to the elegance and utility of heterocyclic chemistry in the service of medicine. Its synthesis, primarily through the robust Phillips-Ladenburg reaction, follows a clear and understandable mechanism of nucleophilic substitution and cyclodehydration. The presence of the reactive chloromethyl group provides a crucial handle for synthetic chemists, enabling the construction of complex molecules like Telmisartan. A thorough understanding of this reaction mechanism and the associated experimental protocols is indispensable for professionals in organic synthesis and drug development, paving the way for the creation of future therapeutic agents.
References
- Various authors. (2023).
- Bhat, G. A., et al. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances.
- Various authors. (2018). Review on: Benzimidazole derivatives as potent biological agent. Journal of Current Pharma Research.
- Pisano, S., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules.
- Al-Jubury, A. I. (2018).
- Various authors. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
- Kaushik, P., et al. (2023).
- Various authors. (n.d.). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan.
- Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances.
- Various authors. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Various authors. (2015). TELMISARTAN PART 2/3. New Drug Approvals.
- Various authors. (n.d.). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS.
- Benchchem. (n.d.). Methyl 2-(Chloromethyl)
- Various authors. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences and Research.
- Reddy, P. P., et al. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry.
- Reddy, P. P., et al. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry.
- Various authors. (n.d.). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.
- Pospisilik, T., et al. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Archiv der Pharmazie.
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"Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate" solubility profile
An In-depth Technical Guide to the Solubility Profile of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Authored by: A Senior Application Scientist
Abstract
The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing everything from the reliability of in-vitro assays to in-vivo bioavailability and formulation strategies.[1][2][3][4] Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a key synthetic intermediate, and a comprehensive understanding of its solubility profile is paramount for its effective handling, reaction optimization, and the physicochemical characterization of its derivatives. This guide provides a robust framework for researchers and drug development professionals to elucidate the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present field-proven experimental protocols for both kinetic and thermodynamic assessments, and discuss the critical factors that modulate the dissolution of benzimidazole derivatives. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing pharmaceutical research.
Introduction to the Compound and the Criticality of Solubility
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate (C₁₀H₉ClN₂O₂) is a heterocyclic compound featuring a benzimidazole core, a reactive chloromethyl group, and a methyl ester.[5] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[6][7] The chloromethyl group serves as a versatile electrophilic handle for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[8]
However, poor aqueous solubility is a common challenge with benzimidazole-based compounds, often classifying them as BCS Class II drugs (high permeability, low solubility).[1] This low solubility can be a rate-limiting step for gastrointestinal absorption, leading to poor bioavailability and unreliable in-vitro test results.[1][2] Therefore, establishing a precise solubility profile early in the development process is not merely a characterization step; it is a critical prerequisite for meaningful biological evaluation and successful formulation development.[4]
Physicochemical Properties
A compound's fundamental physicochemical properties are the primary determinants of its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [5] |
| Molecular Weight | 224.64 g/mol | [5] |
| CAS Number | 636574-35-1 | [5] |
| Predicted XLogP3 | 1.9 | [9] |
Note: XLogP3 is a computed value for the closely related carboxylic acid analog, suggesting moderate lipophilicity.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is governed by the interplay between its functional groups and the properties of the solvent. The benzimidazole ring contains both a hydrogen bond donor (N-H) and acceptors (N), while the methyl ester group provides an additional hydrogen bond acceptor. The chloromethyl group is relatively non-polar. This amphiphilic nature suggests a varied solubility profile.
Predicted Solubility Profile in Common Solvents
Based on the principles of "like dissolves like" and empirical data from related benzimidazole structures, we can anticipate the following solubility trends:[6][7]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Methanol, Ethanol | High | The solvent's hydroxyl group can form strong hydrogen bonds with the nitrogen atoms of the imidazole ring. Solubility in alcohols typically decreases as the alkyl chain length increases.[6][10] |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | These solvents act as strong hydrogen bond acceptors and can engage in dipole-dipole interactions with the polar benzimidazole core.[6][10][11] |
| Non-Polar | Toluene, Hexane | Low | The overall polarity of the benzimidazole core is too high to be effectively solvated by non-polar solvents.[6][12] |
| Chlorinated | Dichloromethane | Low to Moderate | While chlorinated solvents have some dipole moment, their ability to solvate the polar benzimidazole structure is limited.[12][13] |
| Aqueous Buffers | pH 1.2 to 7.4 | Low | As with many benzimidazoles, poor aqueous solubility is expected.[1] The compound's solubility will likely be pH-dependent due to the basic nature of the imidazole ring. |
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In drug discovery, it is crucial to differentiate between kinetic and thermodynamic solubility, as they represent different phenomena and have different applications.[2][14]
-
Kinetic Solubility is typically measured in high-throughput screening (HTS) settings. It reflects the concentration of a compound that remains in solution after a small volume of a concentrated DMSO stock is added to an aqueous buffer and incubated for a short period (e.g., 1-2 hours).[2][15][16] This measurement is relevant for assessing the risk of precipitation in in-vitro biological assays.[17]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[14] Its determination requires longer incubation times (e.g., >24 hours) to ensure the system has reached its lowest energy state.[17][18] This value is the "gold standard" and is essential for pre-formulation and toxicology studies.[18]
Experimental Protocols for Solubility Determination
The following protocols provide robust methodologies for determining both thermodynamic and kinetic solubility. The choice of method depends on the stage of research and the specific question being addressed.[17]
Protocol 1: Thermodynamic Solubility via Shake-Flask Method (ICH Guideline Compliant)
This method is considered the gold standard for determining equilibrium solubility and is aligned with principles outlined in ICH guidelines for biopharmaceutical classification.[18][19][20][21]
Causality: The core principle is to allow sufficient time for the dissolution and potential solid-state phase transitions to reach a true thermodynamic equilibrium between the solid compound and the solvent. An incubation time of 24-48 hours at a controlled temperature is standard.[14]
Methodology:
-
Preparation: Add an excess amount of solid Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the selected solvent (e.g., pH 7.4 phosphate-buffered saline) in a glass vial. The excess solid ensures that saturation will be reached.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[14]
-
Phase Separation: After incubation, allow the vials to stand briefly to let larger particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any undissolved solid. This step is critical to avoid artificially high concentration readings.
-
Sample Dilution: Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation post-filtration and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, typically HPLC-UV.[22][23]
-
Verification: After the experiment, the pH of the aqueous buffer should be re-measured to ensure it has not shifted significantly.[20][21] The presence of remaining solid in the vial confirms that the initial amount was sufficient to achieve saturation.
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol is designed for rapid assessment in early discovery, where compound availability is limited and throughput is essential.[2][16][24]
Causality: This assay mimics the conditions of a typical high-throughput screening experiment where a compound is introduced from a DMSO stock into an aqueous environment. It measures the apparent solubility under non-equilibrium conditions before significant precipitation occurs.[25]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a low final DMSO concentration (typically ≤1%).
-
Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., room temperature) for a defined period, typically 1.5 to 2 hours.[16]
-
Analysis (Choose one):
-
Direct UV/Filtration Method: Transfer the contents of each well to a 96-well filter plate and separate the soluble fraction via vacuum filtration. Measure the UV absorbance of the filtrate in a UV-compatible microplate.[2][16]
-
Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated material.[3]
-
-
Quantification: Calculate the solubility by comparing the measurement (UV absorbance or light scattering) against a calibration curve prepared from the DMSO stock solution diluted in a mixture of buffer and DMSO that prevents precipitation.
Analytical Quantification
A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for accurately quantifying benzimidazole derivatives in solubility studies.[22][23][26][27]
Typical HPLC-UV Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[26]
-
Mobile Phase: A gradient system is often effective. For example, a mixture of an aqueous buffer (e.g., phosphate buffer at pH 4.5) and an organic solvent like acetonitrile.[22][23]
-
Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., 254 nm or 288 nm are common for benzimidazoles).[22][23]
-
Calibration: A calibration curve must be generated using standards of known concentration to ensure accurate quantification. The correlation coefficient should be >0.999.[22][23]
Key Factors Influencing Solubility
Several factors can significantly alter the measured solubility of a compound. These must be controlled and considered during experimental design and data interpretation.
-
pH: The benzimidazole ring is weakly basic. In acidic conditions (pH < pKa), the imidazole nitrogen can become protonated, forming a more soluble salt. Therefore, the aqueous solubility of this compound is expected to be higher at lower pH values.[1][28] It is recommended to measure solubility at a minimum of three pH points, such as pH 1.2, 4.5, and 6.8, to simulate the gastrointestinal tract.[19][21]
-
Temperature: Most compounds exhibit endothermic dissolution, meaning solubility increases with temperature.[7][13][28] All experiments should be conducted at a strictly controlled temperature (e.g., 25°C for shelf-life or 37°C for physiological relevance).
-
Solid-State Properties (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have different lattice energies and, consequently, different solubilities.[1] The thermodynamic solubility value specifically refers to the most stable crystalline form. It is good practice to characterize the solid form before and after the experiment using techniques like X-ray Powder Diffraction (XRPD) to check for any phase changes.
Summary and Data Interpretation
By applying the protocols outlined in this guide, researchers can generate a comprehensive solubility profile for Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate. The data should be compiled clearly to facilitate interpretation and decision-making.
| Solvent/Buffer | Method | Temperature (°C) | Measured Solubility (µg/mL) | Molar Solubility (µM) | Comments |
| Water | Thermodynamic | 25 | |||
| pH 1.2 Buffer | Thermodynamic | 37 | Simulates gastric fluid | ||
| pH 4.5 Buffer | Thermodynamic | 37 | Simulates upper intestine | ||
| pH 6.8 Buffer | Thermodynamic | 37 | Simulates lower intestine | ||
| pH 7.4 Buffer (PBS) | Thermodynamic | 37 | Simulates physiological pH | ||
| pH 7.4 Buffer (PBS) | Kinetic | 25 | HTS assay relevance | ||
| Methanol | Thermodynamic | 25 | |||
| DMSO | Thermodynamic | 25 | |||
| Acetonitrile | Thermodynamic | 25 |
A good solubility goal for drug discovery compounds is generally considered to be >60 µg/mL.[2] Values below this threshold may signal potential challenges for in-vivo studies and formulation, requiring solubility enhancement strategies such as salt formation or the use of amorphous solid dispersions.[1]
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.
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- Zhang, Y., et al. (2024). Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole.
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds.
- Kulik, A., Białecka, W., Podolska, M., & Mazurek, A. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar.
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-
Gonzalez-Alvarez, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate. Retrieved from [Link]
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- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Domańska, U., & Bogel-Łukasik, R. (2005). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene.
-
Campbell, D. J. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. PubMed. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Retrieved from [Link]
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- European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
- Dolghih, E., et al. (2022). Kinetic solubility: Experimental and machine-learning modeling perspectives.
- Domańska, U., & Bogel-Łukasik, R. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
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International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloromethylbenzimidazole. Retrieved from [Link]
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"Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate" stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Introduction
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a range of therapeutic agents.[1] The reactivity of the 2-chloromethyl group allows for the facile introduction of various substituents, making this compound a versatile building block for drug discovery and development.[3] However, this inherent reactivity also predisposes the molecule to potential degradation, making a thorough understanding of its stability and appropriate storage conditions paramount for ensuring its quality, and the integrity of subsequent research.
This technical guide provides a comprehensive overview of the stability profile of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, outlines best practices for its storage and handling, and details a standardized protocol for its stability assessment.
Chemical Stability Profile
The stability of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is influenced by several factors, including temperature, light, and the presence of nucleophiles. The primary sites of potential degradation are the 2-chloromethyl group and the methyl ester at the 7-position.
Susceptibility to Nucleophilic Substitution
The 2-chloromethyl group is an electrophilic site, making it susceptible to nucleophilic attack. This is a desirable trait for synthetic purposes but also a potential pathway for degradation if the compound is exposed to nucleophiles, such as water or alcohols, during storage or handling.[3] The primary degradation product resulting from hydrolysis would be the corresponding hydroxymethyl derivative.
Hydrolytic Stability
In the presence of moisture, two primary hydrolytic degradation pathways are conceivable:
-
Hydrolysis of the 2-chloromethyl group: This reaction would yield Methyl 2-(hydroxymethyl)-1H-benzo[d]imidazole-7-carboxylate and hydrochloric acid.
-
Hydrolysis of the methyl ester: This would result in the formation of 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylic acid and methanol.
Both reactions are likely to be accelerated by elevated temperatures and extremes of pH.
Photostability
Benzimidazole derivatives are known to exhibit photosensitivity, particularly in solution.[4][5] Exposure to light, especially UV radiation, can lead to photodegradation. While the specific photodegradation pathway for this compound is not extensively documented, studies on related benzimidazoles suggest that the imidazole ring system can be susceptible to photo-oxidation.[6] Therefore, protection from light is a critical aspect of its storage.
Thermal Stability
While many benzimidazole derivatives are relatively stable in solid form at ambient temperatures, elevated temperatures can promote degradation.[4][7] For Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, thermal stress can accelerate the hydrolytic pathways mentioned above and potentially lead to other decomposition reactions. The stability of benzimidazole compounds can be influenced by the nature and position of substituents on the ring system.[8]
A summary of the key stability factors is presented in the table below.
| Stability Factor | Influence on Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate | Recommended Precaution |
| Moisture/Humidity | Potential for hydrolysis of the 2-chloromethyl and methyl ester groups. | Store in a tightly sealed container in a dry environment. |
| Light | Benzimidazole core is photosensitive, especially in solution.[4][5] | Store in a light-proof or amber container. |
| Temperature | Elevated temperatures can accelerate degradation pathways. | Refrigerated storage is recommended. |
| pH | Extremes in pH can catalyze hydrolysis. | Avoid exposure to acidic or basic conditions during storage. |
Recommended Storage and Handling
Based on the chemical properties and stability profile, the following storage and handling procedures are recommended to maintain the integrity of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate.
Storage Conditions
A key supplier of this compound recommends storage at 4°C , with protection from light . To elaborate on this, the ideal storage environment should be:
-
Temperature: 2-8°C.
-
Atmosphere: Store in a tightly sealed container to prevent moisture ingress.
-
Light: Keep in an amber vial or a container that is otherwise shielded from light.
Handling Precautions
This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) should be worn when handling this substance. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9] Avoid generating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9]
Potential Degradation Pathway
The most probable degradation pathway under ambient storage conditions, particularly in the presence of trace moisture, is the hydrolysis of the highly reactive 2-chloromethyl group.
Caption: Predominant hydrolytic degradation pathway.
Experimental Protocol for Stability Assessment
To empirically determine the stability of a given batch of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, a stability study using High-Performance Liquid Chromatography (HPLC) is recommended. HPLC is a widely used technique for the stability assessment of benzimidazole derivatives due to its accuracy and precision.[4]
Objective
To assess the purity of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate over time under specified storage conditions and to identify the presence of any degradation products.
Methodology: HPLC Analysis
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of the reference standard of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL. This will serve as the time-zero reference.
-
-
Sample Preparation for Stability Study:
-
Prepare several vials of the compound in the same manner as the standard solution.
-
For solid-state stability, store accurately weighed samples in separate vials under the desired conditions.
-
-
Storage Conditions:
-
Store the prepared samples under various conditions to simulate potential storage and shipping environments. A typical set of conditions would include:
-
Recommended: 2-8°C, protected from light.
-
Ambient: 25°C/60% RH (Relative Humidity), protected from light.
-
Accelerated: 40°C/75% RH, protected from light.
-
Photostability: 25°C, exposed to a light source as per ICH Q1B guidelines.
-
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., T=0, 1 month, 3 months, 6 months).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
At each time point, chromatograph the standard and the stored samples.
-
Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.
-
Compare the purity of the stored samples to the time-zero sample to determine the extent of degradation.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Caption: Workflow for a comprehensive stability study.
Conclusion
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a valuable but reactive chemical intermediate. Its stability is primarily influenced by temperature, light, and moisture. Adherence to the recommended storage conditions of refrigeration (2-8°C) and protection from light is crucial for maintaining its purity and ensuring the reliability of experimental outcomes. For applications requiring long-term storage or when using the compound as a critical reagent, conducting a formal stability study using a validated HPLC method is strongly advised.
References
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Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
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Gepdiremen, A., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules, 26(15), 4469. [Link]
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He, Y., et al. (2021). Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. Materials Advances, 2(1), 295-301. [Link]
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Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]
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ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Retrieved January 19, 2026, from [Link]
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Sartscha, A., et al. (2022). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Chemical Science, 13(1), 102-110. [Link]
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International Journal of Pharmaceutical Research & Allied Sciences. (2016). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Retrieved January 19, 2026, from [Link]
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Richter, S. N., et al. (2022). The crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 856-860. [Link]
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Zhang, Z., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2469-2475. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Anticancer Agents from Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology
The benzimidazole motif, a bicyclic system composed of fused benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[1][2] In the realm of oncology, benzimidazole derivatives have demonstrated remarkable versatility, exhibiting mechanisms of action that include disruption of microtubule polymerization, inhibition of crucial kinases, and interference with DNA repair pathways.[2][3]
This guide focuses on a key intermediate, Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate , a versatile building block for the synthesis of potent anticancer agents. The strategic placement of the reactive chloromethyl group at the 2-position provides a synthetic handle for introducing diverse functionalities, while the methyl carboxylate at the 7-position allows for further structural modifications. This document provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into a class of targeted anticancer agents, specifically Poly(ADP-ribose) polymerase (PARP) inhibitors, underscoring the causality behind the experimental design and providing a framework for its application in drug discovery.
Part 1: Synthesis of the Key Intermediate: Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
The synthesis of the title compound is efficiently achieved through the Phillips-Ladenburg condensation reaction. This classic method involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent under acidic conditions.[3][4] In this protocol, we utilize methyl 2,3-diaminobenzoate as the starting diamine and chloroacetic acid.
Rationale for Experimental Choices:
-
Starting Materials: Methyl 2,3-diaminobenzoate is selected for the desired substitution pattern, incorporating the methyl ester at what will become the 7-position of the benzimidazole ring. Chloroacetic acid provides the necessary two-carbon electrophilic fragment that, upon cyclization, yields the 2-(chloromethyl) substituent.
-
Acid Catalyst: A mineral acid, such as 4M hydrochloric acid, is crucial for the reaction. It protonates the carbonyl oxygen of chloroacetic acid, activating it for nucleophilic attack by the amino group of the diamine. It also facilitates the dehydration step in the final ring closure.[3]
-
Reaction Conditions: Refluxing in an aqueous acidic medium provides the thermal energy required to overcome the activation barrier for both the initial amide formation and the subsequent intramolecular cyclization and dehydration.
Experimental Workflow: Synthesis of the Intermediate
Caption: Workflow for the synthesis of the key benzimidazole intermediate.
Detailed Protocol: Synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Materials:
-
Methyl 2,3-diaminobenzoate
-
Chloroacetic acid
-
4M Hydrochloric Acid (HCl)
-
Dilute ammonium hydroxide solution
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2,3-diaminobenzoate (1 equivalent) and chloroacetic acid (1.2-1.5 equivalents).
-
Acid Addition: Slowly add 4M hydrochloric acid to the flask, sufficient to dissolve and stir the reactants.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath to 0-10 °C.
-
Neutralization and Precipitation: Slowly add a dilute ammonium hydroxide solution with continuous stirring until the pH of the solution reaches 8-9. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to yield the crude Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a solid of high purity.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and Mass Spectrometry.
Part 2: Application in Anticancer Agent Synthesis - Targeting PARP
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA single-strand break repair machinery.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[5] Benzimidazole-based compounds have emerged as potent PARP inhibitors.[2][6]
The reactive 2-(chloromethyl) group of our key intermediate is an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward introduction of various side chains, a common strategy in the development of PARP inhibitors to modulate potency, selectivity, and pharmacokinetic properties.[6]
Rationale for Experimental Choices:
-
Nucleophile Selection: A substituted amine or heterocycle (e.g., piperazine derivative) is chosen as the nucleophile. This moiety is often designed to interact with specific residues in the PARP active site, contributing to binding affinity and selectivity.
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the nucleophile, increasing its reactivity towards the electrophilic chloromethyl group. It also acts as a scavenger for the HCl generated during the reaction.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) is ideal for this type of Sₙ2 reaction. It effectively dissolves the reactants and facilitates the reaction without participating in it.
-
Catalyst (Optional): A catalytic amount of potassium iodide (KI) can be added. The iodide ion is a better leaving group than chloride and can transiently displace the chloride, forming a more reactive iodo-intermediate (Finkelstein reaction), thereby accelerating the reaction rate.
Experimental Workflow: Synthesis of a Benzimidazole-based PARP Inhibitor
Caption: General workflow for the Sₙ2 reaction to synthesize derivative compounds.
Exemplary Protocol: Synthesis of a Substituted Benzimidazole Derivative
Materials:
-
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
-
Substituted amine/heterocycle (e.g., N-Boc-piperazine) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Potassium iodide (KI) (catalytic amount)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction, extraction, and purification
Procedure:
-
Reaction Setup: To a solution of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate (1 equivalent) in anhydrous DMF, add the substituted amine/heterocycle, potassium carbonate, and a catalytic amount of potassium iodide.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine solution to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure final compound.
-
Characterization: Confirm the structure and purity of the synthesized derivative using NMR, MS, and HPLC analysis.
Part 3: Biological Evaluation - Assessing Anticancer Activity
Once synthesized, the novel benzimidazole derivatives must be evaluated for their anticancer properties. A standard initial step is to determine the compound's cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used for this purpose.
Principle of the MTT Assay:
This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, the effect of the compound on cell viability can be quantified.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MDA-MB-436 [BRCA1 mutant breast cancer], HeLa [cervical cancer])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzimidazole derivatives (dissolved in DMSO to make stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Olaparib for PARP inhibition studies) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Expected Outcomes
The results of the cytotoxicity assays should be summarized in a table for clear comparison.
| Compound | Target Cell Line | IC₅₀ (µM) |
| Derivative 1 | MDA-MB-436 | Value |
| Derivative 2 | MDA-MB-436 | Value |
| Olaparib (Control) | MDA-MB-436 | Value |
| Derivative 1 | HeLa | Value |
| Derivative 2 | HeLa | Value |
| Olaparib (Control) | HeLa | Value |
A lower IC₅₀ value indicates higher cytotoxic potency. Compounds exhibiting potent and selective activity against cancer cells, particularly those with known DNA repair deficiencies, warrant further investigation into their specific mechanism of action, such as direct PARP-1 enzyme inhibition assays and PARP trapping studies.[7][8]
Conclusion
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a highly valuable and versatile intermediate for the synthesis of novel anticancer agents. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent derivatization into potent compounds, such as PARP inhibitors. The inherent reactivity of the 2-(chloromethyl) group allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of lead compounds for improved efficacy and selectivity. The systematic biological evaluation, starting with cytotoxicity screening, is essential to identify promising candidates for further preclinical development in the ongoing search for more effective cancer therapies.
References
-
Applied Chemical Engineering. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. EnPress Publisher, LLC. [Link]
-
Gürkan-Alp, A. S., et al. (2020). Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability. Anticancer Agents in Medicinal Chemistry. [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
ResearchGate. (2015). The Phillips–Ladenburg imidazole synthesis. [Link]
-
Gürkan-Alp, A. S., et al. (2020). Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability. Anticancer Agents in Medicinal Chemistry, 20(14), 1728-1738. [Link]
-
Cao, X., et al. (2024). High affinity and low PARP-trapping benzimidazole derivatives as a potential warhead for PARP1 degraders. European Journal of Medicinal Chemistry, 270, 116405. [Link]
-
IJPCR. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. [Link]
- Patents, Google. (n.d.). CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
-
PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. [Link]
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PubMed Central. (2022). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]
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ResearchGate. (n.d.). Overview of PARP inhibitors in clinical development. For each PARP.... [Link]
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ResearchGate. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. [Link]
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PubMed. (2018). Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance. [Link]
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MDPI. (n.d.). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. [Link]
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Application Note & Protocols: Leveraging Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
Introduction: The Central Role of Kinases and the Benzimidazole Scaffold
Protein kinases are fundamental enzymes that regulate a vast majority of cellular pathways by catalyzing the phosphorylation of specific substrate molecules.[1] This process acts as a molecular switch, controlling complex functions such as cell growth, proliferation, differentiation, and apoptosis.[1] Consequently, the dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, making them one of the most critical classes of drug targets.[1]
In the pursuit of potent and selective kinase inhibitors, medicinal chemists often rely on "privileged scaffolds"—core molecular structures that are known to interact with multiple biological targets. The benzimidazole ring system is a quintessential example of such a scaffold.[2] As a bioisostere of natural purines, the benzimidazole core is adept at forming key interactions within the ATP-binding site of kinases.[3][4] This structural advantage, combined with its synthetic tractability and favorable physicochemical properties, has cemented its role in the development of numerous approved drugs and clinical candidates.[2][5]
This guide focuses on a highly versatile building block, Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate . We will explore its strategic design, synthesis, and application as a precursor for generating diverse libraries of potential kinase inhibitors. The key to its utility lies in the reactive 2-(chloromethyl) group, which serves as an electrophilic handle for introducing a wide array of chemical moieties through nucleophilic substitution, enabling extensive structure-activity relationship (SAR) studies.[6]
Section 1: Physicochemical Properties and Safety Profile
Before commencing any synthetic protocol, a thorough understanding of the precursor's properties and associated hazards is imperative.
1.1: Key Properties
| Property | Value |
| IUPAC Name | Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.65 g/mol |
| Appearance | Off-white to light yellow solid (predicted) |
| Core Structure | Fused benzene and imidazole rings |
| Key Functional Groups | Reactive chloromethyl group (electrophile), Methyl ester, N-H for H-bonding |
1.2: Hazard Identification and Safe Handling
The 2-(chloromethyl) benzimidazole scaffold is known to be hazardous. Based on data for the parent compound, 2-chloromethyl-1H-benzimidazole, appropriate precautions must be taken.[7]
-
GHS Hazard Statements:
-
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.
-
Dispensing: Handle the solid compound with care to avoid generating dust. Use appropriate weighing techniques within the fume hood.
-
Waste Disposal: Dispose of all chemical waste, contaminated materials, and solvents according to institutional and local regulations for hazardous chemical waste.
-
Emergency: Keep a spill kit and emergency eye wash/shower station readily accessible.
-
Section 2: The Strategic Design of the Precursor
The molecular architecture of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is intentionally designed for efficient drug discovery. Each component serves a distinct and critical purpose.
Caption: Strategic functional regions of the precursor molecule.
-
Benzimidazole Core (The Anchor): This planar, aromatic system is the foundational scaffold. It frequently engages with the hinge region of the kinase ATP-binding pocket through hydrogen bonds, mimicking the adenine base of ATP.[8] Its rigidity helps to minimize the entropic penalty upon binding.[9][10]
-
2-(Chloromethyl) Group (The Reactive Handle): This is the most critical feature for library synthesis. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to Sₙ2 attack by a wide range of nucleophiles (amines, thiols, phenols, etc.).[6][11] This allows for the systematic introduction of various substituents to explore the solvent-exposed regions of the kinase active site.
-
7-Carboxylate Group (The Vector): The methyl ester at the 7-position provides an additional vector for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This secondary modification allows for the exploration of different binding pockets or the fine-tuning of physicochemical properties like solubility and cell permeability.
Section 3: Synthesis Protocol for the Precursor
The synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate can be achieved via the well-established Phillips-Ladenburg condensation. This protocol outlines the cyclization of a substituted o-phenylenediamine with chloroacetic acid.
Caption: Synthetic scheme for the precursor molecule.
Protocol 3.1: Synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
-
Rationale: This one-pot reaction utilizes acidic conditions to catalyze the condensation of the diamine with the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. Refluxing in aqueous HCl provides the necessary thermal energy and acidic environment.
-
Materials:
-
Methyl 2,3-diaminobenzoate (1.0 equiv)
-
Chloroacetic acid (1.1 equiv)
-
4M Hydrochloric Acid (aq)
-
Saturated Sodium Bicarbonate Solution (aq)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2,3-diaminobenzoate (e.g., 5.0 g, 1.0 equiv).
-
Addition of Reagents: Add chloroacetic acid (e.g., 3.1 g, 1.1 equiv) followed by 100 mL of 4M aqueous hydrochloric acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring. Monitor the reaction by TLC (e.g., using 1:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 4-6 hours).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature, then place it in an ice bath. Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate solution with stirring until the pH is ~7-8. Effervescence will occur. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.
-
-
Validation:
-
Structure Confirmation: The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]
-
Section 4: Protocol for Kinase Inhibitor Library Synthesis
The primary application of the precursor is to serve as a scaffold for generating a library of derivatives. The following is a general and robust protocol for the Sₙ2 reaction with amine nucleophiles.
Caption: General workflow for synthesizing kinase inhibitors.
Protocol 4.1: General Procedure for Nucleophilic Substitution with Amines
-
Rationale: This reaction couples the electrophilic precursor with a nucleophilic amine. A non-nucleophilic base is required to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. DMF is an excellent polar aprotic solvent that facilitates Sₙ2 reactions.
-
Materials:
-
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate (1.0 equiv)
-
Amine nucleophile (e.g., substituted aniline, benzylamine) (1.0-1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vial or flask, magnetic stirrer, heating plate.
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry reaction vial, combine the benzimidazole precursor (e.g., 100 mg, 1.0 equiv), the chosen amine nucleophile (1.0-1.2 equiv), and anhydrous K₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Add anhydrous DMF (e.g., 2-3 mL) to the vial.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 60-80 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic extracts and wash with brine (2 x 15 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final compound.
-
4.2: Example Reaction Conditions for Various Nucleophiles
| Nucleophile Class | Base | Solvent | Temperature | Notes |
| Aromatic Amines | K₂CO₃ or Cs₂CO₃ | DMF, Acetonitrile | 25 - 80 °C | Less nucleophilic amines may require heating. |
| Aliphatic Amines | K₂CO₃ or Et₃N | DMF, CH₂Cl₂ | 0 - 25 °C | Generally more reactive; may not require heat. |
| Phenols | K₂CO₃ | Acetone, DMF | 25 - 60 °C | The phenoxide is the active nucleophile. |
| Thiols | K₂CO₃ or NaH | THF, DMF | 0 - 25 °C | Thiols are excellent nucleophiles. |
Section 5: Downstream Applications & Assay Principles
Once a library of benzimidazole derivatives is synthesized, the next critical step is to evaluate their biological activity.
5.1: Biochemical Kinase Assays
The primary goal is to determine if the synthesized compounds can inhibit the enzymatic activity of the target kinase.
-
Principle: A common method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced in a kinase reaction.[12] Inhibition of the kinase results in a lower amount of ADP produced.
-
Workflow:
-
The kinase, substrate, ATP, and the test compound are incubated together.
-
After incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A second reagent is added to convert the ADP produced into ATP.
-
This newly generated ATP is used in a luciferase/luciferin reaction to produce light, which is measured by a luminometer. The light signal is directly proportional to the kinase activity.
-
Caption: Principle of an ADP-based kinase inhibition assay.
5.2: Cell-Based Assays
Positive hits from biochemical assays must be validated in a cellular context.
-
Anti-Proliferative Assays: These assays measure the ability of a compound to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase. The output is typically an IC₅₀ value , which is the concentration of the inhibitor required to reduce cell viability by 50%.[13]
-
Mechanism of Action: Further studies can confirm target engagement in cells, for example, by using Western blotting to measure the phosphorylation status of the kinase's downstream substrates. Successful inhibition should lead to a decrease in the phosphorylation of these substrates.
Conclusion
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a powerful and strategically designed precursor for the discovery of novel kinase inhibitors. Its benzimidazole core provides a reliable anchor for binding within the kinase ATP site, while the reactive chloromethyl group and modifiable carboxylate function offer extensive opportunities for chemical diversification. The protocols and principles outlined in this guide provide a robust framework for researchers to efficiently synthesize and evaluate libraries of potential therapeutic agents, accelerating the path toward new treatments for kinase-driven diseases.
References
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
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Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. URL: [Link]
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Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. URL: [Link]
-
Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. URL: [Link]
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Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. URL: [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. URL: [Link]
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Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. URL: [Link]
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Benzimidazole derivatives as kinase inhibitors. PubMed. URL: [Link]
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Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors. PubMed Central. URL: [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health. URL: [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. URL: [Link]
-
Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. PubMed Central. URL: [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.org. URL: [Link]
-
Benzimidazole Derivatives as Kinase Inhibitors. ResearchGate. URL: [Link]
-
(PDF) Benzimidazole An Important Scaffold In Drug Discovery. ResearchGate. URL: [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. URL: [Link]
-
Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. ResearchGate. URL: [Link]
-
2-Chloromethylbenzimidazole. PubChem. URL: [Link]
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Application Notes and Protocols for the Derivatization of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate for SAR Studies
Introduction: The Benzimidazole Scaffold as a Privileged Core in Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone pharmacophore in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The versatility of the benzimidazole core lies in its amenability to substitution at multiple positions, primarily N-1, C-2, C-5, and C-7. This allows for the fine-tuning of steric, electronic, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles—the fundamental goal of Structure-Activity Relationship (SAR) studies.[3][4]
This guide focuses on a highly versatile starting material: Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate (Compound 1 ). This molecule is strategically designed for SAR exploration, offering three primary points for diversification:
-
The C-2 Position: The reactive chloromethyl group is an excellent electrophilic handle for introducing a wide variety of nucleophiles, enabling the exploration of the chemical space around this critical position.
-
The N-1 Position: The pyrrolic nitrogen of the imidazole ring can be alkylated or acylated to introduce substituents that can modulate binding affinity, solubility, and metabolic stability.
-
The C-7 Position: The methyl ester provides a pro-handle for conversion to a carboxylic acid, which can then be transformed into a diverse library of amides, esters, or other functional groups.
This document provides a detailed technical guide for researchers, outlining logical derivatization pathways and providing robust, step-by-step protocols for the synthesis of analog libraries based on Compound 1 for comprehensive SAR studies.
Strategic Derivatization Pathways for SAR Exploration
The derivatization of Compound 1 can be systematically approached to probe the SAR of the benzimidazole scaffold. The following diagram illustrates the three main diversification pathways originating from the parent molecule.
Sources
Experimental protocol for "Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate" synthesis
An Application Note for the Synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The protocol is structured in two primary stages: the initial cyclization to form the benzimidazole core via the Phillips-Ladenburg reaction, followed by esterification to yield the final product. This guide emphasizes the causality behind experimental choices, robust safety procedures, and detailed analytical characterization, ensuring reproducibility and high-purity outcomes for researchers and scientists.
Introduction: The Significance of Benzimidazole Scaffolds
Benzimidazole is a privileged heterocyclic scaffold formed by the fusion of benzene and imidazole rings. This structural motif is a cornerstone in medicinal chemistry, largely due to its ability to mimic purine nucleotides and interact with a wide array of biological targets.[1][2] The benzimidazole nucleus is present in numerous FDA-approved drugs, including the proton-pump inhibitor omeprazole and the anthelmintic agent albendazole.
The target molecule, Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, is a particularly valuable intermediate. The 2-(chloromethyl) group serves as a highly reactive electrophilic handle, enabling facile nucleophilic substitution reactions for the construction of diverse chemical libraries.[3][4] This reactivity allows for the strategic introduction of various functional groups to explore structure-activity relationships (SAR) in drug discovery programs.[3] This protocol details a reliable and scalable synthesis route to access this important compound.
Overall Synthetic Scheme
The synthesis is performed in two main parts:
-
Part A: Phillips-Ladenburg Cyclization. Condensation of 3,4-diaminobenzoic acid with chloroacetic acid under acidic conditions to form the benzimidazole ring.[5][6]
-
Part B: Esterification. Conversion of the resulting carboxylic acid to its corresponding methyl ester using thionyl chloride and methanol.
(Image: A two-step reaction scheme showing the conversion of 3,4-diaminobenzoic acid to the final product)
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | CAS Number | Supplier | Notes |
| 3,4-Diaminobenzoic acid | ≥98% | 619-05-6 | Sigma-Aldrich | |
| Chloroacetic acid | ≥99% | 79-11-8 | Sigma-Aldrich | Highly Toxic & Corrosive |
| Hydrochloric Acid (HCl) | 4 M solution | 7647-01-0 | Fisher Scientific | |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | 1310-73-2 | Merck | |
| Thionyl Chloride (SOCl₂) | ≥99% | 7719-09-7 | Acros Organics | Highly Corrosive, Reacts Violently with Water |
| Methanol (MeOH) | Anhydrous, 99.8% | 67-56-1 | J.T.Baker | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | 75-09-2 | Sigma-Aldrich | |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | Fisher Scientific | |
| Saturated Sodium Bicarbonate | Aqueous solution | 144-55-8 | Lab-prepared | |
| Anhydrous Magnesium Sulfate | Granular | 7487-88-9 | Sigma-Aldrich | |
| Silica Gel | 60 Å, 230-400 mesh | 112926-00-8 | Merck | For column chromatography |
Equipment
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser and heating mantle with magnetic stirring
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Experimental Protocol: Step-by-Step Methodology
PART A: Synthesis of 2-(Chloromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
This step employs the Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid under heating in the presence of a mineral acid.[2][5] The acid catalyzes the dehydration and subsequent intramolecular cyclization to form the stable benzimidazole ring system.[7]
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-diaminobenzoic acid (15.2 g, 0.1 mol) and chloroacetic acid (10.4 g, 0.11 mol, 1.1 eq).
-
Acid Addition: To the solid mixture, add 150 mL of 4 M hydrochloric acid. This creates the acidic environment necessary for the condensation reaction.
-
Reflux: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Maintain reflux for 4-6 hours. The reaction progress should be monitored by TLC (Mobile phase: 10% Methanol in Dichloromethane).
-
Causality: Heating provides the necessary activation energy for the condensation-dehydration process. The o-phenylenediamine first forms an amide with chloroacetic acid, which then undergoes an intramolecular nucleophilic attack followed by dehydration to yield the aromatic benzimidazole ring.[7]
-
-
Precipitation and Isolation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. A precipitate will form.
-
Neutralization: Slowly neutralize the mixture by adding 5 M sodium hydroxide solution dropwise with constant stirring in the ice bath. Adjust the pH to approximately 6-7. This step is critical as it deprotonates the carboxylic acid and the benzimidazole nitrogens, causing the product to precipitate out of the aqueous solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (3 x 50 mL) to remove inorganic salts, followed by cold diethyl ether (2 x 30 mL) to remove non-polar organic impurities.
-
Drying: Dry the resulting solid under vacuum at 60 °C overnight to yield 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylic acid as an off-white to light brown solid. The expected yield is typically 80-90%.
PART B: Synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
This procedure utilizes thionyl chloride to convert the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with methanol to form the desired methyl ester.[3][8] This method is highly efficient and avoids the equilibrium limitations of direct Fischer esterification.
-
Reaction Setup: (Perform in a certified chemical fume hood) . To a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), suspend the dried carboxylic acid from Part A (e.g., 16.8 g, 0.08 mol) in 100 mL of anhydrous dichloromethane.
-
Acyl Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). While stirring, add thionyl chloride (8.7 mL, 14.2 g, 0.12 mol, 1.5 eq) dropwise via a dropping funnel over 20 minutes.
-
Reaction: Gently heat the mixture to reflux (~40 °C) for 2-3 hours. The reaction is complete when the solid dissolves and gas evolution ceases.
-
Solvent Removal: Cool the mixture to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.
-
Esterification: (Perform in a fume hood) . Cool the flask containing the crude acyl chloride residue in an ice bath. Slowly add 80 mL of anhydrous methanol to the flask with stirring.
-
Causality: The addition of methanol to the highly electrophilic acyl chloride results in a rapid and irreversible nucleophilic acyl substitution to form the methyl ester. The reaction is typically exothermic.
-
-
Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor completion by TLC.
-
Work-up and Extraction: Pour the reaction mixture into 150 mL of a cold, saturated sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient elution (e.g., 20% to 50% ethyl acetate in hexanes) to yield the final product as a white to off-white solid. The expected yield is typically 75-85%.
Analytical Characterization
The identity and purity of the final product, Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate (Molecular Formula: C₁₀H₉ClN₂O₂, Molecular Weight: 224.65 g/mol ), should be confirmed by standard analytical techniques.[3][11]
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.8 (br s, 1H, NH), 7.9-8.1 (m, 2H, Ar-H), 7.3-7.5 (m, 1H, Ar-H), 5.0 (s, 2H, -CH₂Cl), 3.9 (s, 3H, -OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~166.0 (C=O), 152.0 (N-C-N), 143.0, 135.0, 128.0, 125.0, 122.0, 115.0 (Ar-C), 52.5 (-OCH₃), 41.5 (-CH₂Cl).
-
High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₀H₁₀ClN₂O₂⁺ [M+H]⁺: 225.0425; Found: 225.0428.
Workflow and Data Summary
Experimental Workflow Diagram
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- 11. Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
Application Note: A Multi-faceted Approach to the Characterization of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate Derivatives
Introduction: The Benzimidazole Core in Modern Drug Discovery
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, with its molecular formula C10H9ClN2O2 and molecular weight of 224.64 g/mol , is a pivotal intermediate in the synthesis of novel benzimidazole derivatives.[4] Its strategic importance lies in the reactive 2-(chloromethyl) group, which serves as an electrophilic handle for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[5]
Given its role as a foundational building block, rigorous and unambiguous structural characterization of this intermediate and its subsequent derivatives is paramount to ensure the integrity of downstream applications in drug development. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the complete characterization of this compound class, ensuring scientific rigor and data reliability.
The Analytical Workflow: An Integrated Strategy
A robust characterization of a novel benzimidazole derivative is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system.
Caption: Integrated workflow for the synthesis and characterization of benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For benzimidazole derivatives, ¹H and ¹³C NMR are indispensable for confirming the covalent framework, verifying the position of substituents, and assessing sample purity.[5][6][7]
Causality Behind Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is often the solvent of choice due to its excellent solvating power for a wide range of organic compounds and its ability to reveal exchangeable protons (like N-H). Chloroform-d (CDCl3) is another common option.[8][9][10] The choice depends on the solubility of the specific derivative.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) for referencing chemical shifts, providing a universal point of comparison for spectra recorded on different instruments.[2]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified benzimidazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
Acquire a standard ¹³C NMR spectrum (e.g., 1024-4096 scans, with proton decoupling).
-
If necessary, perform advanced 2D NMR experiments like COSY or HSQC for complex structures.
-
Data Interpretation and Expected Signals
The key to interpreting the NMR spectra of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate derivatives lies in recognizing the characteristic chemical shifts and coupling patterns.
| Proton / Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Benzimidazole Aromatic-H | 7.2 - 8.0 | 110 - 145 | The exact shifts and coupling patterns depend on the substitution pattern. |
| Benzimidazole N-H | 12.0 - 13.0 (in DMSO-d6) | N/A | Broad singlet, exchangeable with D2O. |
| Chloromethyl (-CH₂Cl) | ~4.9 | ~40-45 | Singlet. A key diagnostic signal.[5] |
| Carboxylate Methyl (-OCH₃) | ~3.9 | ~52-53 | Singlet. |
| Carboxylate Carbonyl (C=O) | N/A | 165 - 170 | |
| Benzimidazole C2 | N/A | 150 - 155 | Carbon bearing the chloromethyl group. |
Note: These are approximate values and can shift based on solvent and other substituents on the benzimidazole ring.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is particularly powerful as it can determine the elemental composition with high accuracy.[5][6][7]
Causality Behind Experimental Choices
-
Ionization Technique: ESI is a soft ionization technique ideal for polar, non-volatile molecules like many benzimidazole derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[3]
-
Analysis Mode: Positive ion mode is generally used for benzimidazoles as the nitrogen atoms in the imidazole ring are readily protonated.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be of high purity (LC-MS grade) to minimize background interference.
-
-
Data Acquisition (Example: ESI-TOF):
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-500).
-
The instrument's high resolving power will allow for the determination of the accurate mass of the molecular ion.
-
-
Data Interpretation:
-
Look for the protonated molecular ion peak [M+H]⁺. For Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, this would be expected at m/z 225.0374.
-
Crucially, observe the isotopic pattern. The presence of a chlorine atom will result in a characteristic M+2 peak ([M+2+H]⁺) with an intensity of approximately one-third of the main [M+H]⁺ peak, confirming the presence of chlorine.
-
Use the instrument software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula.
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the definitive method for assessing the purity of the synthesized compound. It separates the target molecule from starting materials, by-products, and other impurities, allowing for accurate quantification.[11][12]
Causality Behind Experimental Choices
-
Stationary Phase: A C8 or C18 reversed-phase column is standard for separating moderately polar organic molecules like benzimidazole derivatives.[11]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (often containing a small amount of acid like phosphoric or formic acid) is used. The acid helps to protonate the benzimidazole nitrogens, leading to sharper peaks and better peak shapes.[13]
-
Detection: UV detection is ideal as the benzimidazole ring system contains a strong chromophore that absorbs UV light, typically around 254 nm or 288 nm.[11]
Caption: Typical workflow for an HPLC purity analysis.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Create a working solution by diluting the stock solution to ~0.1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
System Suitability and Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for subsequent applications.
-
Single-Crystal X-ray Crystallography: Unambiguous 3D Structure
When suitable single crystals can be grown, X-ray crystallography provides the ultimate proof of structure. It yields a precise three-dimensional model of the molecule in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions like hydrogen bonding and π-π stacking.[14][15][16]
Protocol: From Crystal to Structure
-
Crystal Growth (Foundational Step):
-
This is often the most challenging step. A common method is slow evaporation of a saturated solution of the purified compound.[15]
-
Screen various solvents and solvent mixtures (e.g., ethanol, acetonitrile, ethyl acetate/hexane).
-
The goal is to obtain well-formed, single crystals of sufficient size (>0.1 mm).
-
-
Data Collection:
-
Mount a suitable crystal on a single-crystal X-ray diffractometer.[15]
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The diffractometer collects a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to solve the phase problem and generate an initial electron density map.
-
A molecular model is built into the map and refined against the experimental data to yield precise atomic coordinates, bond lengths, bond angles, and thermal parameters.[15][17] The final refined structure provides an unambiguous confirmation of the molecular identity.
-
Conclusion
The characterization of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate and its derivatives requires a synergistic application of modern analytical techniques. The convergence of data from NMR for structural framework, HRMS for molecular formula confirmation, HPLC for purity assessment, and X-ray crystallography for absolute 3D structure provides an unassailable body of evidence. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, which is the bedrock of successful research and development in medicinal chemistry.
References
-
Title: Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative Source: Journal of Survey in Fisheries Sciences URL: [Link]
-
Title: Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro Source: PubMed URL: [Link]
-
Title: (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Request PDF Source: ResearchGate URL: [Link]
-
Title: Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS Source: PubMed URL: [Link]
-
Title: (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives Source: ResearchGate URL: [Link]
-
Title: The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt Source: International Union of Crystallography URL: [Link]
-
Title: Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics Source: PMC - NIH URL: [Link]
-
Title: Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking Source: MDPI URL: [Link]
-
Title: Separation of Benzimidazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs Source: PubMed URL: [Link]
-
Title: Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl] Source: NIH URL: [Link]
-
Title: HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS Source: Acta Poloniae Pharmaceutica URL: [Link]
-
Title: HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS Source: Acta Poloniae Pharmaceutica URL: [Link]
-
Title: Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies Source: Royal Society Publishing URL: [Link]
-
Title: Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives Source: PubMed Central URL: [Link]
-
Title: Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity Source: Der Pharma Chemica URL: [Link]
-
Title: HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS Source: PubMed URL: [Link]
-
Title: Review of methodology for the determination of benzimidazole residues in biological matrices Source: PubMed URL: [Link]
-
Title: c7dt02584j1.pdf Source: The Royal Society of Chemistry URL: [Link]
-
Title: Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate Source: Chembest URL: [Link]
-
Title: 2 - Supporting Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies Source: MDPI URL: [Link]
-
Title: Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate Source: International Union of Crystallography URL: [Link]
Sources
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- 7. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate with Amine and Thiol Nucleophiles
Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the nucleophilic substitution reactions of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate with primary/secondary amines and thiols. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 2-position is a key strategy for developing novel therapeutic agents.[1][2] The 2-(chloromethyl) group serves as a highly reactive electrophilic handle, enabling efficient SN2 reactions to construct diverse chemical libraries.[3] This document details the underlying reaction mechanisms, provides step-by-step protocols for N-alkylation and S-alkylation, discusses critical experimental parameters, and offers troubleshooting advice for researchers in synthetic and medicinal chemistry.
Scientific Principles & Reaction Mechanism
The core transformation discussed is a classical bimolecular nucleophilic substitution (SN2) reaction. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the benzimidazole ring system. Nucleophiles, such as amines and thiols, can attack this carbon, displacing the chloride leaving group.
Key Mechanistic Steps:
-
Deprotonation (for Thiols and some Amines): In many cases, a base is required to deprotonate the nucleophile (especially the N-H of the benzimidazole, or the S-H of the thiol), thereby increasing its nucleophilicity. Thiols (pKa ~10-11) are more acidic than amines and are readily deprotonated by common bases like potassium carbonate to form a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen (of the amine) or sulfur (of the thiolate) attacks the electrophilic methylene carbon (-CH2Cl).
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking.
-
Displacement & Product Formation: The chloride ion is expelled as a leaving group, resulting in the formation of a new carbon-nitrogen or carbon-sulfur bond.
The reactivity of the 2-(chloromethyl) group makes it an excellent electrophile for these transformations.[3][4]
Caption: General SN2 mechanism for amine and thiol addition.
Safety & Handling
Hazard Warning: The starting material, Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, and its parent structure, 2-chloromethylbenzimidazole, should be handled with care. Analogous compounds are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Weaker bases like potassium carbonate (K2CO3) and triethylamine (Et3N) are irritants.
-
Solvents: Anhydrous solvents like DMF and acetonitrile are flammable and have associated toxicities. Handle with care.
General Considerations for Protocol Design
The success of the reaction depends on the careful selection of reagents and conditions.
| Parameter | Choice & Rationale |
| Base Selection | Potassium Carbonate (K2CO3): An excellent, mild, and inexpensive base, particularly effective for S-alkylation of thiols and for reacting with primary/secondary amines.[6] It is sufficiently strong to deprotonate thiols to the more nucleophilic thiolates. Triethylamine (Et3N): A common organic base used to scavenge the HCl byproduct when reacting with amine hydrochlorides. It is generally suitable for N-alkylation. Sodium Hydride (NaH): A very strong, non-nucleophilic base. It can be used for deprotonating less reactive amines but requires strictly anhydrous conditions and careful handling.[7] |
| Solvent Choice | N,N-Dimethylformamide (DMF) / Acetonitrile (MeCN): These are polar aprotic solvents that are excellent for SN2 reactions. They effectively solvate the cation of the base (e.g., K+) while leaving the nucleophilic anion relatively "bare" and reactive. They are suitable for a wide range of temperatures.[6] Acetone: A less polar but still effective solvent, often used with K2CO3. Its lower boiling point can be advantageous for easier removal post-reaction.[8] |
| Reaction Monitoring | Thin-Layer Chromatography (TLC): The most common method. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) to track the consumption of the starting material and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of starting material consumption and product formation by checking for the expected molecular weights. |
Detailed Experimental Protocols
The following protocols are generalized and should be adapted based on the specific properties of the amine or thiol being used.
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the causality behind procedural choices, providing a framework for logical problem-solving and optimization.
Synthetic Overview and Core Challenge: Regioisomerism
The synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is most commonly achieved via the Phillips benzimidazole synthesis. This involves the condensation of methyl 3,4-diaminobenzoate with chloroacetic acid, typically under acidic conditions and heat.
The primary challenge in this synthesis is not the formation of the benzimidazole core itself, but controlling the regioselectivity of the cyclization. The starting diamine has two chemically distinct amino groups (at positions 3 and 4 relative to the ester). Cyclization involving the amino group at position 3 yields the desired 7-carboxylate isomer, while cyclization at position 4 yields the undesired 4-carboxylate isomer. These isomers are often formed in a mixture, significantly impacting the yield of the target compound.[1]
Caption: General reaction scheme illustrating the formation of isomeric products.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield of the desired 7-carboxylate isomer is consistently low (<30%). What are the primary causes?
A1: A low yield of the target isomer is the most frequent complaint. The causes are typically multifaceted:
-
Formation of the 4-Carboxylate Regioisomer: This is the most significant factor. The electronic and steric differences between the two amino groups in methyl 3,4-diaminobenzoate are not sufficient to completely direct the cyclization to one position. It is common to obtain the 4- and 7-isomers in a ratio of approximately 3.75:1, making the desired 7-isomer the minor product.[1]
-
Incomplete Cyclization: The condensation reaction may not go to completion. This can be due to insufficient heating, incorrect acid concentration, or short reaction times. Unreacted starting materials will contaminate the crude product.
-
Product Degradation: The 2-(chloromethyl) moiety is a reactive electrophilic handle.[2] Under prolonged heating or harsh acidic/basic conditions during workup, this group can hydrolyze to the corresponding alcohol or participate in side reactions, leading to tarry, insoluble byproducts.
-
Losses During Purification: The separation of the two isomers is challenging due to their similar polarities. Significant material loss can occur during flash chromatography, which is the standard method for separation.[1]
Q2: How can I identify the 7-carboxylate and 4-carboxylate isomers in my crude product?
A2: Distinguishing between the isomers is critical for assessing the reaction's success and for proper purification.
-
Thin-Layer Chromatography (TLC): The two isomers will likely have very close, but separable, Rf values. Use a solvent system with moderate polarity (e.g., 30-50% Ethyl Acetate in Hexane) and observe the spots under UV light. The 4-carboxylate isomer is typically slightly more polar and will have a lower Rf.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most definitive method. The aromatic protons on the benzimidazole ring will have distinct chemical shifts and coupling patterns. For the 7-carboxylate isomer, the proton at position 4 is adjacent to a nitrogen, while for the 4-carboxylate isomer, the proton at position 7 is adjacent to a nitrogen. This difference in the chemical environment leads to unique shifts that can be used for unambiguous identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While both isomers have the same mass, LC-MS is invaluable for confirming their presence and assessing the purity of the crude mixture and chromatographic fractions. The two isomers should show distinct retention times.
Q3: My reaction mixture turns dark brown or black, and TLC shows a lot of baseline material. What is causing this decomposition?
A3: A dark reaction color and baseline material on a TLC plate are classic signs of decomposition.
-
Cause - Oxidative Degradation: Aromatic diamines are susceptible to oxidation, especially at high temperatures in the presence of air. This can lead to the formation of polymeric, deeply colored impurities.
-
Cause - Side Reactions of the Product: As mentioned, the chloromethyl group is reactive. It can self-react or react with other nucleophiles in the mixture under prolonged heating, leading to polymerization.
-
Solution - Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This simple step purges oxygen from the reaction vessel and significantly minimizes oxidative side reactions.
-
Solution - Temperature Control: Do not overheat the reaction. While reflux is necessary, excessively high temperatures can accelerate decomposition. Ensure the temperature is controlled and monitored.
-
Solution - Minimize Reaction Time: Monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the workup. Unnecessarily long reaction times increase the likelihood of degradation.
Caption: A troubleshooting decision tree for diagnosing low yield issues.
Optimized Experimental Protocol
This protocol is a self-validating system designed to maximize the chances of a successful synthesis and purification.
Reaction Setup and Execution
-
Inert Atmosphere: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3,4-diaminobenzoate (1.0 eq).
-
Reagent Addition: Add chloroacetic acid (1.2 eq).
-
Solvent/Catalyst: Add 4N Hydrochloric Acid (approx. 10 mL per gram of diamine).
-
Inerting: Purge the flask with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reflux: Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (50% Ethyl Acetate/Hexane). The reaction is typically complete within 4-6 hours.
-
Cooling: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.
Workup and Extraction
-
Neutralization: Cool the reaction flask in an ice bath. Slowly and carefully neutralize the mixture to pH 7-8 by adding a saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur.
-
Precipitation: The neutralized mixture will likely form a precipitate (a mixture of the product isomers).
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). The product has moderate solubility, so thorough extraction is key.
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid isomeric mixture.
Purification by Flash Chromatography
-
Column Preparation: Use a silica gel column. The amount of silica should be 50-100 times the weight of the crude product.
-
Eluent System: A gradient elution is most effective. Start with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity to 40-50% Ethyl Acetate.
-
Loading: Load the crude product onto the column (dry loading is preferred for better separation).
-
Fraction Collection: Collect small fractions and monitor them by TLC. The undesired 4-isomer will elute before the desired 7-isomer.
-
Isolation: Combine the pure fractions containing the desired product and concentrate under reduced pressure to obtain a white to off-white solid.
Caption: Step-by-step experimental workflow from reaction to characterization.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Starting Materials | Methyl 3,4-diaminobenzoate | Commercially available precursor containing the required diamine and ester functionalities. |
| Reagent | Chloroacetic Acid | Provides the two-carbon unit for cyclization to form the imidazole ring and the chloromethyl group. |
| Catalyst / Solvent | 4N Hydrochloric Acid | Acts as both the acid catalyst for the condensation and the solvent for the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the electron-rich aromatic diamine starting material. |
| Temperature | Reflux (~100-105 °C) | Provides the necessary activation energy for the condensation and cyclization reaction. |
| Purification Method | Flash Chromatography | Essential for separating the desired 7-carboxylate from the major 4-carboxylate regioisomer.[1] |
Frequently Asked Questions (FAQs)
-
Q: Can I use chloroacetyl chloride instead of chloroacetic acid?
-
A: Yes, chloroacetyl chloride can be used and may react under milder conditions.[3] However, it is highly reactive and moisture-sensitive, requiring anhydrous solvents and careful handling. For general laboratory synthesis, the chloroacetic acid method in 4N HCl is more robust and operationally simpler.
-
-
Q: What is the best way to store the final product?
-
A: Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. Due to the reactive chloromethyl group, long-term storage at refrigerated temperatures (2-8 °C) is recommended to maintain purity.
-
-
Q: My product is an oil instead of a solid after purification. What should I do?
-
A: If the characterization data (NMR, MS) is clean, the oily nature may be due to trace residual solvent. Try co-evaporating with a non-polar solvent like hexane or dichloromethane under high vacuum. If impurities are present, a second purification or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) may be necessary to induce crystallization.
-
References
- Vertex AI Search. (2026).
- Benchchem. (2026). Methyl 2-(Chloromethyl)
- ResearchGate. (2026).
- ChemBK. (2024). Methyl (S)-2-(Chloromethyl)-1-(2-oxetanylmethyl)
- ResearchGate. (2026).
- PrepChem.com. (2026). Synthesis of 2-(trichloromethyl)benzimidazole.
- European Patent Office. (2019). N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL) - EPO.
- IUCr. (2026). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)
- PubMed. (2026).
- PubMed Central. (2026).
- Google Patents. (2026).
- Google Patents. (2026). CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)
- ResearchGate. (2026). Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole 3a a | Download Table.
- ChemicalBook. (2026). Methyl (S)-2-(Chloromethyl)-1-(2-oxetanylmethyl)
- PubMed Central. (2026).
- PubChem. (2026). 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571.
Sources
Technical Support Center: Purification of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is intended for researchers, scientists, and drug development professionals working with Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate (CAS 636574-35-1). This versatile building block is crucial in medicinal chemistry, primarily due to its reactive 2-(chloromethyl) group which serves as a handle for introducing diverse functionalities.[1] However, its purification can be challenging due to potential side reactions and the formation of closely related impurities. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of the title compound.
Q1: What are the most common impurities I should expect after synthesizing Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate?
A1: Impurities typically arise from the synthetic route, which often involves the cyclization of a 3,4-diaminobenzoic acid derivative with a chloroacetic acid equivalent.[2][3]
-
Unreacted Starting Materials: Residual methyl 3,4-diaminobenzoate or chloroacetyl chloride derivatives.
-
Hydrolysis Products: The 2-(chloromethyl) group can hydrolyze to a 2-(hydroxymethyl) group, and the methyl ester at the 7-position can hydrolyze to a carboxylic acid. This is particularly prevalent if the workup or purification involves prolonged exposure to water, strong acids, or bases.
-
Isomeric Impurities: Depending on the precise precursors, formation of the corresponding 4-carboxylate isomer is possible, though less common with standard routes. Separating these isomers often requires chromatographic methods.[4][5]
-
Oxidation Products: o-Phenylenediamine precursors are susceptible to oxidation, leading to highly colored, often tarry impurities that can complicate purification.[6]
Table 1: Common Impurities and Diagnostic Signatures
| Impurity Name | Potential Origin | Diagnostic Clues (LC-MS / ¹H NMR) |
| Methyl 3,4-diaminobenzoate | Unreacted Starting Material | Lower molecular weight peak in MS. Appearance of distinct aromatic and amine (-NH₂) protons in NMR. |
| Methyl 2-(hydroxymethyl)-1H-benzo[d]imidazole-7-carboxylate | Hydrolysis of chloromethyl group | M-18 peak in MS (loss of HCl relative to product). Disappearance of the chloromethyl singlet (~δ 4.8 ppm) and appearance of a hydroxymethyl singlet (~δ 4.6 ppm) and a hydroxyl proton in NMR. |
| 2-(Chloromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | Hydrolysis of methyl ester | M-14 peak in MS (loss of CH₂). Disappearance of the methyl ester singlet (~δ 3.9 ppm) and potential broadening of the aromatic signals in NMR. |
| Colored Oligomers | Oxidation of starting materials | Baseline streaking in TLC. Product appears yellow, brown, or pink.[6][7] |
Q2: My isolated crude product is yellow or brown. How can I decolorize it?
A2: The presence of color is a classic issue in benzimidazole synthesis, often due to trace amounts of oxidized impurities.[6] The most effective method for removal is treatment with activated carbon (charcoal). This is typically performed during recrystallization. The colored impurities, which are often large, planar aromatic molecules, adsorb strongly to the high-surface-area carbon and can be removed by hot filtration. See Protocol 3 for a detailed procedure.
Q3: I have a solid crude product. What is the best initial purification strategy?
A3: For a solid crude product, a well-chosen recrystallization or a pH-controlled precipitation is the most efficient first-line strategy. A patented method involves precipitating the free base from its hydrochloride salt in a mixed solvent system.[2][3] This technique is highly effective as it leverages solubility differences between the salt form (soluble) and the neutral form (insoluble), leaving ionic impurities behind. See Protocol 1 for this specific method.
Q4: When is column chromatography the right choice over recrystallization?
A4: While recrystallization is excellent for removing bulk, dissimilar impurities, flash column chromatography is necessary under two main conditions:
-
Separation of Closely Related Impurities: If your crude material contains impurities with very similar solubility profiles to the desired product (e.g., the hydrolyzed 2-(hydroxymethyl) analog or positional isomers), recrystallization will likely be ineffective.
-
High Purity Requirement (>99%): To remove trace impurities and achieve the high purity required for applications like pharmaceutical development, chromatography is the superior method. It offers finer separation based on polarity differences.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification experiments.
Issue 1: Significant Product Loss During Recrystallization
-
Symptoms: The final yield of pure crystals is very low, or no crystals form upon cooling.
-
Causality & Solution:
-
Incorrect Solvent Choice: The product is likely too soluble in the chosen solvent, even at low temperatures.
-
Solution: Consult the solvent selection table below (Table 2). Perform small-scale solubility tests. A good recrystallization solvent should dissolve the compound when hot but provide poor solubility when cold.
-
-
Premature Crystallization: The product crystallizes in the filter funnel during hot filtration (often done to remove insoluble impurities or activated carbon).
-
Solution: Use a heated filter funnel and pre-heat it with boiling solvent. Filter the solution as quickly as possible.[6] If the product still crashes out, add a small amount of extra hot solvent just before filtering.
-
-
Excess Solvent: Using too much solvent to dissolve the crude product will keep it in solution even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. If too much was added, carefully evaporate some of the solvent to reach the saturation point and then allow it to cool.
-
-
Table 2: Recommended Solvents for Recrystallization
| Solvent System | Application Notes |
| Acetonitrile / Water | Excellent for pH-controlled precipitation of the free base from its HCl salt.[2][3] |
| Ethyl Acetate / Cyclohexane | A good non-polar/polar mixture. Dissolve in hot ethyl acetate and add cyclohexane until cloudy, then clarify with a drop of ethyl acetate and cool.[2] |
| Ethanol or Methanol | Benzimidazoles often have good solubility in hot alcohols. Can be effective but may lead to some product loss due to moderate solubility at room temperature. |
Issue 2: Product Degradation During Purification
-
Symptoms: New spots appear on a TLC plate of the "purified" material that were not present in the crude mixture. The product's ¹H NMR may show unexpected peaks.
-
Causality & Solution:
-
Hydrolysis on Silica Gel: Standard silica gel is slightly acidic and contains surface water, which can hydrolyze the sensitive 2-(chloromethyl) group to the 2-(hydroxymethyl) analog during long column chromatography runs.
-
Solution: Minimize the time the compound spends on the column. If hydrolysis is a persistent issue, use deactivated (neutral) silica gel or alumina. Alternatively, consider a non-aqueous purification method like recrystallization.
-
-
Reaction with Nucleophilic Solvents: Using nucleophilic solvents like methanol or ethanol in chromatography or recrystallization can lead to an Sₙ2 reaction, replacing the chloride with a methoxy or ethoxy group, respectively.
-
Solution: For chromatography, opt for non-nucleophilic solvents such as ethyl acetate, dichloromethane, and hexanes. If an alcohol must be used as a polar modifier, keep its concentration low and run the column quickly.
-
-
Issue 3: Column Chromatography Fails to Provide Adequate Separation
-
Symptoms: Impurities co-elute with the product, as seen by TLC or subsequent analysis.
-
Causality & Solution:
-
Incorrect Mobile Phase: The polarity of the eluent is not optimized to resolve the components of the mixture.
-
Solution: Methodically screen solvent systems using TLC. Aim for a solvent system that gives the product an Rf value of ~0.25-0.35 and maximizes the separation (ΔRf) from its nearest impurities. A gradient elution (gradually increasing polarity) is often more effective than an isocratic (constant composition) elution.
-
-
Table 3: Recommended TLC/Column Chromatography Solvent Systems
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (e.g., 70:30 to 50:50) | Low to Medium | Good starting point for separating the product from less polar impurities. |
| Dichloromethane / Methanol (e.g., 98:2 to 95:5) | Medium to High | Effective for more polar benzimidazoles. Use with caution due to methanol's reactivity. |
Part 3: Detailed Experimental Protocols & Workflows
Purification Workflow Decision Diagram
The following diagram outlines a logical workflow for purifying the crude product.
Caption: Decision workflow for purification.
Protocol 1: Purification by pH-Controlled Precipitation
This protocol is highly effective if the crude product is the hydrochloride salt, a common outcome of syntheses using chloroacetyl chloride.[2][3]
-
Dissolution: Dissolve the crude hydrochloride salt in a 1:1 mixture of acetonitrile and water (e.g., 10 mL of each solvent per gram of crude material). Stir until a clear solution is obtained.
-
pH Adjustment: Slowly add a 3N aqueous sodium hydroxide solution dropwise while monitoring the pH with a pH meter or pH paper. Continue adding until the pH of the solution is stable between 4.0 and 5.0.
-
Precipitation: As the pH is adjusted, the neutral free base will precipitate as a solid. Continue stirring the resulting slurry at room temperature for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with a cold 1:3 mixture of acetonitrile and water, followed by a final wash with cold water to remove residual salts.
-
Drying: Dry the purified product under vacuum at 40-50°C to a constant weight. A typical purity of >99% can be achieved with this method.[2]
Protocol 2: Standard Recrystallization from a Mixed Solvent System
This is a general protocol for purifying the free base form of the compound.
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a good solvent (e.g., hot ethyl acetate) and bring the mixture to a gentle boil to dissolve the solid.
-
Anti-Solvent Addition: While the solution is hot, add a miscible anti-solvent (e.g., cyclohexane) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add a few drops of the good solvent (hot ethyl acetate) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent (cyclohexane), and dry under vacuum.
Protocol 3: Decolorization with Activated Carbon
This procedure should be integrated into a recrystallization protocol (like Protocol 2) before the cooling step.
-
Dissolution: Dissolve the colored crude product in a suitable amount of hot recrystallization solvent in an Erlenmeyer flask.
-
Carbon Addition: Add a small amount of activated carbon (approx. 1-2% by weight of the crude product) to the hot solution.[7] Caution: Add the carbon carefully, as the hot solution may foam vigorously.
-
Digestion: Swirl the mixture and keep it at a gentle boil for 5-10 minutes to allow the carbon to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite pad in a pre-heated funnel to remove the activated carbon. The filtrate should be colorless.
-
Crystallization: Proceed with the cooling and crystallization steps as described in Protocol 2.
Workflow for pH-Controlled Precipitation
Caption: Step-by-step pH precipitation workflow.
References
-
Benchchem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives. Retrieved from [8]
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis. Retrieved from [7]
-
Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. doi:10.15227/orgsyn.019.0012. Available at: [Link][6]
-
European Patent Office. (2019). N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL)-N-(PYRIDINE-2-YL)-3-AMINOPROPIONIC ACID ETHYL ESTER PREPARATION METHOD (EP3153509B1). Retrieved from [Link][2]
-
Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. (n.d.). Retrieved from [9]
-
Richter, A., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. Acta Crystallographica Section E: Crystallographic Communications, 79(2). Available at: [Link][4][5]
-
Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025). Retrieved from [10]
-
Google Patents. (n.d.). CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate. Retrieved from [3]
-
Defense Technical Information Center. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link][11]
-
Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives. Retrieved from [12]
-
ChemSrc. (n.d.). Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate. Retrieved from [Link][13]
-
Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof. Retrieved from [14]
Sources
- 1. benchchem.com [benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate - Google Patents [patents.google.com]
- 4. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 13. Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 14. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yield and purity, and effectively troubleshoot side reactions.
Synthesis Overview
The primary route for synthesizing Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate involves the condensation of methyl 3,4-diaminobenzoate with chloroacetic acid, typically in the presence of an acid catalyst. This reaction, while straightforward in principle, is prone to several side reactions that can impact the quality and yield of the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate in a question-and-answer format.
Q1: My reaction is producing a mixture of two isomers that are difficult to separate. What is happening and how can I improve the regioselectivity?
A1: The formation of regioisomers is a common challenge in this synthesis due to the unsymmetrical nature of the starting material, methyl 3,4-diaminobenzoate.
The two amino groups on the benzene ring have different electronic environments, leading to two possible cyclization pathways. This results in the desired Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate and the undesired Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-4-carboxylate.
Troubleshooting & Optimization:
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other by exploiting the subtle differences in the activation energies of the two cyclization pathways.
-
Catalyst Choice: The choice of acid catalyst can influence the regioselectivity. Experimenting with different protic acids (e.g., HCl, H₂SO₄) or Lewis acids may alter the isomer ratio.
-
Solvent Effects: The polarity of the solvent can impact the relative reactivity of the two amino groups. A systematic study of different solvents could reveal conditions that favor the desired isomer.
-
pH Control: Careful control of the pH throughout the reaction and workup is crucial. The protonation state of the amino groups can significantly affect their nucleophilicity and, consequently, the regioselectivity of the cyclization.
Visualizing the Reaction Pathway and Isomer Formation:
Caption: Formation of regioisomers from methyl 3,4-diaminobenzoate.
Q2: I'm observing a significant amount of a high molecular weight byproduct, and my yield of the desired product is low. What could be the cause?
A2: The formation of dimers or polymers is a likely cause, arising from the high reactivity of the chloromethyl group in your product.
The 2-(chloromethyl)benzimidazole core is a potent alkylating agent. The product can undergo self-alkylation, where the chloromethyl group of one molecule alkylates the benzimidazole nitrogen of another, leading to the formation of dimers and higher-order oligomers.
Troubleshooting & Optimization:
-
Control of Stoichiometry: Ensure that the molar ratio of methyl 3,4-diaminobenzoate to chloroacetic acid is optimized. An excess of the diamine can sometimes mitigate product self-reaction by providing an alternative nucleophile.
-
Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can promote side reactions. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
-
Work-up Conditions: During the work-up, avoid prolonged exposure to basic conditions, which can deprotonate the benzimidazole nitrogen and increase its nucleophilicity, thereby promoting N-alkylation side reactions.
Visualizing Dimer Formation:
Caption: Dimerization of the product via self-alkylation.
Q3: My final product shows an additional peak in the NMR consistent with a hydroxyl group, and the mass spectrum shows a corresponding mass loss. What is this impurity?
A3: This impurity is likely the result of hydrolysis of the chloromethyl group to a hydroxymethyl group.
The chloromethyl group is susceptible to nucleophilic substitution by water, especially under neutral to basic conditions or during prolonged work-up and purification steps.
Troubleshooting & Optimization:
-
Anhydrous Conditions: While the initial condensation may be performed in an aqueous acidic medium, ensure that subsequent steps, particularly after neutralization, are carried out under anhydrous conditions to the extent possible.
-
Work-up Procedure: Minimize the exposure of the product to water, especially at elevated temperatures. If an aqueous work-up is necessary, perform it quickly and at a low temperature.
-
Solvent Choice for Extraction and Purification: Use dry solvents for extraction and chromatography.
-
pH Control: Avoid basic conditions during work-up, as the hydroxide ion is a more potent nucleophile than water.
| Condition | Risk of Hydrolysis | Recommendation |
| High Temperature | Increased | Maintain low temperatures during work-up and purification. |
| Basic pH | High | Keep the pH neutral or slightly acidic during work-up. |
| Prolonged Aqueous Contact | Increased | Minimize the time the product is in contact with water. |
Q4: I am also concerned about the stability of the methyl ester. Can it be hydrolyzed during the synthesis?
A4: Yes, the methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.
The conditions used for the benzimidazole ring formation (acidic) and subsequent work-up (potentially basic) can lead to the saponification of the methyl ester.
Troubleshooting & Optimization:
-
Acid-catalyzed Esterification as a Final Step: If ester hydrolysis is a significant issue, consider synthesizing the carboxylic acid analogue first and then performing a final esterification step under controlled conditions (e.g., using methanol with a catalytic amount of sulfuric acid).[1]
-
Mild Reaction Conditions: Use the mildest possible acidic conditions for the cyclization that still afford a reasonable reaction rate.
-
Careful pH Control during Work-up: When neutralizing the reaction mixture, avoid overshooting to a strongly basic pH. A buffered work-up can be beneficial.
Experimental Protocols
General Procedure for the Synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
-
To a solution of methyl 3,4-diaminobenzoate (1.0 eq) in a suitable solvent (e.g., 4M HCl), add chloroacetic acid (1.1 eq).
-
Heat the reaction mixture at reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a base (e.g., aqueous sodium bicarbonate) to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Note: This is a general procedure and may require optimization for specific laboratory conditions.
References
- Gassman, P. G., & Gruetzmacher, G. (1973).
- Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429.
- Phillips, M. A. (1928). The formation of 2-substituted benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399.
- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.
Sources
Technical Support Center: Synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. As a key building block in medicinal chemistry, successful synthesis with high purity and yield is critical.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate? The most common and direct method is a cyclocondensation reaction, often a variation of the Phillips-Ladenburg reaction.[3] This involves reacting Methyl 3,4-diaminobenzoate with chloroacetic acid or one of its derivatives (like chloroacetyl chloride). The reaction typically requires heat and often proceeds in a polar solvent or under acidic conditions to facilitate the condensation and ring closure.
Q2: Why is temperature control so critical in this synthesis? Temperature control is arguably the most critical parameter. High temperatures can lead to the self-polymerization of the 2-chloromethyl benzimidazole product, resulting in the formation of insoluble resinous materials.[4] This side reaction significantly reduces the yield and complicates purification. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. Therefore, finding the optimal temperature balance is essential for success.[5][6]
Q3: How should I monitor the progress of the reaction? The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC).[3] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting material (Methyl 3,4-diaminobenzoate), the product, and any significant byproducts. By spotting the reaction mixture alongside the starting material standard, you can observe the consumption of the diamine and the formation of the product spot, allowing you to determine the optimal reaction time.
Q4: What are the primary safety concerns associated with this synthesis? The product, 2-(chloromethyl)benzimidazole derivatives, are classified as hazardous. They are typically harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7] Therefore, it is imperative to handle the starting materials and the final product in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Ensure that eyewash stations and safety showers are readily accessible.
Q5: What are the recommended storage conditions for the final product? The purified Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate should be stored in a tightly sealed container in a cool, dry place. It is stable under normal conditions but should be kept away from incompatible materials such as strong oxidizing agents and strong bases to prevent degradation.[7]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
dot
Caption: Troubleshooting logic for addressing low product yield.
| Problem Encountered | Potential Cause | Recommended Action & Explanation |
| Consistently Low Yield (<50%) | Suboptimal Reaction Conditions: Temperature is either too high (degradation) or too low (incomplete conversion).[8] | Optimize Temperature and Time: Perform small-scale reactions at various temperatures (e.g., 60°C, 80°C, 100°C) and monitor by TLC to find the sweet spot between reaction rate and byproduct formation.[5] |
| Impure Starting Materials: Impurities in Methyl 3,4-diaminobenzoate or chloroacetic acid can inhibit the reaction. | Verify Reagent Purity: Check the purity of starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use. | |
| Formation of Insoluble Precipitate/Resin | Product Polymerization: The reactive chloromethyl group can lead to self-polymerization, especially at elevated temperatures.[4] | Strict Temperature Control: Maintain the reaction at the lowest effective temperature. Once TLC shows the reaction is complete, proceed with the work-up immediately to isolate the product from the reactive environment. |
| Reaction Stalls or Fails to Proceed | Poor Solubility of Reagents: The starting materials may not be sufficiently soluble in the chosen solvent to react efficiently. | Solvent Screening: While acidic aqueous conditions are common, consider screening polar organic solvents like methanol or ethanol, which have been shown to be effective for benzimidazole synthesis.[5] |
| Incorrect pH: The cyclization step is often pH-dependent. | Adjust Acidity: If using chloroacetic acid, the reaction is autocatalytic. However, in some variations, adding a non-nucleophilic acid catalyst might be beneficial. If the medium is too acidic, the amine nucleophilicity is reduced. | |
| Difficult Product Purification | Formation of Colored Impurities: Oxidation of the diamine starting material can generate highly colored byproducts. | Inert Atmosphere & Quality Reagents: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Ensure the diamine starting material is not discolored (it should be a light-colored solid). |
| Product and Byproducts have Similar Polarity | Optimize Purification: If recrystallization fails, column chromatography is the next logical step. Screen different solvent systems to achieve better separation on a TLC plate before scaling up to a column. |
Experimental Protocols & Workflow
dot
Caption: General experimental workflow for the synthesis.
Protocol 1: Synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
This protocol is a representative procedure based on the Phillips-Ladenburg condensation and should be optimized for your specific laboratory conditions.
Materials:
-
Methyl 3,4-diaminobenzoate (1.0 eq)
-
Chloroacetic acid (1.2 eq)
-
4M Hydrochloric Acid
-
Ammonium Hydroxide (concentrated)
-
Ethanol
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3,4-diaminobenzoate (1.0 eq), chloroacetic acid (1.2 eq), and 4M HCl (approx. 5-10 mL per gram of diamine).
-
Heat the mixture in an oil bath to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 3:1 Ethyl Acetate:Hexane) until the starting diamine spot is no longer visible (typically 2-5 hours).
-
Once the reaction is complete, cool the flask to room temperature in an ice bath.
-
Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide dropwise with continuous stirring in the ice bath. The product will precipitate as a solid. Check the pH to ensure it is neutral to slightly basic (pH 7-8).
-
Filter the crude product using a Büchner funnel and wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the crude solid under vacuum.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If impurities remain undissolved, perform a hot filtration to remove them.
-
To the hot, clear solution, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Cover the flask and place it in a refrigerator or ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to a constant weight.
-
Confirm purity via melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).[9]
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Optimization of benzimidazole synthesis.
- BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis. BenchChem.
- ResearchGate. (n.d.). Optimization of catalyst for benzimidazole synthesis.
-
Al-Majid, A. M., et al. (2021). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 26(15), 4475. [Link]
- ResearchGate. (n.d.). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.
- International Journal of Pharmaceutical Sciences. (n.d.).
- Google Patents. (2014). CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)
- BenchChem. (n.d.). Methyl 2-(Chloromethyl)
- Google Patents. (2005). CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
- ChemBK. (2024). Methyl (S)-2-(Chloromethyl)-1-(2-oxetanylmethyl)
-
PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. National Center for Biotechnology Information. [Link]
- European Patent Office. (2019). N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL)-N-(PYRIDINE-2-YL)
- BLD Pharm. (n.d.). 4857-04-9|2-(Chloromethyl)benzimidazole. BLD Pharm.
- Autech Industry Co.,Limited. (n.d.). Methyl 2-(chloromethyl)
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the lab bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a successful, safe, and efficient scale-up.
Introduction: The Importance of the Target Molecule
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a crucial heterocyclic building block in medicinal chemistry and drug development. Its benzimidazole core is a privileged scaffold found in numerous pharmacologically active compounds.[1][2] The reactive 2-(chloromethyl) group serves as a versatile electrophilic handle for introducing various substituents via nucleophilic substitution, making it an invaluable intermediate for creating libraries of potential drug candidates.[3][4] The ester at the 7-position provides another site for modification or can influence the molecule's overall physicochemical properties.
However, scaling up its synthesis presents distinct challenges, including controlling exothermic reactions, minimizing impurity formation, ensuring product stability, and managing safe handling of hazardous reagents. This guide provides practical, field-proven insights to navigate these complexities.
Core Synthesis Pathway: A Mechanistic Overview
The most common and industrially viable route to this class of compounds is the Phillips-Ladenburg reaction, which involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[5] For our target molecule, the synthesis begins with the cyclocondensation of Methyl 3,4-diaminobenzoate and Chloroacetic acid .
The reaction proceeds in two key stages:
-
Amide Formation: One of the amino groups of the o-phenylenediamine nucleophilically attacks the carbonyl carbon of chloroacetic acid, forming an amide intermediate.
-
Cyclization and Dehydration: Under acidic conditions and heat, the second amino group attacks the amide carbonyl, leading to a cyclization event. Subsequent dehydration yields the aromatic benzimidazole ring.
This process, while straightforward on paper, requires careful control of reaction parameters to maximize yield and purity on a larger scale.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address specific issues you may encounter during the scale-up process.
Category 1: Reaction Control & Kinetics
Question: My reaction is sluggish and gives poor conversion, even with extended reaction times. What's going wrong?
Answer: This is a common scale-up issue often related to inadequate heat transfer or insufficient acid catalysis.
-
Causality & Solution: The Phillips-Ladenburg condensation typically requires strong acidic conditions and elevated temperatures to drive the final dehydration step.[5][6] On a larger scale, simply setting a heating mantle to the small-scale temperature is often insufficient due to the larger reactor volume and surface area.
-
Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst. While hydrochloric acid is common, polyphosphoric acid (PPA) or Eaton's reagent can be more effective as they also act as dehydrating agents. For milder conditions, catalysts like p-toluenesulfonic acid can be employed.[2]
-
Heat Transfer: Use a reactor with an overhead stirrer and a thermal fluid heating system to ensure uniform temperature distribution. Monitor the internal reaction temperature, not the jacket temperature. A temperature gradient within the reactor can lead to pockets of unreacted material.
-
Water Removal: The reaction produces water, which can slow down or even reverse the cyclization. On a larger scale, consider using a Dean-Stark apparatus to azeotropically remove water if the solvent is appropriate (e.g., toluene).
-
Question: I'm concerned about a thermal runaway. How can I manage the reaction exotherm?
Answer: This is a critical safety concern, particularly when handling chloroacetic acid.[7] The initial amide formation can be exothermic.
-
Causality & Solution: The acylation of the diamine is often rapid. On a large scale, the heat generated can accumulate faster than it can be dissipated, leading to a dangerous increase in temperature and pressure.
-
Controlled Addition: Add the chloroacetic acid (or its more reactive derivative, chloroacetyl chloride) slowly and sub-surface to the solution of methyl 3,4-diaminobenzoate. This ensures immediate mixing and allows the reactor's cooling system to manage the heat load.[8]
-
Initial Temperature: Start the reaction at a lower temperature and allow the exotherm to heat the batch to the target temperature.
-
Solvent Volume: Ensure a sufficient solvent volume (headspace) to act as a heat sink. A higher dilution can help moderate the exotherm, though this may impact reaction kinetics and throughput.
-
Category 2: Impurity Profile & Side Reactions
Question: My final product is contaminated with a significant amount of an isomer. How can I improve regioselectivity?
Answer: The formation of the undesired regioisomer, Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-4-carboxylate, is a key challenge. The initial acylation can occur at either the amino group adjacent to the ester (C4-amine) or the one further away (C3-amine). The electronic and steric profile of the starting material, Methyl 3,4-diaminobenzoate, dictates this selectivity. The C4-amine is generally less nucleophilic due to the electron-withdrawing effect of the adjacent ester group. This favors acylation at the C3-amine, leading to the desired 7-carboxylate product after cyclization. However, this selectivity is not always perfect.
-
Causality & Solution:
-
Kinetic vs. Thermodynamic Control: Rapid, low-temperature acylation tends to favor kinetic control, potentially increasing the proportion of the desired isomer. High temperatures might allow for equilibration, leading to a mixture.
-
pH Control: The relative basicity of the two amino groups is pH-dependent. Carefully controlling the pH during the initial acylation step can sometimes enhance selectivity.
-
Purification: If isomeric contamination is unavoidable, a robust purification strategy is essential. The isomers often have different polarities, making them separable by column chromatography. Developing a crystallization method that selectively precipitates the desired isomer is the most scalable approach. This may involve screening various solvent/anti-solvent systems.
-
Question: I'm observing the formation of dimeric or polymeric by-products. What causes this and how can it be prevented?
Answer: The 2-(chloromethyl) group is highly reactive towards nucleophiles, including the nitrogen atoms of the benzimidazole ring itself.[3] This can lead to self-alkylation, forming dimers or oligomers, especially at elevated temperatures or during prolonged reaction times.
-
Causality & Solution:
-
Temperature Control: Once the benzimidazole ring is formed, it is crucial to cool the reaction mixture before workup and isolation. Prolonged heating after cyclization is complete will promote side reactions.
-
Stoichiometry: Ensure that there is no excess diamine starting material left, as its nucleophilic amino groups can react with the product.
-
Work-up Quench: As soon as the reaction is deemed complete by in-process monitoring (e.g., HPLC), cool the mixture and proceed with the workup to isolate and stabilize the product.
-
Category 3: Product Isolation, Purification, & Stability
Question: My product crashes out as an oil or a sticky solid during workup. How can I achieve a crystalline, easy-to-handle product?
Answer: This is a classic scale-up crystallization challenge. The presence of impurities can inhibit crystal lattice formation.
-
Causality & Solution:
-
pH Adjustment: The benzimidazole core is basic. The product is often soluble in acidic aqueous media. A carefully controlled neutralization (pH adjustment to 4-5) can induce precipitation.[8][9] Adding the base slowly while vigorously stirring prevents localized pH spikes that can cause oiling out. Seeding with a small amount of pure crystalline product can be highly effective.
-
Solvent Screening for Recrystallization: A systematic approach to finding a suitable recrystallization solvent is critical.
-
Dissolve the crude product in a small amount of a good solvent (e.g., methanol, ethyl acetate) at an elevated temperature.
-
Slowly add a miscible anti-solvent (e.g., water, hexanes) until persistent turbidity is observed.
-
Re-heat gently until the solution becomes clear again.
-
Allow the solution to cool slowly and undisturbed. Slow cooling is paramount for growing large, pure crystals.
-
-
Purification via Acid Wash: Dissolving the crude product in an organic solvent and washing with a dilute acid can remove non-basic impurities. The product can then be recovered from the organic layer.
-
Question: The isolated product seems to degrade over time or during subsequent steps. What are the stability concerns?
Answer: The C-Cl bond in the 2-(chloromethyl) group is labile. It is susceptible to hydrolysis by water and can be displaced by other nucleophiles (e.g., alcohols used as solvents).[3]
-
Causality & Solution:
-
Drying: The final product must be rigorously dried under vacuum to remove residual water and solvents.
-
Storage: Store the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (2-8 °C) and protected from light.
-
Solvent Choice for Next Step: When using this intermediate in a subsequent reaction, be mindful of the solvent's nucleophilicity. Protic solvents like methanol or ethanol can slowly react with the chloromethyl group. Aprotic solvents like DMF, acetonitrile, or THF are generally preferred.[10]
-
Category 4: Safety & Handling
Question: What are the primary safety hazards I need to manage during scale-up?
Answer: The key hazards are associated with the starting materials: Chloroacetic acid and o-phenylenediamines.
-
Chloroacetic Acid: This compound is highly corrosive and toxic. It can cause severe skin burns and eye damage.[11][12] Inhalation can cause respiratory irritation, and ingestion is highly toxic.[12][13]
-
o-Phenylenediamine Derivatives: These compounds are often classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[14] They can cause skin and eye irritation.
-
Handling: Use a fume hood and wear standard PPE. Avoid creating dust.
-
-
Reaction Hazards: The reaction can be exothermic and may release hydrogen chloride (HCl) gas, which is corrosive and toxic.[15] Ensure the reactor is equipped with a vent line connected to a scrubber system to neutralize acidic gases.
Experimental Protocols & Data
Protocol 1: Synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
This is a representative protocol and must be adapted and optimized for your specific equipment and scale.
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet with Methyl 3,4-diaminobenzoate (1.0 eq) and 4M Hydrochloric Acid (approx. 5-10 volumes).
-
Reagent Addition: Begin stirring and heat the mixture to 90-95 °C. In a separate vessel, dissolve Chloroacetic acid (1.1 eq) in a minimal amount of water.
-
Reaction: Add the Chloroacetic acid solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature at 95-100 °C.
-
Monitoring: Monitor the reaction progress by HPLC or TLC (e.g., mobile phase 7:3 Ethyl Acetate:Hexane) until the starting diamine is consumed (typically 4-6 hours).
-
Cooling & Precipitation: Once complete, cool the reaction mixture to room temperature. Then, further cool to 10-15 °C using a chiller.
-
pH Adjustment: Slowly add a 3N aqueous sodium hydroxide solution to the stirred mixture to adjust the pH to approximately 5.0. The product will precipitate as a solid.[9]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. Then, wash with a small amount of cold ethyl acetate or isopropanol to aid in drying.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Equivalents (Chloroacetic Acid) | 1.05 - 1.2 eq | A slight excess ensures complete consumption of the diamine. |
| Temperature | 90 - 105 °C | Required to drive the cyclization and dehydration. |
| Reaction Time | 4 - 8 hours | Varies with scale; monitor by HPLC for completion. |
| Workup pH | 4.5 - 5.5 | Maximizes precipitation of the neutral product while keeping unreacted starting materials soluble.[8] |
| Expected Yield (Crude) | 75 - 90% | Highly dependent on reaction control and workup efficiency. |
Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Actions |
| Low Yield | Incomplete reaction; Product loss during workup; Side reactions. | Increase reaction time/temperature; Check workup pH; Optimize controlled addition of reagents. |
| Poor Purity (Isomers) | Lack of regioselectivity. | Optimize acylation temperature; Develop a selective recrystallization method. |
| Dark Color | Air oxidation of diamine; Thermal degradation. | Maintain an inert N₂ atmosphere; Avoid excessive heating after reaction completion. |
| Wet/Gummy Product | Inefficient drying; Trapped solvent/water. | Wash with a non-polar solvent before drying; Increase drying time/temperature or vacuum. |
Visual Diagrams
Workflow for Synthesis and Isolation
Caption: General workflow for the synthesis and isolation of the target compound.
Troubleshooting Decision Tree for Product Purification
Caption: Decision tree for troubleshooting and purifying the crude product.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link][12][13]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETIC ACID. Retrieved from [Link][7]
-
Carl ROTH GmbH + Co. KG. (2025). Safety data sheet: Chloroacetic acid. Retrieved from [Link]
-
Bentham Science Publishers. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Corrosion and Materials Degradation, 4(2), 245-266. [Link][15]
-
International Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. Retrieved from [Link][10]
-
Royal Society of Chemistry. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link][1]
-
National Center for Biotechnology Information. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link][2]
-
ResearchGate. (2025). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Retrieved from [Link]
-
Thai Science. (n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Retrieved from [Link][6]
-
European Patent Office. (2019). N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL).... Retrieved from [Link][8]
-
MDPI. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 26(23), 7123. [Link][4]
-
Google Patents. (n.d.). CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate. Retrieved from [9]
-
Google Patents. (n.d.). WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole. Retrieved from [16]
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 4857-04-9: 2-(Chloromethyl)benzimidazole | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thaiscience.info [thaiscience.info]
- 7. nj.gov [nj.gov]
- 8. data.epo.org [data.epo.org]
- 9. CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate - Google Patents [patents.google.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
- 15. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 16. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Welcome to the technical support center for "Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important synthetic intermediate.
Introduction
"Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate" is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API). This guide provides practical, field-proven advice to address common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude "Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate" and where do they come from?
A1: Understanding the origin of impurities is the first step toward their effective removal. The most common impurities are typically related to the starting materials and potential side reactions during the synthesis. The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][2][3]
Common Impurities and Their Origins:
| Impurity Type | Probable Origin |
| Unreacted Starting Materials | Incomplete reaction. This can include unreacted o-phenylenediamine derivatives or chloroacetic acid equivalents. |
| Over-alkylation/Di-alkylation Products | Reaction of the benzimidazole nitrogen with the chloromethyl group of another molecule, leading to dimerization or oligomerization. |
| Hydrolysis Products | The chloromethyl group can be susceptible to hydrolysis, especially in the presence of water, to form the corresponding hydroxymethyl derivative. |
| Positional Isomers | If the starting o-phenylenediamine is asymmetrically substituted, different regioisomers of the benzimidazole can form.[4] |
| Colored Impurities | Often arise from oxidation or other side reactions during the synthesis.[5] |
Q2: My crude product is a dark, oily substance. How can I get it to a solid state for further purification?
A2: An oily or tar-like crude product often indicates the presence of significant impurities that inhibit crystallization. An initial workup using acid-base extraction is highly effective for isolating the basic benzimidazole product from neutral and acidic impurities.[6][7]
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Reaction Monitoring for Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Welcome to the technical support center for the synthesis and analysis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for monitoring reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.
Introduction: The Critical Role of Reaction Monitoring
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a key intermediate in medicinal chemistry, valued for its reactive chloromethyl group that allows for diverse derivatization.[1][2] The success of synthesizing this and related benzimidazole derivatives hinges on careful reaction monitoring. Inadequate monitoring can lead to incomplete reactions, the formation of impurities, or degradation of the desired product, complicating purification and compromising yield and purity. This guide provides a comprehensive framework for utilizing TLC and HPLC to effectively track the consumption of starting materials and the formation of the product.
Part 1: Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid, inexpensive, and indispensable tool for the qualitative monitoring of reactions involving benzimidazole derivatives.[3] It provides a quick snapshot of the reaction's progress, helping to determine the optimal reaction time and identify potential issues early on.
Frequently Asked Questions (FAQs) for TLC Monitoring
Q1: How do I select an appropriate solvent system (mobile phase) for my reaction?
A1: The goal is to find a solvent system that provides good separation between your starting material(s), product, and any significant byproducts. For benzimidazole derivatives, a good starting point is a mixture of a non-polar and a polar solvent.[4]
-
Initial Screening: Begin with a mid-polarity system like Ethyl Acetate/n-Hexane (e.g., 3:7 or 1:1 v/v).[5] Other common systems for benzimidazoles include Toluene:Acetone (8:2 v/v) and Chloroform:Methanol (9:1 v/v).[5][6]
-
Adjusting Polarity:
-
If all spots remain at the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate, acetone, methanol).
-
If all spots are near the solvent front (high Rf), the mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexane, toluene).
-
-
The Ideal Rf: Aim for an Rf value for your product between 0.3 and 0.5, as this typically indicates a good separation from other components.
Q2: My compound is a basic nitrogen-containing heterocycle and it's streaking on the TLC plate. What should I do?
A2: Streaking of basic compounds on silica gel is a common problem caused by the interaction of the basic amine with the acidic silica surface.[7] To mitigate this, add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or a few drops of ammonia in the solvent system will neutralize the acidic sites on the silica, resulting in sharper, more defined spots.[7]
Q3: How can I visualize the spots on my TLC plate?
A3: Benzimidazole derivatives often contain aromatic rings, making them UV-active.
-
UV Light: The primary method should be visualization under a UV lamp (254 nm). The compounds will appear as dark spots on a fluorescent green background.[8]
-
Iodine Chamber: If a compound is not UV-active, placing the plate in a chamber with a few crystals of iodine is a common alternative.[5] The iodine vapor will stain the organic compounds, making them visible as brown spots.
-
Staining: For more challenging visualizations, chemical stains like p-anisaldehyde solution followed by heating can be used.[8]
Q4: How do I use a co-spot to confirm reaction progress?
A4: A co-spot is a crucial technique for unambiguously identifying spots on a TLC plate.[9] On a single plate, you will have three lanes:
-
Starting Material (SM): A spot of your limiting reactant.
-
Reaction Mixture (Rxn): A spot of the current reaction mixture.
-
Co-spot (Co): A spot of the starting material applied directly on top of a spot of the reaction mixture.
As the reaction progresses, the spot corresponding to the starting material in the "Rxn" lane will diminish, and a new spot for the product will appear. The "Co" spot will show distinct spots for the starting material and product. When the reaction is complete, the starting material spot will be absent from the "Rxn" lane.[9]
TLC Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spots are streaked rather than round | 1. Sample is overloaded (too concentrated).[10] 2. Compound is interacting with the stationary phase (e.g., basic amine on acidic silica).[7] 3. Mobile phase polarity is inappropriate.[10] | 1. Dilute the sample before spotting. 2. Add a basic modifier like triethylamine (0.5-2%) to the mobile phase.[7] 3. Experiment with a different solvent system. |
| No spots are visible | 1. Sample concentration is too low.[10] 2. The compound is not UV-active and requires a different visualization method. 3. The spotting line was submerged in the solvent reservoir.[10] | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[10] 2. Try visualizing with an iodine chamber or a chemical stain.[5][8] 3. Ensure the initial spotting line is above the solvent level in the developing chamber. |
| Rf values are too high or too low | 1. The mobile phase is too polar (high Rf) or not polar enough (low Rf).[7] | 1. Adjust the solvent ratio. Decrease the polar component for a lower Rf or increase it for a higher Rf.[7] |
| Solvent front is uneven | 1. The TLC plate is touching the side of the chamber or filter paper.[10] 2. The bottom of the plate is not level with the solvent. | 1. Center the plate in the chamber, ensuring it does not touch the sides. 2. Make sure the developing chamber is on a level surface and the plate is placed vertically. |
TLC Workflow Diagram
Caption: General workflow for TLC reaction monitoring.
Part 2: High-Performance Liquid Chromatography (HPLC) Analysis
For quantitative analysis and more complex mixtures, HPLC is the preferred method. It offers superior resolution, sensitivity, and reproducibility compared to TLC.
Frequently Asked Questions (FAQs) for HPLC Monitoring
Q1: What is a good starting point for an HPLC method for Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate?
A1: Reversed-phase HPLC is the most common and effective technique for this class of compounds.
-
Column: A C18 or C8 column is a standard choice.[11]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is a versatile starting point.[11] Both solvents should be HPLC grade.
-
Modifier: Adding a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the aqueous phase is highly recommended. This helps to protonate silanol groups on the stationary phase and any basic nitrogens on the analyte, leading to sharper peaks and more reproducible retention times. For separating benzimidazole derivatives, phosphoric acid has also been used.[11]
-
Detector: A UV detector set at a wavelength where the benzimidazole core has strong absorbance (e.g., 254 nm or 288 nm) is typically used.[11]
Q2: Should I use an isocratic or gradient elution?
A2:
-
Isocratic elution (constant mobile phase composition) is simpler and faster if your starting material and product have significantly different retention times and there are no late-eluting impurities.
-
Gradient elution (mobile phase composition changes over time) is generally preferred for reaction monitoring. It allows for the effective separation of components with a wide range of polarities and ensures that any highly retained byproducts are eluted from the column, preventing contamination in subsequent runs.
Q3: My peaks are tailing. How can I improve the peak shape?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like benzimidazoles.
-
Add/Increase Acid Modifier: Ensure you have an acid like TFA or formic acid in your mobile phase. This is the most common solution for tailing of basic compounds.
-
Check Column Health: The column may be degrading. Try flushing it or replacing it if it's old. A partially plugged column inlet frit can also cause peak shape issues.[12]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
Q4: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
A4: Ghost peaks are peaks that appear in a chromatogram at unexpected times, often in blank runs. They are typically caused by:
-
Carryover: A small amount of a previous, concentrated sample is retained in the injector loop or column and elutes in a subsequent run. Run several blank gradients with a strong solvent (like 100% ACN) to wash the system.
-
Contaminated Mobile Phase: Impurities in your solvents or water can accumulate on the column and elute as peaks, especially during a gradient. Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[13]
HPLC Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High System Pressure | 1. Blockage in the system (e.g., clogged in-line filter, guard column, or column frit).[13] 2. Mobile phase precipitation. | 1. Systematically remove components (column, guard column, etc.) to isolate the source of the backpressure.[13] Replace the clogged part. 2. Ensure mobile phase components are fully miscible and filtered. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.[14] 2. Contaminated or poorly mixed mobile phase.[13] 3. Detector lamp is failing. | 1. Degas the mobile phase thoroughly. Purge the pump to remove bubbles.[13] 2. Prepare fresh mobile phase using high-purity solvents.[13] 3. Check the lamp's energy output and replace if necessary. |
| Peak Splitting or Shoulders | 1. Partially blocked column inlet frit. 2. Column void or damage.[14] 3. Injection solvent is much stronger than the mobile phase, causing sample breakthrough. | 1. Try back-flushing the column (if permitted by the manufacturer). If unsuccessful, replace the frit or the column. 2. Replace the column.[14] 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column equilibration is insufficient. | 1. Prepare mobile phase carefully and consistently. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the starting mobile phase before each injection. |
HPLC Troubleshooting Logic Diagram
Caption: A logical flow for diagnosing common HPLC issues.
References
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available at: [Link]
-
PubMed Central. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Available at: [Link]
-
IJCRT.org. Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Available at: [Link]
-
RSC Publishing. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Available at: [Link]
-
Der Pharma Chemica. Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Available at: [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]
-
ResearchGate. Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Available at: [Link]
-
Chemistry LibreTexts. 2.4: TLC-ANALYSIS. Available at: [Link]
-
PubMed. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Available at: [Link]
-
ChemBK. Methyl (S)-2-(Chloromethyl)-1-(2-oxetanylmethyl)-1H-benzo[d]imidazole-6-carboxylate Request for Quotation. Available at: [Link]
-
Taylor & Francis Online. Application of hplc method for investigation of stability of new benzimidazole derivatives. Available at: [Link]
-
PubMed. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Available at: [Link]
-
Preprints.org. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]
-
Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Available at: [Link]
-
Mastelf. Troubleshooting Common HPLC Problems: Solutions for Better Results. Available at: [Link]
Sources
- 1. Methyl 2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole-6-carboxylate [benchchem.com]
- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. rheniumgroup.co.il [rheniumgroup.co.il]
- 14. mastelf.com [mastelf.com]
Technical Support Center: Synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Welcome to the technical support resource for the synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic intermediate. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting protocols, and expert insights into catalyst selection to help you optimize your reaction outcomes.
Section 1: Synthesis Overview and Core Reaction
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a key building block, notably in the synthesis of pharmaceuticals like Telmisartan.[1][2] Its synthesis is most effectively achieved through the cyclocondensation of methyl 3,4-diaminobenzoate with chloroacetic acid . This reaction, a variant of the Phillips-Ladenburg benzimidazole synthesis, involves the formation of the imidazole ring by reacting an o-phenylenediamine with a carboxylic acid.[3][4]
The selection of an appropriate catalyst is paramount as it directly influences reaction rate, yield, purity, and overall process efficiency.
Caption: Core reaction for the synthesis of the target benzimidazole.
Section 2: Catalyst Selection Guide (FAQ)
The choice of catalyst is a critical decision point in this synthesis. This section addresses common questions to guide your selection process.
Q1: What is the standard, classical catalyst for this synthesis and why does it work?
A: The most traditional and widely used method is the Phillips condensation , which employs a mineral acid, typically 4N hydrochloric acid (HCl), as the catalyst.[3]
Mechanism Insight: The reaction proceeds via two key steps:
-
Initial Amide Formation: The carboxylic acid (chloroacetic acid) protonated by HCl is attacked by one of the amino groups of the o-phenylenediamine to form an N-acylated intermediate.
-
Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the newly formed amide. This intramolecular cyclization is followed by the elimination of water, driven by heat and the acidic medium, to yield the final aromatic benzimidazole ring.
This method is robust and reliable, making it an excellent starting point for many applications.
Q2: I need to avoid strong mineral acids. What are the modern, alternative catalysts available?
A: Yes, numerous modern catalytic systems have been developed to offer milder conditions, improved yields, and easier workups. These are broadly categorized as homogeneous and heterogeneous catalysts.
-
Homogeneous Catalysts: These are soluble in the reaction medium.
-
p-Toluenesulfonic acid (p-TSA): A solid organic acid that is easier to handle than mineral acids and is effective under solvent-free "grinding" conditions, making it a greener alternative.[5]
-
Lewis Acids (e.g., Erbium(III) triflate - Er(OTf)₃): These are effective in promoting environmentally friendly reactions and can offer high selectivity, sometimes avoiding the formation of 1,2-disubstituted byproducts that can occur with aldehydes.[6]
-
-
Heterogeneous Catalysts: These are solids that are insoluble in the reaction medium, which greatly simplifies their removal post-reaction (e.g., by simple filtration).
-
Metal Oxide Nanoparticles (e.g., ZnO, Nano-ZnS): These catalysts offer a large surface area and high activity. Zinc oxide (ZnO) nanoparticles have been used effectively under ultrasound conditions, while zinc sulfide (ZnS) nanoparticles have proven to be efficient, cheap, and stable catalysts.[5][7]
-
Supported Catalysts (e.g., Fe₃O₄@PDA/CuCl₂): These involve anchoring an active catalytic species (like copper) onto a solid support (like magnetite-polydopamine). Such catalysts are often highly efficient and can be magnetically recovered and reused for several cycles.[8]
-
Catalyst Comparison Table
| Catalyst Type | Example(s) | Typical Conditions | Pros | Cons |
| Mineral Acid | 4N HCl | Reflux in water/EtOH | Well-established, inexpensive, robust.[3] | Corrosive, requires neutralization, can be harsh.[9] |
| Organic Acid | p-TSA | Solvent-free, grinding | Green, easy to handle, high efficiency.[5] | May require specific equipment (grinder). |
| Lewis Acid | Er(OTf)₃ | Water, 80°C | High selectivity, environmentally friendly.[6] | Higher cost compared to classical acids. |
| Heterogeneous | Nano-ZnS, ZnO NPs | Ethanol, 70°C | Easy recovery & reuse, mild conditions, high yields.[5][7] | Catalyst synthesis required, potential for leaching. |
Q3: How do I choose the best catalyst for my specific needs?
A: Your choice should be guided by factors such as the scale of your reaction, required purity, available equipment, and cost considerations. Use the following decision tree to help guide your selection.
Caption: Decision tree for catalyst selection.
Section 3: Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis using a classical approach.
Protocol 1: Synthesis using 4N Hydrochloric Acid (Phillips Condensation)
Materials:
-
Methyl 3,4-diaminobenzoate (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
4N Hydrochloric Acid
-
Ethanol (optional, as co-solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Activated Carbon
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 3,4-diaminobenzoate (1.0 eq) and chloroacetic acid (1.1 eq).
-
Acid Addition: Add 4N Hydrochloric Acid to the flask until the solids are fully submerged and can be stirred effectively. If solubility is an issue, a minimal amount of ethanol can be added as a co-solvent.
-
Reflux: Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8. The product will precipitate as a solid.
-
Isolation: Filter the precipitated solid using a Büchner funnel, and wash the crude product thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: The crude product may be discolored due to minor impurities.[10] Dissolve the solid in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Add a small amount of activated carbon, digest for 15 minutes at heat, and filter the hot solution to remove the carbon.[11]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to obtain Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate.
Section 4: Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides a systematic approach to diagnosing and solving them.
Q1: My reaction yield is low or the conversion rate is poor. What are the first things I should check?
A: Low yields are a frequent problem and can often be traced back to a few key areas.[9][12] Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low reaction yield.
Q2: My final product is a dark brown or black solid. What causes this discoloration and how can I fix it?
A: This is almost always due to the oxidation of the o-phenylenediamine starting material, which is highly susceptible to air oxidation, forming colored impurities.[11]
-
Prevention: If possible, use freshly purified methyl 3,4-diaminobenzoate. For highly sensitive reactions, running the entire process under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation.
-
Remediation: The most effective way to remove these colored impurities is by treating a hot solution of your crude product with activated carbon , as described in the purification step of the protocol above.[11] The carbon adsorbs the polar, colored byproducts, which are then removed by hot filtration. Recrystallization is also crucial for obtaining a pure, off-white product.[10]
Q3: I'm seeing an unexpected side product on my TLC/LCMS. What could it be?
A: While the reaction is generally clean, side reactions can occur, especially if conditions are not optimal.
-
Unreacted Intermediate: You may be seeing the N-acylated, uncyclized intermediate. This indicates that the cyclization/dehydration step is slow or incomplete. The solution is to increase the reaction temperature or time.
-
Dimerization/Polymerization: Under overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times), benzimidazole products can sometimes undergo side reactions. Ensure you are not overheating the reaction.
-
Impurity from Starting Material: The impurity may have been present in your starting materials from the beginning. Always check the purity of your reactants before starting.
By methodically addressing these common issues, you can significantly improve the success rate and final product quality in your synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate.
Section 5: References
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Beilstein Journals. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (n.d.). EnPress Journals. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives... (n.d.). ResearchGate. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2021). PMC - NIH. [Link]
-
Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan. (n.d.). ResearchGate. [Link]
-
PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. [Link]
-
Efficient Synthesis of Telmisartan: An Antihypertensive Drug. (2012). RJPBCS. [Link]
-
Optimization of benzimidazole synthesis.a. (n.d.). ResearchGate. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.
-
Efficient and improved synthesis of Telmisartan. (2011). Beilstein Journals. [Link]
-
Telmisartan preparation method and intermediate thereof. (2014). Google Patents.
-
Benzimidazole. (n.d.). Organic Syntheses Procedure. [Link]
-
Alternative Synthesis of Telmisartan via Suzuki Coupling. (2010). Scholars Research Library. [Link]
Sources
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- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. A facile synthesis of benzimidazole derivatives over zinc sulfide nanoparticles as heterogeneous catalyst [ajgreenchem.com]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate Derivatives
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] This guide provides a comprehensive comparison of the biological activities of derivatives of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, a key intermediate in the synthesis of novel therapeutic agents. While direct biological data on this specific parent compound is limited in publicly available literature, its structural features—a reactive 2-(chloromethyl) group and a 7-carboxylate moiety on the benzimidazole core—suggest significant potential for derivatization to yield potent anticancer, antimicrobial, and anti-inflammatory agents. This guide will objectively compare the performance of closely related benzimidazole derivatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with actionable insights.
The core structure, Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, serves as a versatile starting material. The chloromethyl group at the 2-position is a key electrophilic site, readily undergoing nucleophilic substitution with a wide range of amines, thiols, and other nucleophiles to generate a diverse library of derivatives.[3] This allows for systematic exploration of structure-activity relationships (SAR). The methyl carboxylate at the 7-position can influence the molecule's physicochemical properties, such as solubility and membrane permeability, and may participate in target binding.
I. Anticancer Activity: A Comparative Analysis
Benzimidazole derivatives have demonstrated considerable cytotoxic effects against a variety of tumor cell lines, including those of the breast, colon, lung, and leukemia.[4][5] Their mechanisms of action are diverse, ranging from inhibition of tubulin polymerization and topoisomerase to modulation of kinase signaling pathways and induction of apoptosis.[6][7]
Comparative Efficacy of Benzimidazole Derivatives Against Cancer Cell Lines
The following table summarizes the in vitro anticancer activity of various 2-substituted benzimidazole derivatives, providing a benchmark for the potential of new derivatives synthesized from Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Benzimidazole-Acridine Hybrid | Compound 8I | K562 (Leukemia) | 2.68 | - | - | [5] |
| Benzimidazole-Acridine Hybrid | Compound 8I | HepG-2 (Hepatocellular Carcinoma) | 8.11 | - | - | [5] |
| Benzimidazole-Triazole Hybrid | Compound 5a | HepG-2 (Hepatocellular Carcinoma) | - | Gefitinib | 0.052 (EGFR) | [7] |
| Benzimidazole-Triazole Hybrid | Compound 5a | - | 2.52 (Topo II) | Doxorubicin | 3.62 (Topo II) | [7] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the anticancer activity of newly synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the concentration of the compound against the percentage of cell viability.
Logical Workflow for Anticancer Drug Screening
Caption: Mechanism of action of some benzimidazole derivatives as DNA gyrase inhibitors.
III. Anti-inflammatory Activity: Comparative Evaluation
Certain benzimidazole derivatives have shown potent anti-inflammatory properties, often mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) or by modulating cytokine release. [8][9] Comparative Anti-inflammatory Activity of Benzimidazole Derivatives
The following table compares the anti-inflammatory activity of various benzimidazole derivatives, typically evaluated using the carrageenan-induced rat paw edema model.
| Compound Class | Specific Derivative | Maximum % Reduction in Edema | Reference Drug | Maximum % Reduction in Edema | Source |
| Methanesulphonamido-benzimidazole | N1-n-butyl substituted | 97.62 | Rofecoxib | 78.95 | [9] |
| Methanesulphonamido-benzimidazole | N1-n-butyl substituted | 97.62 | Indomethacin | 75.00 | [9] |
| 1,2,4-Triazolobenzimidazole | Derivative | 89.3 | Indomethacin | 78.8 | [9] |
| 2-Cyclohexylamino-1(4-methoxyphenyl)benzimidazole | - | 53.2 | - | - | [9] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a classic model for evaluating the anti-inflammatory activity of new compounds.
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The synthesized benzimidazole derivatives are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Logical Relationship: From Synthesis to In Vivo Anti-inflammatory Testing
Caption: A logical workflow for the development of novel anti-inflammatory agents.
Conclusion
Derivatives of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate represent a promising class of compounds with the potential for significant biological activity. The comparative data presented in this guide, drawn from closely related benzimidazole analogues, highlights the potential for these derivatives to serve as potent anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental protocols and logical workflows offer a framework for the systematic evaluation of newly synthesized compounds. Further research, focusing on the synthesis and biological screening of a diverse library of derivatives from this specific starting material, is warranted to fully explore their therapeutic potential and to identify lead candidates for further drug development.
References
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Keri, R. S., et al. (2021). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 21(23), 2096-2115. [Link]
-
Wang, X., et al. (2015). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. Molecules, 20(8), 13610-13627. [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. [Link]
-
Gaba, M., & Mohan, C. (2016). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 9(1), 8. [Link]
-
Ayhan-Kilcigil, G., & Altanlar, N. (2003). Antimicrobial activity of a new series of benzimidazole derivatives. Il Farmaco, 58(12), 1345-1349. [Link]
-
Cherkofsky, S. C., & Sharpe, T. R. (1980). Benzimidazole derivatives with atypical antiinflammatory activity. Journal of Medicinal Chemistry, 23(7), 734-739. [Link]
-
Kumar, A., et al. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(4), 2148-2161. [Link]
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Wagh, D. D., & Kankate, R. S. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Biotechnology Research Journal, 7(2), 1. [Link]
-
Tan, T. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 1004247. [Link]
-
El-Naggar, A. M., et al. (2021). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1956-1974. [Link]
-
Al-Soud, Y. A., et al. (2003). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 8(9), 681-689. [Link]
-
Sharma, D., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 1-4. [Link]
-
El-Sayed, M. A. A., et al. (2023). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society, 20(1), 1-21. [Link]
-
Singh, R., et al. (2023). The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. Journal of Medicinal and Pharmaceutical Sciences, 12(5), 1-10. [Link]
-
Kumar, V., et al. (2023). Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. Biosciences Biotechnology Research Asia, 20(3). [Link]
-
Patel, V. M., & Panchal, K. M. (2018). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. World Journal of Pharmaceutical Research, 7(12), 849-856. [Link]
-
Liu, X. H., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2441-2447. [Link]
-
Kumar, A., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-4. [Link]
-
Pop, R., et al. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Archiv der Pharmazie, 355(11), 2200257. [Link]
-
Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-265. [Link]
-
Nitek, W., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(7), 6745. [Link]
-
Al-dujaili, A. H., & Al-Azawi, A. M. (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 13(14), 9390-9419. [Link]
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Wang, L., et al. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry, 132, 22-36. [Link]
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A Comparative Guide to Benzimidazole Precursors for Modern Drug Discovery: Spotlight on Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][4][5] The strategic synthesis of diverse benzimidazole libraries is therefore a critical endeavor in drug discovery. This guide provides a comparative analysis of key benzimidazole precursors, with a special focus on the versatile, yet complex, "Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate," to assist researchers in making informed decisions for their synthetic campaigns.
Featured Precursor: Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a highly functionalized precursor designed for sophisticated multi-step synthetic routes in medicinal chemistry.[6] Its structure is notable for three key features: the core benzimidazole nucleus, a reactive chloromethyl group at the 2-position, and a methyl ester at the 7-position.
-
The Reactive Hub: 2-(Chloromethyl) Group: This group is a potent electrophile, making it an excellent handle for introducing a wide variety of substituents through nucleophilic substitution reactions with amines, thiols, and other nucleophiles.[6][7] This reactivity is the primary reason for its utility in creating diverse chemical libraries for structure-activity relationship (SAR) studies.[6]
-
The Modulating Moiety: 7-Carboxylate Group: The presence of a methyl ester at the 7-position offers several advantages. It can act as a point for further chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling. Additionally, this group can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.[6] In some contexts, a carboxyl group at this position has been shown to enhance the biological activity of benzimidazole-based agents.[8]
The synthesis of this specific precursor is not trivial and typically involves multi-step procedures starting from substituted o-phenylenediamines, followed by cyclization, chloromethylation, and esterification.[6]
Alternative Benzimidazole Precursors: A Comparative Overview
The choice of precursor is dictated by the desired final compound, the required complexity, and the synthetic strategy. Below is a comparison of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate with two other widely used precursors.
o-Phenylenediamine: The Fundamental Building Block
o-Phenylenediamine is the quintessential starting material for the construction of the benzimidazole core.[1] Several classical and modern synthetic methods utilize this precursor.
-
Phillips-Ladenburg Condensation: This is a traditional method involving the condensation of o-phenylenediamine with carboxylic acids or their derivatives under harsh acidic conditions and high temperatures.[3][9] While effective, this method often requires long reaction times and can be incompatible with sensitive functional groups.[9]
-
Weidenhagen Reaction: This approach uses aldehydes as the carbonyl source, often in the presence of an oxidizing agent.[9]
Modern advancements have introduced milder and more efficient methods, such as microwave-assisted synthesis and the use of various catalysts, which can significantly reduce reaction times and improve yields.[9][10]
2-(Chloromethyl)-1H-benzimidazole: The Versatile Intermediate
This precursor is structurally simpler than our featured compound, lacking the 7-carboxylate group. It is a widely used intermediate for the synthesis of a vast number of 2-substituted benzimidazole derivatives.[7][11]
Its synthesis is well-established and typically involves the reaction of o-phenylenediamine with chloroacetic acid or its derivatives in the presence of a strong acid.[12][13] The resulting 2-(chloromethyl)-1H-benzimidazole is a versatile electrophile that can be readily derivatized.[11][14][15]
Comparative Analysis: Performance and Applications
The selection of a benzimidazole precursor is a critical decision in the workflow of medicinal chemistry research. The following table provides a comparative summary of the discussed precursors.
| Feature | Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate | 2-(Chloromethyl)-1H-benzimidazole | o-Phenylenediamine |
| Synthetic Accessibility | Multi-step synthesis required.[6] | Relatively straightforward one-step synthesis from o-phenylenediamine.[12][13] | Commercially available and inexpensive. |
| Reaction Conditions for Use | Nucleophilic substitution reactions, typically under mild to moderate conditions. | Nucleophilic substitution reactions, similar to the 7-carboxylate analogue.[11] | Classical methods require harsh acidic conditions and high temperatures; modern methods offer milder alternatives.[9][16] |
| Typical Yields | Yields are dependent on the specific multi-step route. | Good to excellent yields in its synthesis and subsequent derivatization.[13] | Variable, with modern catalytic and microwave-assisted methods generally providing higher yields (85-99%).[9] |
| Versatility | High. Allows for diversification at both the 2-position (via the chloromethyl group) and the 7-position (via the ester). | High. Excellent for introducing a wide range of substituents at the 2-position.[7] | Foundational. Used to construct the core benzimidazole ring, with substitution patterns determined by the chosen co-reactant (aldehyde, carboxylic acid, etc.).[17] |
| Advantages | Dual points for diversification; allows for fine-tuning of pharmacokinetic properties. | Readily synthesized; highly reactive and versatile for library synthesis.[7] | Low cost; fundamental starting material for a wide variety of benzimidazole cores. |
| Disadvantages | More complex and costly to synthesize. | Lacks a second point for facile diversification on the benzene ring. | Classical synthesis methods have harsh conditions and may lead to side products.[9][16] |
Experimental Workflows and Synthetic Pathways
The following diagrams illustrate the synthetic logic and workflows associated with these benzimidazole precursors.
Caption: General synthesis of the benzimidazole core from o-phenylenediamine.
Caption: Synthetic utility of 2-(chloromethyl)benzimidazole precursors.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole
This protocol is adapted from established conventional methods.[13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (e.g., 80 mmol) and chloroacetic acid (e.g., 70 mmol).
-
Acidic Medium: To the flask, add 5 N hydrochloric acid (e.g., 60 mL).
-
Reflux: Heat the mixture to reflux in an oil bath and maintain for approximately 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, neutralize it carefully with an ammonia solution until the pH is neutral.
-
Isolation: A precipitate will form. Collect the solid by filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield 2-(chloromethyl)-1H-benzimidazole as a solid. A typical yield for this method is around 79%.[13]
Protocol 2: Derivatization of 2-(Chloromethyl)-1H-benzimidazole with an Aromatic Amine (Microwave-Assisted)
This protocol illustrates a modern, efficient method for derivatization.[11]
-
Reaction Mixture: In a microwave-safe vessel, combine 2-chloromethyl-1H-benzimidazole (e.g., 1.66 g), potassium carbonate (K2CO3, e.g., 2.76 g), and dimethylformamide (DMF, e.g., 20 mL).
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Catalyst: Add a catalytic amount of potassium iodide (KI, a pinch).
-
Nucleophile Addition: Add the desired aromatic amine (e.g., p-nitroaniline, 2.76 g) to the reaction mixture.
-
Microwave Irradiation: Cover the vessel and place it in a microwave reactor. Irradiate at a medium-low power level for 3-4 minutes.
-
Extraction: After cooling to room temperature, pour the reaction mixture into water (e.g., 20 mL) and extract the product with ethyl acetate (e.g., 3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.
Conclusion
The choice of a benzimidazole precursor is a strategic decision that profoundly impacts the efficiency and scope of a drug discovery program. While o-phenylenediamine remains the fundamental and cost-effective starting point for constructing the benzimidazole core, its use often necessitates harsher conditions. 2-(Chloromethyl)-1H-benzimidazole offers a significant advantage as a versatile and reactive intermediate, enabling the rapid generation of diverse libraries of 2-substituted analogs.
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate represents a more advanced precursor, providing two distinct points for chemical modification. This dual functionality allows for more intricate molecular designs and the fine-tuning of physicochemical and pharmacokinetic properties. While its synthesis is more demanding, the strategic advantages it offers in lead optimization and the exploration of complex chemical space make it an invaluable tool for medicinal chemists targeting challenging biological targets. The selection among these precursors will ultimately depend on the specific goals of the research, balancing synthetic feasibility with the desired level of molecular complexity and diversification.
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A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate , a heterocyclic compound of interest in medicinal chemistry. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), while also comparing this multi-technique approach to the definitive, yet often more demanding, method of single-crystal X-ray crystallography.
The Analytical Imperative: Beyond Synthesis
The synthesis of a novel compound is merely the first step in its journey toward application. The subsequent, and arguably more critical, phase is its thorough characterization. For a molecule like Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, with its multiple functional groups and potential for isomeric impurities, a multi-faceted analytical approach is not just recommended, but essential for ensuring its identity and purity. This guide will walk you through the logical workflow for achieving this, from sample preparation to data interpretation, providing the rationale behind each experimental choice.
Visualizing the Analytical Workflow
The journey from a synthesized powder to a confirmed molecular structure follows a logical progression of analytical techniques, each providing a unique piece of the structural puzzle.
Caption: A typical workflow for the structural elucidation of an organic compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the synthesized compound.[1]
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for benzimidazole derivatives as it effectively solubilizes the compound and allows for the clear observation of the N-H proton.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer) :
-
¹H NMR :
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 16 ppm, centered at 6 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 2 seconds.
-
Acquire 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 240 ppm, centered at 120 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 5 seconds.
-
Acquire 1024 scans.
-
-
Data Interpretation and Expected Spectra
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, based on known data for similar benzimidazole derivatives.[1][2][3]
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| N-H | ~12.5 | Broad Singlet | 1H | Imidazole N-H |
| Aromatic H | ~7.8-8.2 | Multiplet | 3H | Benzene ring protons |
| -CH₂Cl | ~4.9 | Singlet | 2H | Chloromethyl protons |
| -OCH₃ | ~3.9 | Singlet | 3H | Methyl ester protons |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~166 | Ester carbonyl |
| Aromatic C | ~110-145 | Benzene & Imidazole carbons |
| -CH₂Cl | ~42 | Chloromethyl carbon |
| -OCH₃ | ~53 | Methyl ester carbon |
Causality in Spectral Features : The broadness of the N-H signal in the ¹H NMR spectrum is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.[1] The downfield shift of the aromatic protons is due to the deshielding effect of the fused ring system. In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is significantly downfield due to the strong deshielding effect of the double-bonded oxygen.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] It is an excellent first-pass analysis to confirm the presence of key structural motifs.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition :
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Expected Vibrational Frequencies
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H | 3100-3300 (broad) | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=O (ester) | 1700-1725 | Stretching |
| C=N & C=C | 1500-1650 | Ring Stretching |
| C-O (ester) | 1100-1300 | Stretching |
| C-Cl | 600-800 | Stretching |
The presence of a broad absorption in the N-H stretching region and a strong, sharp peak for the C=O stretch would provide strong initial evidence for the proposed structure.[5][6][7]
III. Mass Spectrometry (MS): Confirming the Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular weight and elemental composition.[8] For halogenated compounds, MS offers a particularly distinctive isotopic signature.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Isotopic Pattern: The Chlorine Signature
A key confirmatory feature for Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[9][10] This results in a characteristic M+ and M+2 peak pattern in the mass spectrum, where the M+2 peak is about one-third the intensity of the M+ peak.[9][10]
| Ion | Expected m/z | Relative Intensity |
| [M+H]⁺ (with ³⁵Cl) | 225.06 | 100% |
| [M+H]⁺ (with ³⁷Cl) | 227.06 | ~33% |
Observing this 3:1 isotopic pattern provides strong evidence for the presence of a single chlorine atom in the molecule.[9][10]
Comparison with an Alternative: Single-Crystal X-ray Crystallography
While the combination of NMR, FT-IR, and MS provides a robust and comprehensive picture of the molecular structure, single-crystal X-ray crystallography stands as the gold standard for unambiguous, three-dimensional structural determination.[11][12][13][14]
Caption: Comparison of Spectroscopic Methods and X-Ray Crystallography.
When to Choose Which Approach
-
Routine Confirmation : For routine confirmation of a known synthetic route or for high-throughput screening, the combination of NMR, FT-IR, and MS is typically sufficient, cost-effective, and provides a high degree of confidence.
-
Novel Structures or Ambiguity : When dealing with a completely novel compound, complex stereochemistry, or if spectroscopic data is ambiguous, single-crystal X-ray crystallography is the preferred method for definitive structural proof.[13]
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a clear example of the power of a multi-technique spectroscopic approach. NMR provides the detailed carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition with a characteristic isotopic signature. While X-ray crystallography offers the ultimate in structural definition, a well-executed and expertly interpreted set of spectroscopic data provides a highly reliable and experimentally validated structure for the vast majority of research and development needs. This guide serves as a framework for applying these powerful analytical tools with scientific rigor and a deep understanding of the principles that underpin them.
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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The Evolving Landscape of Benzimidazole-Based Therapeutics: A Structure-Activity Relationship Guide to Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate Derivatives
In the dynamic field of medicinal chemistry, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its structural resemblance to endogenous purines allows for multifaceted interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the "Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate" core, a promising but underexplored scaffold. We will objectively compare the performance of these derivatives with established alternatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with actionable insights for future discovery efforts.
The Benzimidazole Core: A Privileged Scaffold in Drug Discovery
The versatility of the benzimidazole ring system is well-documented, with substitutions at the N1, C2, C5, and C6 positions significantly influencing its biological activity.[3] The strategic placement of a reactive chloromethyl group at the C2 position and a methyl carboxylate at the C7 position in our core molecule of interest offers a unique platform for creating diverse chemical libraries with potentially enhanced and selective bioactivities. The chloromethyl group serves as a versatile handle for introducing various functionalities through nucleophilic substitution, while the C7-carboxylate group can modulate the molecule's physicochemical properties and interactions with target proteins.[4]
Structure-Activity Relationship (SAR) Analysis of Derivatives
The therapeutic potential of derivatives originating from Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is intrinsically linked to the nature of the substituents introduced at the C2-methyl position and any modifications to the C7-carboxylate.
Substitutions at the C2-methylene Linker
The reactive chloromethyl group at the C2 position is the primary site for diversification of this scaffold. Nucleophilic substitution with various amines, phenols, and thiols can lead to a wide range of derivatives with distinct pharmacological profiles.
1. Amino Derivatives:
The introduction of amine functionalities can significantly impact the anticancer and antimicrobial activities of benzimidazole derivatives. For instance, the condensation of 2-chloromethyl benzimidazoles with various amines has been shown to yield compounds with potent biological effects. While specific data on the 7-carboxylate series is limited, general SAR principles from related benzimidazole series suggest that the nature of the amine substituent is critical.
-
Primary and Secondary Amines: Alkylation with simple primary and secondary amines can introduce polar groups capable of forming hydrogen bonds with target enzymes.
-
Aromatic and Heterocyclic Amines: The incorporation of aromatic or heterocyclic amines can introduce additional π-π stacking or hydrophobic interactions, potentially enhancing binding affinity.
2. Phenoxy and Thiophenoxy Derivatives:
The reaction of the chloromethyl group with substituted phenols and thiophenols introduces aryl ether or thioether linkages. The electronic properties of the substituents on the phenyl ring can fine-tune the activity.
-
Electron-donating groups (e.g., -OCH₃, -CH₃): These groups can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in target proteins.
-
Electron-withdrawing groups (e.g., -Cl, -NO₂): These groups can modulate the overall electronic properties of the molecule and may be crucial for specific target interactions. For example, chloro-substituted benzimidazoles have shown improved anti-proliferative activity against breast cancer cell lines.[5]
The Influence of the C7-Carboxylate Group
The position of the carboxylate group on the benzimidazole ring is a critical determinant of biological activity. While much of the existing research focuses on substitutions at the C5 and C6 positions, the C7-substitution pattern presents a unique electronic and steric environment. The ester functionality can influence solubility, cell permeability, and binding orientation within a target's active site.
-
Hydrolysis to Carboxylic Acid: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, introducing a negatively charged group that can form strong ionic interactions or hydrogen bonds with biological targets.
-
Amide Formation: Conversion of the carboxylate to a variety of amides can introduce further points of interaction and modulate the pharmacokinetic properties of the molecule. For example, (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives have shown potent inhibitory activity against fatty acid synthase (FASN), a key enzyme in cancer metabolism.[6]
Comparative Performance and Experimental Data
To provide a clear comparison, the following table summarizes the reported biological activities of various benzimidazole derivatives. It is important to note that a direct head-to-head comparison is challenging due to the lack of a systematic study on the target scaffold. However, by compiling data from related series, we can infer potential trends and guide future research.
| Compound Class | Derivative Example | Biological Activity | Target/Assay | IC₅₀/Activity | Reference |
| Simple Benzimidazoles | 2-methyl-1H-benzimidazole | Cytotoxic | Brine shrimp lethality assay | LC₅₀ = 0.42 µg/mL | [1] |
| 1H-benzimidazol-2-yl-methanol | Antioxidant | DPPH radical scavenging | IC₅₀ = 400.42 µg/mL | [1] | |
| C5-Carboxamide Derivatives | (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(4-(pyridin-4-yl)piperazin-1-yl)methanone (CTL-06) | Anticancer (FASN inhibitor) | HCT-116 colon cancer cells | IC₅₀ = 3 ± 0.25 µM | [6] |
| (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (CTL-12) | Anticancer (FASN inhibitor) | HCT-116 colon cancer cells | IC₅₀ = 2.5 ± 0.25 µM | [6] | |
| General Benzimidazole Derivatives | Novel 1H-benzo[d]imidazole derivatives | Anticancer | 60 human cancer cell lines | GI₅₀ = 0.16 to 3.6 µM | [7] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and its subsequent derivatization, as well as a general protocol for in vitro anticancer screening.
Synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
A potential synthetic route can be adapted from related patented procedures.[8]
Step 1: Synthesis of 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid
-
To a solution of 3-amino-4-methylaminobenzoic acid in a suitable solvent, add chloroacetyl chloride.
-
Heat the reaction mixture under reflux for an appropriate time to facilitate cyclization.
-
Cool the reaction mixture and isolate the crude product by filtration.
-
Purify the product by recrystallization.
Step 2: Esterification to Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
-
Suspend the carboxylic acid from Step 1 in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the final product by column chromatography.
General Protocol for N-Alkylation of the Benzimidazole Core
The following protocol describes a general method for introducing various nucleophiles at the C2-chloromethyl position.
-
Dissolve Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate in a suitable aprotic solvent (e.g., DMF, acetonitrile).
-
Add a slight excess of the desired amine, phenol, or thiol nucleophile.
-
Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work up the reaction by partitioning between water and an organic solvent.
-
Purify the desired derivative by column chromatography.
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of the synthesized derivatives against a panel of cancer cell lines.
-
Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized benzimidazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (a known anticancer drug).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Synthetic and Biological Pathways
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: General synthetic route to Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate derivatives.
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Conclusion and Future Directions
The "Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate" scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and comprehensive SAR data for this specific series is currently limited, the general principles of benzimidazole chemistry, coupled with the findings from related structures, provide a solid foundation for future research. The synthetic accessibility of the C2-chloromethyl group allows for the creation of large and diverse libraries of compounds. Systematic screening of these derivatives against a wide range of biological targets, particularly in the areas of oncology and infectious diseases, is warranted.
Future research should focus on:
-
Systematic SAR studies: A comprehensive investigation of various substitutions at the C2-position is crucial to delineate clear SAR trends.
-
Elucidation of the C7-carboxylate's role: Comparative studies with other positional isomers (C4, C5, C6) will help in understanding the specific contribution of the C7-substituent to biological activity.
-
Mechanism of action studies: For lead compounds, detailed mechanistic studies are necessary to identify their specific molecular targets and pathways.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy and pharmacokinetic profiles.
By leveraging the inherent versatility of the benzimidazole core and applying a rational, data-driven approach to drug design, the scientific community can unlock the full therapeutic potential of this exciting class of molecules.
References
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(11), 3344.
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(PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. (2012). Retrieved from [Link]
- CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate - Google Patents. (n.d.).
- Richter, M. F., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
- Ramírez-Macías, I., et al. (2022). Virtual Screening of Benzimidazole Derivatives as Potential Triose Phosphate Isomerase Inhibitors with Biological Activity against Leishmania mexicana. Pharmaceuticals, 15(10), 1234.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Chemistry, 9, 706720.
- Kim, M., et al. (2021). Determining C5, C6 and C7 myotomes through comparative analyses of clinical, MRI and EMG findings in cervical radiculopathy. Clinical Neurophysiology Practice, 6, 83–90.
- Kandri Rodi, Y., et al. (2022).
- Hsu, H.-Y., et al. (2015). Comparison of objective muscle strength in C5-C6 and C5-C7 brachial plexus injury patients after double nerve transfer. Microsurgery, 35(3), 184–190.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). RSC Medicinal Chemistry.
- Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115193.
- Singh, U. P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2945–2964.
- Virtual Screening of Benzimidazole Derivatives as Potential Triose Phosphate Isomerase Inhibitors with Biological Activity against Leishmania mexicana. (2022). MDPI.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2014). Journal of Young Pharmacists, 6(2), 23-29.
- Kandri Rodi, Y., et al. (2014). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS.
- Singh, S. K., et al. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorganic Chemistry, 138, 106658.
- Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. (2017). Pakistan Journal of Pharmaceutical Sciences, 30(5), 1817-1822.
- Methyl 2-(Chloromethyl)
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Medicinal Chemistry, 31.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized "Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate"
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, benzimidazole derivatives are a cornerstone, serving as crucial intermediates for a wide array of pharmacologically active agents.[1][2] The title compound, Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, is a prime example—a versatile building block whose utility is directly proportional to its purity. The reactive chloromethyl group and the ester functionality make it a valuable precursor for generating diverse molecular libraries for structure-activity relationship (SAR) studies.[3] However, the very reactivity that makes it useful also predisposes it to side reactions and the formation of impurities during synthesis.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of this key intermediate. We move beyond mere protocols to explain the underlying scientific rationale, enabling researchers to make informed decisions, troubleshoot effectively, and ensure the integrity of their downstream applications.
The Synthetic Context: Anticipating Potential Impurities
A robust analytical strategy begins with an understanding of the compound's synthetic origins. Benzimidazoles are typically synthesized via the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[2][4] For the target molecule, this often involves the reaction of methyl 2,3-diaminobenzoate with chloroacetic acid or a related derivative.
This synthetic route can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual methyl 2,3-diaminobenzoate or chloroacetic acid.
-
Regioisomers: N-alkylation can sometimes yield a mixture of isomers, which can be challenging to separate.[5]
-
By-products: Self-condensation products or products from side-reactions involving the reactive chloromethyl group.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., DMF, methanol, ethyl acetate).[6]
A multi-pronged analytical approach is therefore not just recommended; it is essential for comprehensive characterization.
Orthogonal Analytical Techniques: A Comparative Workflow
No single technique can provide a complete purity profile. We advocate for an orthogonal approach, where different methods provide complementary information. The general workflow for assessing a newly synthesized batch should follow a logical progression from rapid qualitative checks to rigorous quantitative analysis and structural confirmation.
Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone for determining the purity of non-volatile organic compounds like our target molecule.[7] Its strength lies in its ability to separate the main compound from closely related impurities, allowing for accurate quantification.[8]
Expertise & Rationale
A reversed-phase HPLC (RP-HPLC) method is the logical starting point. The C18 stationary phase provides excellent hydrophobic retention for the aromatic benzimidazole core. The mobile phase, typically a mixture of acetonitrile and water, is modified with an acid (e.g., formic acid or trifluoroacetic acid). This is critical: the acid ensures the benzimidazole nitrogen atoms are protonated, leading to sharp, symmetrical peaks and preventing poor chromatography. A Diode Array Detector (DAD) or UV-Vis detector is ideal, as the benzimidazole scaffold has a strong UV chromophore.
Protocol: A Self-Validating System
Objective: To quantify the purity of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate and profile related impurities.
Instrumentation:
-
HPLC system with a UV-Vis or DAD detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Autosampler and column oven.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or scan with DAD to find λmax).
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (equilibration)
-
-
-
Data Analysis:
Data Summary
| Parameter | Typical Value/Range | Rationale |
| Purity (Area %) | >95% (for R&D) | Standard requirement for synthetic intermediates. |
| Retention Time (tR) | Analyte-specific | Should be consistent across injections. |
| Linearity (r²) | >0.999 | Ensures the method is quantitative (requires standard curve). |
| Recovery | 98-102% | Confirms accuracy of the method (requires spiking studies). |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While HPLC provides quantitative data, it reveals little about the identity of the peaks. NMR spectroscopy is indispensable for confirming that the major peak is indeed the target molecule and for identifying structurally related impurities.[3][11]
Expertise & Rationale
Both ¹H and ¹³C NMR are required for unambiguous structural elucidation.[12] For ¹H NMR, the key is to identify the distinct signals for each part of the molecule: the aromatic protons on the benzene ring, the N-H proton, the chloromethyl (-CH₂Cl) protons, and the methyl ester (-OCH₃) protons. The integration of these signals should correspond to the number of protons in the structure. DMSO-d₆ is an excellent solvent choice as it solubilizes the compound and its broad residual water peak does not typically interfere with key signals. The acidic N-H proton is also clearly visible in this solvent.
Protocol: Structural Verification
Objective: To confirm the chemical structure of the synthesized product and detect any proton-bearing impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition:
-
Record a ¹H NMR spectrum.
-
Record a ¹³C NMR spectrum.
-
-
Data Analysis:
-
¹H NMR:
-
~12.5-13.0 ppm: A broad singlet corresponding to the benzimidazole N-H proton.
-
~7.5-8.0 ppm: A multiplet system for the 3 aromatic protons.
-
~4.9 ppm: A singlet for the 2 protons of the -CH₂Cl group.
-
~3.9 ppm: A singlet for the 3 protons of the methyl ester (-OCH₃) group.
-
-
¹³C NMR: Correlate the number of signals with the number of unique carbons in the structure. Look for the characteristic carbonyl carbon of the ester (~165-170 ppm) and the chloromethyl carbon (~40-45 ppm).
-
Check for small, unidentifiable peaks that do not belong to the solvent or the main compound; these represent impurities.
-
Mass Spectrometry (MS): Molecular Weight and Impurity Identification
Mass spectrometry provides the crucial confirmation of the compound's molecular weight.[3] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurities detected in the chromatogram.
Expertise & Rationale
Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding a strong protonated molecular ion peak ([M+H]⁺). For our target (C₁₀H₉ClN₂O₂), the expected molecular weight is 224.64 g/mol . ESI-MS should show a characteristic isotopic pattern for the single chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), providing definitive evidence of its presence. Electron Impact (EI) mass spectrometry, if used, would provide more fragmentation information, which can be useful for structural elucidation based on characteristic losses for benzimidazoles.[13][14]
Protocol: Molecular Weight Confirmation
Objective: To confirm the molecular weight of the main product and obtain molecular weights for impurities.
Instrumentation:
-
LC-MS system with an ESI source.
Procedure:
-
Method: Use the same HPLC method developed previously, directing the column effluent into the MS detector.
-
MS Settings (Positive ESI Mode):
-
Scan Range: m/z 100-500
-
Capillary Voltage: ~3.5 kV
-
Cone Voltage: ~30 V
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Look for an ion at m/z 225.0 ([M+H]⁺ for the ³⁵Cl isotope) and m/z 227.0 ([M+H]⁺ for the ³⁷Cl isotope) in a ~3:1 ratio.
-
Extract mass spectra for any impurity peaks to gain clues about their identities (e.g., is an impurity a starting material or a dimer?).
-
Method Comparison and Strategic Selection
Each technique offers unique advantages. The choice of which to prioritize depends on the specific question being asked.
Caption: Comparison of the primary analytical techniques for purity assessment.
Conclusion
References
- A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole. Benchchem.
- Study of mass spectra of benzimidazole derivatives. International Journal of Development Research (IJDR).
- Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace.
- Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate.
- Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. SciSpace.
- Application Notes and Protocols for Purity Assessment of 2-(benzylthio)-1H-benzimidazole. Benchchem.
- Methyl 2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole-6-carboxylate. Benchchem.
- 2-Benzimidazole derivatives | Download Table. ResearchGate.
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative.
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC.
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- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate.
- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate.
- Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate.
- Methyl (S)-2-(Chloromethyl)-1-(2-oxetanylmethyl)-1H-benzo[d]imidazole-6-carboxylate Request for Quotation. ChemBK.
- Methyl 2-(trichloromethyl)-1H-benzo[d]imidazole-5-carboxylate AldrichCPR. Sigma-Aldrich.
- Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. PMC - PubMed Central.
- c7dt02584j1.pdf. The Royal Society of Chemistry.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
- Benzimidazole. Wikipedia.
- tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate. ChemScene.
- Methyl (S)-2-(Chloromethyl)-1-(2-oxetanylmethyl)-1H-benzo[d]imidazole-6-carboxylate.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate.
- Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
- High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. PubMed.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
- High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. ResearchGate.
- Methyl (S)-2-(Chloromethyl)-1-(2-oxetanylmethyl)-1H-benzo[d]imidazole-6-carboxylate.
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A Senior Application Scientist's Guide to Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate and its Regioisomers in Synthesis
This guide provides an in-depth technical comparison of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate and its regioisomers (the 4-, 5-, and 6-carboxylate isomers). It is intended for researchers, scientists, and drug development professionals, offering objective analysis of their synthesis, characterization, and reactivity, supported by experimental insights. As you navigate the complexities of utilizing these versatile building blocks, this document will serve as a critical resource for informed decision-making in your synthetic strategies.
Introduction: The Significance of Positional Isomerism in Benzimidazole Scaffolds
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The 2-(chloromethyl)benzimidazole moiety, in particular, is a highly valuable synthetic intermediate due to the reactive chloromethyl group, which allows for facile derivatization through nucleophilic substitution.[2][3] When a carboxylate group is introduced onto the benzene ring, the resulting regioisomers of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-carboxylate exhibit distinct physicochemical and pharmacological properties. The position of the electron-withdrawing methyl carboxylate group significantly influences the electronic environment of the benzimidazole system, affecting not only the reactivity of the chloromethyl group but also the regioselectivity of subsequent reactions, such as N-alkylation. Understanding and controlling the synthesis of a specific regioisomer is therefore paramount for the successful development of novel therapeutics.
This guide will dissect the synthetic pathways to the 4-, 5-, 6-, and 7-carboxylate isomers, address the inherent challenges of regioselectivity, and provide a comparative analysis of their reactivity, empowering you to select and utilize the optimal isomer for your research endeavors.
Synthetic Pathways: A Comparative Overview
The synthesis of the four regioisomers of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-carboxylate originates from two key precursors: methyl 2,3-diaminobenzoate and methyl 3,4-diaminobenzoate . The cyclization of these diamines with a suitable C2-building block containing a chloromethyl group is the pivotal step in forming the benzimidazole core.
Precursor Synthesis
The synthesis of the diamine precursors is a critical first step and is typically achieved through the reduction of the corresponding nitroamino compounds.
Protocol 1: Synthesis of Methyl 2,3-diaminobenzoate
This precursor is essential for the synthesis of the 4- and 7-carboxylate isomers. A common and efficient method involves the catalytic hydrogenation of methyl 2-amino-3-nitrobenzoate.
-
Step 1: To a nitrogen-saturated solution of methyl 2-amino-3-nitrobenzoate (1 equivalent) in anhydrous ethanol, add palladium on carbon (10% w/w).
-
Step 2: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (4 atm) for 48 hours.
-
Step 3: Monitor the reaction by TLC until the starting material is consumed.
-
Step 4: Filter the catalyst and concentrate the filtrate under vacuum to yield methyl 2,3-diaminobenzoate.[2][4]
Protocol 2: Synthesis of Methyl 3,4-diaminobenzoate
This precursor is the starting point for the 5- and 6-carboxylate isomers. It is typically synthesized by the esterification of 3,4-diaminobenzoic acid.
-
Step 1: Suspend 3,4-diaminobenzoic acid (1 equivalent) in methanol.
-
Step 2: Slowly add thionyl chloride (1.5 equivalents) dropwise to the cooled solution.
-
Step 3: Stir the reaction mixture at room temperature for 4 hours.
-
Step 4: Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Step 5: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Step 6: Filter and evaporate the solvent to obtain methyl 3,4-diaminobenzoate.
Benzimidazole Ring Formation: The Challenge of Regioselectivity
The condensation of the o-phenylenediamine precursors with a chloroacetic acid equivalent, such as chloroacetyl chloride, is a common method for forming the 2-(chloromethyl)benzimidazole core. This reaction is a variation of the Phillips benzimidazole synthesis.[5] However, the unsymmetrical nature of the substituted diamines leads to the formation of a mixture of regioisomers.
Protocol 3: General Procedure for the Cyclization Reaction
-
Step 1: To a solution of the appropriate methyl diaminobenzoate (1 equivalent) in a suitable solvent (e.g., toluene or polyphosphoric acid), add chloroacetyl chloride (1.1 equivalents) dropwise at room temperature.
-
Step 2: Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.
-
Step 3: After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate or ammonia solution).
-
Step 4: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Step 5: Concentrate the organic layer to obtain the crude mixture of regioisomers.
The cyclization of methyl 2,3-diaminobenzoate will yield a mixture of the 4- and 7-carboxylate isomers, while methyl 3,4-diaminobenzoate will produce a mixture of the 5- and 6-carboxylate isomers. The separation of these regioisomers is a significant challenge and typically requires careful column chromatography.[6]
Comparative Analysis of Regioisomers
Synthesis and Yields: An Inherent Challenge
Direct comparative yield data for the synthesis of all four isomers under identical conditions is scarce in the literature. However, we can infer the expected outcomes based on the electronic properties of the starting materials.
| Regioisomer | Precursor | Expected Major/Minor Product | Rationale |
| 4-carboxylate | Methyl 2,3-diaminobenzoate | Minor | The amino group at the 2-position is sterically hindered by the adjacent carboxylate group, potentially disfavoring the initial acylation at this position. |
| 7-carboxylate | Methyl 2,3-diaminobenzoate | Major | The amino group at the 3-position is less sterically hindered, making it more susceptible to initial acylation. |
| 5-carboxylate | Methyl 3,4-diaminobenzoate | Major | The amino group at the 4-position is para to the electron-withdrawing carboxylate group, making it more nucleophilic than the amino group at the 3-position. |
| 6-carboxylate | Methyl 3,4-diaminobenzoate | Minor | The amino group at the 3-position is meta to the carboxylate group, making it less nucleophilic. |
Table 1. Predicted Regioselectivity in Benzimidazole Formation.
It is crucial to note that these are predictions based on electronic and steric effects. The actual isomer ratios can be influenced by reaction conditions such as the solvent, temperature, and catalyst used.
Characterization and Differentiation: The Power of NMR
Unambiguous identification of the correct regioisomer is critical. 1H NMR spectroscopy is the most powerful tool for this purpose. The chemical shifts of the aromatic protons on the benzimidazole ring are highly sensitive to the position of the carboxylate group.
| Regioisomer | Expected 1H NMR Aromatic Region Characteristics |
| 4-carboxylate | Three distinct aromatic protons, with the proton at position 7 likely being the most downfield due to its proximity to the imidazole ring nitrogen and the carboxylate group. |
| 7-carboxylate | Three distinct aromatic protons, with the proton at position 4 likely being the most downfield. |
| 5-carboxylate | Three distinct aromatic protons, often appearing as a singlet for the proton at position 4 and two doublets for the protons at positions 6 and 7. |
| 6-carboxylate | Three distinct aromatic protons, often appearing as a singlet for the proton at position 7 and two doublets for the protons at positions 4 and 5. |
Table 2. Predicted 1H NMR Signatures for Regioisomer Differentiation.
Reactivity Comparison: N-Alkylation and the Chloromethyl Group
The position of the carboxylate group has a profound impact on the reactivity of both the benzimidazole nitrogen atoms and the 2-chloromethyl group.
N-Alkylation:
The N-alkylation of unsymmetrical benzimidazoles is a well-studied area, and the regioselectivity is influenced by both steric and electronic factors.[8][9] In the case of the carboxylate isomers, the electron-withdrawing nature of the ester group will decrease the nucleophilicity of the imidazole nitrogens.
Experimental evidence from a study on the N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate showed a product ratio of approximately 3.75:1 in favor of the N1-alkylated product (the 4-carboxylate isomer) over the N3-alkylated product (the 7-carboxylate isomer).[10] This suggests that the nitrogen atom further away from the electron-withdrawing carboxylate group is more nucleophilic. This principle can be extended to the other isomers.
Reactivity of the Chloromethyl Group:
The electrophilicity of the carbon atom in the chloromethyl group is also influenced by the position of the carboxylate group. An electron-withdrawing group on the benzimidazole ring will generally increase the reactivity of the chloromethyl group towards nucleophilic substitution.
| Regioisomer | Expected Reactivity of Chloromethyl Group | Rationale |
| 4-carboxylate | High | The carboxylate group at the 4-position strongly withdraws electron density from the benzimidazole ring, increasing the electrophilicity of the C2-position and the attached chloromethyl group. |
| 7-carboxylate | High | Similar to the 4-carboxylate isomer, the electron-withdrawing effect is significant. |
| 5-carboxylate | Moderate | The electron-withdrawing effect of the carboxylate group is less pronounced at the C2-position compared to the 4- and 7-isomers. |
| 6-carboxylate | Moderate | Similar to the 5-carboxylate isomer. |
Table 3. Predicted Relative Reactivity of the Chloromethyl Group.
This enhanced reactivity can be advantageous for subsequent derivatization but may also lead to increased side reactions if not carefully controlled.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the synthesis and derivatization of these regioisomers. Optimization may be required based on specific substrates and desired outcomes.
Protocol 4: Separation of Regioisomers by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity will need to be optimized based on the specific isomer pair. For example, a gradient of 20% to 60% ethyl acetate in hexanes may be effective.
-
Monitoring: TLC with a suitable eluent and visualization under UV light.
Protocol 5: N-Alkylation of Methyl 2-(chloromethyl)benzimidazole Carboxylates
-
Step 1: To a solution of the purified benzimidazole isomer (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate or cesium carbonate (1.5 equivalents).
-
Step 2: Add the desired alkylating agent (e.g., an alkyl halide) (1.1 equivalents) and stir the mixture at room temperature or with gentle heating.
-
Step 3: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Step 4: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Step 5: Purify the product by column chromatography to separate any unreacted starting material and potential regioisomeric N-alkylation products.
Conclusion and Future Outlook
The synthesis of specific regioisomers of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-carboxylate presents both opportunities and challenges. While the synthetic routes are conceptually straightforward, the control of regioselectivity during both the initial cyclization and subsequent N-alkylation requires careful consideration of electronic and steric factors. The ability to isolate and characterize the desired isomer is paramount for the development of new chemical entities with well-defined structure-activity relationships.
This guide has provided a framework for understanding the comparative synthesis and reactivity of the 4-, 5-, 6-, and 7-carboxylate isomers. Future research in this area should focus on the development of more regioselective synthetic methods, potentially through the use of directing groups or specific catalysts, to obviate the need for challenging chromatographic separations. Furthermore, a systematic study of the physicochemical and pharmacological properties of each pure regioisomer would provide invaluable data for the rational design of next-generation benzimidazole-based therapeutics.
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In vitro testing of compounds derived from "Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate"
An In-Depth Comparative Guide to the In Vitro Evaluation of Novel Benzimidazole Derivatives
This guide provides a comprehensive framework for the in vitro testing of novel compounds derived from the versatile scaffold, Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate . Designed for researchers in medicinal chemistry and drug discovery, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to compound evaluation.
Introduction: The Benzimidazole Scaffold and the Strategic Starting Point
The benzimidazole ring system is a privileged heterocyclic pharmacophore, forming the core structure of numerous FDA-approved drugs and biologically active molecules.[1][2] Its structural similarity to endogenous purine nucleotides allows it to readily interact with a wide array of biopolymers, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4]
Our starting material, Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate (CAS 636574-35-1), is a strategic choice for generating a diverse chemical library.[5][6][7] The highly reactive chloromethyl group at the 2-position serves as an electrophilic handle, facilitating facile nucleophilic substitution reactions.[8] This allows for the systematic introduction of various functional groups, enabling a thorough exploration of the structure-activity relationship (SAR).
This guide will compare a series of rationally designed, hypothetical derivatives for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
-
BDZ-Core: Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
-
BDZ-Aniline: Derivative synthesized via reaction with aniline.
-
BDZ-Thiophenol: Derivative synthesized via reaction with thiophenol.
-
BDZ-Morpholine: Derivative synthesized via reaction with morpholine.
The overall experimental strategy is outlined below.
Comparative Anticancer Activity Evaluation
Benzimidazole derivatives are well-documented for their anticancer properties, which are often attributed to their ability to inhibit critical cellular processes like microtubule polymerization, protein kinase signaling, and DNA replication.[1][4][9]
Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen to screen for cytotoxicity. It is a highly reliable, colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and, conversely, the cytotoxic or cytostatic effect of the test compounds.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human breast cancer cells (MCF-7) and human hepatocellular carcinoma cells (HepG-2) are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Stock solutions of test compounds (BDZ-Aniline, BDZ-Thiophenol, BDZ-Morpholine) and the positive control, Doxorubicin, are prepared in DMSO. Cells are treated with serially diluted concentrations of the compounds (e.g., 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is run in parallel.
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL MTT solution, and plates are incubated for 4 hours.
-
Formazan Solubilization: The MTT medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined using non-linear regression analysis.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture & Seeding: RAW 264.7 cells are cultured and seeded into 96-well plates at a density of 5 × 10⁴ cells per well and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production. Wells without LPS serve as a negative control.
-
Griess Assay: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Acquisition: The absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve.
-
Cytotoxicity Assessment: A parallel plate is treated identically and subjected to an MTT assay to determine the cytotoxicity (CC₅₀) of the compounds on RAW 264.7 cells.
Comparative Data
| Compound | NO Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| BDZ-Aniline | 12.5 | > 100 | > 8.0 |
| BDZ-Thiophenol | 9.8 | 65.7 | 6.7 |
| BDZ-Morpholine | 28.4 | > 100 | > 3.5 |
| Quercetin | 15.2 | > 100 | > 6.6 |
Interpretation: Both the aniline and thiophenol derivatives showed potent inhibition of NO production, with BDZ-Thiophenol being the most active. [10]Crucially, the cytotoxicity assay reveals that these compounds exhibit low toxicity to the macrophage cells at their effective anti-inflammatory concentrations, as indicated by the high Selectivity Index (SI). A higher SI value is desirable, as it suggests a wider therapeutic window. The BDZ-Aniline derivative shows the most promising profile with potent NO inhibition and negligible cytotoxicity.
Conclusion and Future Directions
This guide demonstrates a systematic approach to the in vitro evaluation of novel derivatives of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate. Our comparative analysis reveals that subtle structural modifications to the core scaffold can lead to profound and differential shifts in biological activity.
-
BDZ-Thiophenol emerged as the most promising anticancer lead.
-
BDZ-Morpholine was identified as the best antimicrobial candidate.
-
BDZ-Aniline showed the most favorable profile as an anti-inflammatory agent with high potency and a strong selectivity index.
These findings underscore the versatility of the benzimidazole scaffold and provide a strong foundation for further research. The next logical steps involve lead optimization based on these initial SAR insights and subsequent evaluation in more complex in vitro models (e.g., 3D cell cultures, co-culture systems) and eventually in vivo studies to assess efficacy and safety.
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"Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate" as a scaffold for combinatorial chemistry
<
In the landscape of modern drug discovery, the efficiency of identifying novel bioactive molecules is paramount. Combinatorial chemistry has emerged as a powerful strategy, enabling the rapid synthesis of large, diverse libraries of compounds.[1] Central to this approach is the selection of a core molecular framework, or "scaffold," which serves as the foundation for structural diversification.[2] An ideal scaffold should be synthetically accessible, amenable to a variety of chemical modifications, and possess inherent biological relevance.[3]
This guide provides an in-depth comparison of "Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate" as a representative of the benzimidazole scaffold, with other prominent "privileged scaffolds" used in combinatorial library design.[4][5] Privileged scaffolds are structural motifs capable of binding to multiple biological targets, thereby increasing the probability of discovering new lead compounds.[3][6]
The Benzimidazole Scaffold: A Versatile Foundation
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone of medicinal chemistry.[7][8] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[7][9] This has resulted in numerous FDA-approved drugs for conditions ranging from peptic ulcers to cancer.[9][10]
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate (CAS 636574-35-1) is a particularly useful building block for combinatorial synthesis.[11][12] Its key features include:
-
A Reactive Handle: The 2-(chloromethyl) group is a highly reactive electrophilic site, readily undergoing nucleophilic substitution with a wide range of amines, thiols, and alcohols.[11] This allows for the facile introduction of diverse side chains, a critical aspect of library generation.[13][14]
-
Multiple Points for Diversification: Beyond the chloromethyl group, the benzimidazole core offers additional sites for modification. The nitrogen atoms of the imidazole ring can be alkylated or arylated, and the benzene ring can be further functionalized.[15][16] The carboxylate group at the 7-position provides another point for derivatization, for instance, through amide bond formation.
-
Biological Relevance: The benzimidazole core itself is a recognized pharmacophore, contributing to the biological activity of the resulting compounds.[17][18][19][20][21][22][23]
Synthesis of the Benzimidazole Core
The synthesis of the benzimidazole scaffold is well-established. The most common method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, often under acidic conditions.[7] Greener synthetic routes using microwave irradiation or environmentally benign catalysts have also been developed.[24][25][26]
Comparative Analysis of Privileged Scaffolds
While the benzimidazole scaffold is highly versatile, other privileged structures are also widely employed in combinatorial chemistry. This section compares the benzimidazole core to two other prominent scaffolds: the 1,2,3-triazole and the arylpiperazine.
| Feature | Benzimidazole Scaffold | 1,2,3-Triazole Scaffold | Arylpiperazine Scaffold |
| Synthesis | Phillips condensation of o-phenylenediamines and carboxylic acids.[7] | Copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry"). | Nucleophilic substitution or reductive amination. |
| Key Diversification Reaction | N-alkylation, N-arylation, substitution at the 2-position.[13][15] | Huisgen 1,3-dipolar cycloaddition.[27] | N-arylation, N-alkylation. |
| Chemical Space | Planar, aromatic core with substituents projecting in defined vectors. | Planar, aromatic 5-membered ring. | Non-planar, flexible core. |
| Biological Activities | Anticancer, antimicrobial, antiviral, anti-inflammatory, anthelmintic.[9][21] | Anticancer, antimicrobial, antiviral.[27][28][29][30] | CNS activity (e.g., antipsychotic, antidepressant), GPCR ligands.[31] |
| "Hit Rate" in Screening | High, due to its privileged nature and diverse biological interactions.[4] | High, particularly in kinase and protease inhibitor screens.[29] | High in screens targeting CNS receptors.[31] |
Experimental Protocols
Synthesis of a Representative Benzimidazole Derivative
This protocol describes the synthesis of a 2-substituted aminomethyl benzimidazole derivative from Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate.
Materials:
-
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
-
Desired primary or secondary amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the desired amine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted aminomethyl benzimidazole derivative.
Visualizing Combinatorial Workflows
The following diagrams illustrate the general workflow for combinatorial library synthesis using the benzimidazole scaffold and compare the chemical space accessible from different privileged scaffolds.
Caption: Combinatorial synthesis workflow using a benzimidazole scaffold.
Caption: Comparison of chemical space explored by different scaffolds.
Conclusion
"Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate" is an exemplary scaffold for combinatorial chemistry, offering a blend of synthetic tractability, multiple points for diversification, and inherent biological relevance. While other privileged scaffolds like 1,2,3-triazoles and arylpiperazines have their distinct advantages in exploring different chemical spaces and targeting specific receptor families, the benzimidazole core remains a highly versatile and productive starting point for the discovery of novel therapeutic agents. The choice of scaffold should ultimately be guided by the specific goals of the drug discovery program, including the target class and the desired properties of the final compounds.
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imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF - ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[1][2][3] This structural motif is a cornerstone of numerous pharmacologically active compounds, demonstrating a vast spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[4][5][6][7][8] Its significance is underscored by its presence in Vitamin B12. The unique core structure and generally low toxicity profile of benzimidazoles make them an excellent starting point for drug discovery.[1]
This guide focuses on a specific, highly versatile starting block: Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate . The strategic placement of a reactive chloromethyl group at the C2 position serves as a prime handle for nucleophilic substitution, allowing for the systematic synthesis of diverse derivatives.[5][9][10][11] Concurrently, the methyl ester at the C7 position offers another site for modification to fine-tune physicochemical properties.[12]
Given the well-documented anticancer potential of this class, this document provides a comprehensive framework for the systematic benchmarking of novel derivatives synthesized from this core.[1][4][13][14] We will proceed from initial in vitro screening to mechanistic elucidation and preliminary in vivo validation, providing the causal logic behind each experimental choice.
Strategic Derivatization: A Structure-Activity Relationship (SAR) Perspective
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of their substituents.[3][8][15] For the "Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate" scaffold, the key positions for derivatization are N1, C2, and C7.
-
The C2 Position: The chloromethyl group is an electrophilic hub. Its reaction with various nucleophiles (amines, thiols, alcohols) allows for the introduction of a wide array of side chains. This is the primary site for modulating target specificity and potency. For instance, introducing aromatic or heterocyclic rings can enhance DNA binding or interactions with enzymatic pockets.[5][6]
-
The N1 Position: The nitrogen atom of the imidazole ring can be alkylated or acylated. Modification at this position can significantly impact the molecule's lipophilicity, cell permeability, and overall orientation within a target's binding site.[16]
-
The C7 Position: The methyl carboxylate group is a versatile functional group. It can be hydrolyzed to the corresponding carboxylic acid or converted to a library of amides. These changes can alter solubility, hydrogen bonding capacity, and metabolic stability.
The goal of this derivatization is to generate compounds that can effectively interfere with cancer cell proliferation through mechanisms such as disrupting microtubule dynamics or inhibiting key enzymes like topoisomerases, which are crucial for DNA replication.[1][4][13]
Caption: Synthetic pathways for derivatization.
A Validated Workflow for Efficacy Benchmarking
To objectively compare novel derivatives, a multi-tiered screening cascade is essential. This approach ensures that resources are focused on the most promising candidates, systematically filtering them based on potency, selectivity, and mechanism of action.
Caption: Multi-tiered workflow for benchmarking derivatives.
Detailed Experimental Protocols
The following protocols represent self-validating systems for assessing the anticancer efficacy of the synthesized derivatives.
Protocol 1: In Vitro Cytotoxicity and Selectivity Assessment
Causality: The primary goal is to identify compounds that are potent against cancer cells while being significantly less toxic to normal cells.[17] The Selectivity Index (SI), calculated as the ratio of IC50 in normal cells to cancer cells, is a critical parameter for prioritizing hits.[18][19] An SI value ≥ 10 is often considered a benchmark for a promising compound.[18]
Methodology (MTT Assay):
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 breast, HeLa cervical) and a non-malignant cell line (e.g., human fibroblasts) in appropriate media until they reach ~80% confluency.
-
Seeding: Trypsinize and seed the cells into 96-well plates at a density of 4,000-8,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the derivative compounds and a standard reference drug (e.g., Doxorubicin) in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. Calculate the Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells).
Protocol 2: Mechanism of Action - Topoisomerase I Inhibition Assay
Causality: DNA topoisomerases are critical enzymes for resolving DNA topological problems during replication and are validated targets for many anticancer drugs.[20][21] This assay determines if a compound inhibits the enzyme's ability to relax supercoiled DNA, a hallmark of topoisomerase I inhibitors.[22][23]
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A Comparative Guide to the Validation of Analytical Methods for the Analysis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of pharmaceutical intermediates is paramount. This guide provides an in-depth comparison of validated analytical methods for "Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate," a key building block in the synthesis of various pharmaceutical agents. Adherence to rigorous analytical method validation is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring the reliability and reproducibility of data. This document will explore and compare High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic Methods (UV-Vis and FTIR) for the analysis of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction to Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₉ClN₂O₂. Its structure, featuring a benzimidazole core, a reactive chloromethyl group, and a methyl ester, makes it a versatile intermediate in organic synthesis. The accurate determination of its purity and concentration in various samples is critical for ensuring the quality and efficacy of downstream products.
The Imperative of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][3] This guide will utilize these parameters as the basis for comparing the analytical methods.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity for a wide range of compounds. For benzimidazole derivatives, reversed-phase HPLC with UV detection is a commonly employed and effective technique.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is predicated on the non-polar nature of the benzimidazole ring system, allowing for good retention and separation from polar impurities. The mobile phase, a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape. The UV detection wavelength is chosen based on the compound's maximum absorbance, ensuring high sensitivity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
Detailed Experimental Protocol: HPLC-UV Method Validation
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan, typically around 275 nm for benzimidazole derivatives.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte spiked with potential impurities. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5] For certain benzimidazole derivatives, GC-MS can offer high specificity and sensitivity, particularly for impurity profiling.
Causality Behind Experimental Choices
The use of GC-MS is contingent on the thermal stability and volatility of the analyte. A non-polar capillary column is typically used for the separation of moderately polar compounds like benzimidazole derivatives. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions, offering a high degree of specificity.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Detailed Experimental Protocol: GC-MS Method Validation
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of the reference standard in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
4. Validation Parameters (as per ICH Q2(R2)):
-
Specificity: The mass spectrum of the analyte should be unique and distinguishable from co-eluting peaks.
-
Linearity: A linear relationship should be established between the peak area and concentration, with r² ≥ 0.99.
-
Accuracy and Precision: Evaluated similarly to the HPLC method, with acceptance criteria typically being within ±15% for accuracy and ≤15% RSD for precision.
-
LOD and LOQ: Determined based on the signal-to-noise ratio of the characteristic ions.
-
Robustness: Assess the effect of variations in parameters like the oven temperature ramp rate and carrier gas flow rate.
III. Spectroscopic Methods: UV-Visible and FTIR Spectroscopy
Spectroscopic methods are invaluable for the qualitative identification and structural elucidation of compounds.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique for the quantitative analysis of compounds with chromophores. Benzimidazole derivatives typically exhibit strong UV absorbance due to their aromatic system.[6][7]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., methanol or ethanol).
-
Determination of λmax: Scan a dilute solution of the analyte from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For benzimidazoles, this is often in the range of 270-280 nm.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups present in a molecule. It provides a molecular "fingerprint" that can be used for identification.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet technique or Attenuated Total Reflectance - ATR) or as a solution.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate. Expected characteristic peaks include:
-
N-H stretching (around 3400-3200 cm⁻¹)
-
C-H stretching (aromatic and aliphatic)
-
C=O stretching (ester, around 1720 cm⁻¹)
-
C=N and C=C stretching (benzimidazole ring)
-
C-Cl stretching
-
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of the discussed analytical methods for the analysis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, based on data for structurally related benzimidazole derivatives.
| Validation Parameter | HPLC-UV | GC-MS | Spectroscopic (UV-Vis) |
| Specificity | High (with proper method development) | Very High (based on mass fragmentation) | Moderate (prone to interference) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | ≥ 0.995 |
| Accuracy (% Recovery) | 98-102% | 90-110% | 95-105% |
| Precision (%RSD) | ≤ 2% | ≤ 15% | ≤ 5% |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL | ~1 µg/mL |
| Robustness | Good | Moderate | Good |
| Primary Application | Quantitative analysis (assay, purity) | Qualitative identification, impurity profiling | Quantitative (UV-Vis), Qualitative (FTIR) |
Conclusion and Recommendations
The choice of an analytical method for "Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate" is dictated by the specific requirements of the analysis.
-
For routine quality control, assay, and purity determination, HPLC-UV is the method of choice. Its high precision, accuracy, and robustness make it ideal for quantitative analysis in a regulated environment.
-
For definitive identification, impurity profiling, and analysis of volatile related substances, GC-MS is a powerful tool. The high specificity of mass spectrometric detection provides unambiguous identification.
-
Spectroscopic methods, particularly UV-Vis, offer a rapid and simple approach for quantitative estimation where high specificity is not critical. FTIR is indispensable for the initial identification and structural confirmation of the compound.
A comprehensive analytical strategy for "Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate" would ideally involve the use of HPLC-UV for routine quantitative analysis, supported by GC-MS for impurity identification and FTIR for structural confirmation. The validation of these methods according to ICH guidelines is a critical step in ensuring the generation of reliable and scientifically sound data throughout the drug development lifecycle.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical reagents, including their final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, a halogenated organic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and the Critical First Step: Identification
Before any disposal action is taken, a thorough understanding of the chemical's hazards is paramount. Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a multi-functional molecule. Its key structural features dictate its classification for waste management:
-
Chloromethyl Group (-CH₂Cl): The presence of chlorine classifies this compound as a halogenated organic substance . This is the single most critical piece of information for waste segregation. Halogenated and non-halogenated waste streams must always be kept separate to facilitate proper final treatment, as co-mingling can complicate the disposal process and increase costs.[1] Halogenated wastes are often destined for specific high-temperature incineration processes to ensure the complete destruction of the molecule and to scrub acidic gases (like HCl) from the effluent.[2][3]
-
Benzimidazole Core: This heterocyclic aromatic structure contributes to its chemical properties and potential biological activity.
-
Carboxylate Ester Group: An organic functional group that influences its reactivity and solubility.
While a specific Safety Data Sheet (SDS) for this exact compound was not found, data from closely related benzimidazole and chloromethyl compounds indicate that it should be handled as a substance that may be harmful if swallowed, and can cause skin and serious eye irritation.[4][5] Therefore, all handling and disposal operations must be conducted using appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
The Cornerstone of Chemical Waste Management: Segregation
Proper segregation is the most important step in a laboratory's waste management program.[7] It prevents dangerous reactions between incompatible chemicals and ensures that waste can be treated in the most environmentally sound and cost-effective manner.
Do NOT mix this compound with:
-
Non-Halogenated Organic Solvents: (e.g., acetone, ethanol, hexane, toluene).
-
Aqueous Waste: (e.g., acidic or basic solutions, heavy metal solutions).[2]
-
Strong Oxidizers or Reducers. [1]
-
Reactive Wastes: (e.g., alkali metals, cyanides, sulfides).[8]
The waste stream for Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is unequivocally Halogenated Organic Waste .
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of generation to the point of collection.
Step 1: Select the Appropriate Waste Container
The choice of container is crucial for safety and compliance.
-
Material: Use a chemically compatible container. High-density polyethylene (HDPE) or other plastic carboys are preferred for halogenated organic waste.[9][10] The use of metal safety cans is not recommended, as halogenated solvents can degrade over time to produce acids (e.g., hydrochloric acid) which can corrode the metal.[9]
-
Condition: The container must be in good condition, free of cracks, and have a secure, screw-top lid to prevent leaks and vapor escape.[3] The container must remain closed at all times except when waste is being actively added.[8][11]
-
Size: Choose a container size appropriate for the volume of waste you anticipate generating to avoid the hazards of storing large quantities of waste for extended periods.
Step 2: Label the Container Correctly and Completely
Proper labeling is a regulatory requirement and essential for safety.[11] The label must be affixed to the container before the first drop of waste is added.[3]
Table 1: Required Label Information
| Label Element | Description | Example |
| Header | Clearly state "HAZARDOUS WASTE".[1] | HAZARDOUS WASTE |
| Contents | List all chemical constituents by their full name. Do not use abbreviations or formulas.[3] Include estimated percentages or volumes for each component.[2] | Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate (solid, ~5g) Dichloromethane (~200 mL) |
| Hazard Warning | Indicate the primary hazards. This can be done with words or GHS pictograms. | Irritant, Harmful if Swallowed |
| Generator Information | Name of the principal investigator and the specific laboratory location (building and room number). | Dr. Jane Doe, Chemistry Bldg, Rm 301 |
| Accumulation Start Date | The date the first drop of waste was added to the container. | 2026-01-19 |
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[12][13]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste. It could be a designated section of a fume hood or a secondary containment tray on a workbench.[12]
-
Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in an SAA.[11][12] Once this limit is reached, the waste must be moved to a central storage area within three days.
-
Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant tray or tub (secondary containment) to contain any potential spills.[9]
Step 4: Arrange for Final Disposal
Laboratory personnel should never dispose of chemical waste themselves via sink or trash disposal.[11]
-
Contact EHS: The final step is to arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted professional waste disposal company.[8][14] Follow your institution's specific procedures, which typically involve submitting an online or paper form for a waste pickup.[11]
-
Licensed Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF). The most probable disposal method for halogenated organic waste is high-temperature incineration.
Managing Spills
Accidental spills must be managed promptly and safely. The cleanup materials themselves become hazardous waste.
-
Alert Personnel: Notify others in the lab immediately.
-
Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency number.[3]
-
Contain the Spill: If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to contain and absorb the material.[9]
-
Clean Up: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated waste container.
-
Dispose as Hazardous Waste: The container with the cleanup material must be sealed, labeled as "Hazardous Waste" with a full description of the contents (e.g., "Spill cleanup debris containing Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate"), and disposed of through your EHS department.[14]
Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate.
Caption: Decision workflow for safe disposal of halogenated waste.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
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Managing Hazardous Chemical Waste in the Lab . LabManager. [Link]
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Laboratory Chemical Waste Management . CSIR IIP. [Link]
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Regulating Lab Waste Disposal in the United States: The Role of the EPA . Needle.Tube. [Link]
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Guide to Managing Laboratory Chemical Waste . Vanderbilt University Environmental Health and Safety. [Link]
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HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]
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Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]
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Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
